2-(4-Chlorophenyl)cyclobutan-1-OL
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenyl)cyclobutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c11-8-3-1-7(2-4-8)9-5-6-10(9)12/h1-4,9-10,12H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIPWBBIZWGZBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C2=CC=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823886-68-5 | |
| Record name | 2-(4-chlorophenyl)cyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(4-Chlorophenyl)cyclobutan-1-ol: Synthesis, Characterization, and Properties
Abstract
The cyclobutane motif is an increasingly important structural element in medicinal chemistry, offering a unique three-dimensional scaffold that can improve physicochemical properties and metabolic stability of drug candidates.[1] This guide provides a comprehensive technical overview of a specific, under-explored derivative, 2-(4-Chlorophenyl)cyclobutan-1-ol. Due to the limited availability of direct experimental data for this compound, this document outlines a prospective synthesis, proposes detailed characterization methodologies, and predicts its key physicochemical properties based on established chemical principles and data from analogous structures. This paper is intended for researchers and professionals in drug discovery and organic synthesis, providing a foundational framework for the investigation of this and similar novel chemical entities.
Introduction: The Rationale for 2-Arylcyclobutanol Scaffolds
Four-membered carbocycles, such as cyclobutanes, are highly sought-after backbones in the design of biologically active molecules.[2] Their inherent ring strain, approximately 26-27 kcal/mol, makes them reactive and synthetically useful intermediates.[3] The substitution of a phenyl ring onto the cyclobutane core, particularly with a halogen like chlorine, introduces functionalities that are common in many pharmaceutical agents, influencing properties such as lipophilicity, metabolic stability, and target binding. The additional hydroxyl group in 2-(4-Chlorophenyl)cyclobutan-1-ol provides a crucial point for further chemical modification and potential hydrogen bonding interactions with biological targets. This guide will explore the synthesis and properties of this promising, yet uncharacterized, molecule.
Proposed Synthesis of 2-(4-Chlorophenyl)cyclobutan-1-ol
The synthesis of 2-(4-Chlorophenyl)cyclobutan-1-ol can be approached through a two-step process: the formation of the cyclobutane ring followed by the introduction or modification of the hydroxyl group. A plausible and efficient method for constructing the cyclobutane core is through a [2+2] photocycloaddition reaction.[2][4][5]
Synthesis of the Precursor: 2-(4-Chlorophenyl)cyclobutan-1-one
The most direct route to the target alcohol is via the reduction of the corresponding ketone, 2-(4-chlorophenyl)cyclobutan-1-one. This ketone can be synthesized via a visible-light-driven [2+2] cycloaddition.[6]
Reaction Scheme:
Figure 1: Proposed synthesis of 2-(4-Chlorophenyl)cyclobutan-1-one.
Experimental Protocol: Synthesis of 2-(4-Chlorophenyl)cyclobutan-1-one
-
[2+2] Photocycloaddition: In a quartz reaction vessel, dissolve 4-chlorostyrene (1 equivalent) and nitroethene (1.2 equivalents) in ethanol. Irradiate the solution with violet LEDs (e.g., 405 nm) at room temperature for 24-48 hours, monitoring the reaction by TLC or GC-MS.
-
In-situ Nef Reaction: To the crude reaction mixture containing the nitrocyclobutane intermediate, add the iridium photocatalyst [Ir(dtbbpy)(ppy)2PF6] (0.1-1 mol%), triethylamine (Et3N, 2 equivalents), N,N-diisopropylethylamine (DIPEA, 2 equivalents), and magnesium perchlorate (Mg(ClO4)2, 1.5 equivalents).
-
Irradiate the mixture with blue LEDs (e.g., 450 nm) for 12-24 hours.
-
Hydrolysis and Workup: Upon completion, acidify the reaction mixture with 1M HCl and stir for 1 hour. Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield 2-(4-chlorophenyl)cyclobutan-1-one.
Rationale: This one-pot method is advantageous as it avoids the isolation of the potentially unstable nitrocyclobutane intermediate.[6] The use of visible light offers a milder and more selective alternative to UV irradiation.[7]
Reduction to 2-(4-Chlorophenyl)cyclobutan-1-ol
The final step is the reduction of the cyclobutanone to the desired cyclobutanol.
Reaction Scheme:
Figure 2: Reduction of the cyclobutanone to the target alcohol.
Experimental Protocol: Synthesis of 2-(4-Chlorophenyl)cyclobutan-1-ol
-
Reaction Setup: Dissolve 2-(4-chlorophenyl)cyclobutan-1-one (1 equivalent) in methanol in a round-bottom flask and cool to 0°C in an ice bath.
-
Reduction: Add sodium borohydride (NaBH4, 1.1 equivalents) portion-wise over 15 minutes, maintaining the temperature below 5°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude alcohol by flash column chromatography or recrystallization.
Rationale: Sodium borohydride is a mild and selective reducing agent for ketones, well-tolerated by the chloro-substituent on the aromatic ring. The reaction is typically high-yielding and procedurally simple.
Predicted Physicochemical and Spectroscopic Properties
Predicted Physicochemical Properties
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C10H11ClO | |
| Molecular Weight | 182.65 g/mol | |
| Appearance | White to off-white solid | Analogy with other substituted phenylcyclobutanes. |
| Melting Point | 70-90 °C | Introduction of the polar hydroxyl and chloro groups is expected to increase the melting point relative to unsubstituted analogs. |
| Boiling Point | >260 °C at 760 mmHg | Higher than 1-phenylcyclobutan-1-ol (258.5 °C) due to the chloro substituent.[8] |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, dichloromethane. Sparingly soluble in water. | The polar hydroxyl group will confer some aqueous solubility, but the chlorophenyl and cyclobutane moieties suggest primary solubility in organic solvents.[9] |
| LogP | ~2.5 - 3.5 | The lipophilicity will be influenced by the opposing effects of the hydroxyl (hydrophilic) and chlorophenyl (lipophilic) groups.[9][10] |
Predicted Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.20-7.40 (m, 4H): Aromatic protons of the 1,4-disubstituted phenyl ring.
-
δ 4.20-4.40 (m, 1H): Proton on the carbon bearing the hydroxyl group (CH-OH).
-
δ 3.40-3.60 (m, 1H): Proton on the carbon bearing the chlorophenyl group (CH-Ar).
-
δ 1.80-2.50 (m, 4H): Methylene protons of the cyclobutane ring.
-
δ 1.60 (br s, 1H): Hydroxyl proton (exchangeable with D₂O).
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ 140-145: Quaternary aromatic carbon attached to the cyclobutane ring.
-
δ 131-134: Aromatic carbon bearing the chlorine atom.
-
δ 128-130: Aromatic CH carbons.
-
δ 70-75: Carbon bearing the hydroxyl group (C-OH).
-
δ 45-50: Carbon bearing the chlorophenyl group (C-Ar).
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δ 20-30: Methylene carbons of the cyclobutane ring.
-
-
IR (KBr, cm⁻¹):
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3200-3500 (broad): O-H stretching of the alcohol.
-
3000-3100: Aromatic C-H stretching.
-
2850-2950: Aliphatic C-H stretching of the cyclobutane ring.
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1490-1600: Aromatic C=C stretching.
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1050-1150: C-O stretching of the secondary alcohol.
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1090-1010: C-Cl stretching.
-
-
Mass Spectrometry (EI):
-
M⁺ at m/z 182/184: Molecular ion peak showing the characteristic 3:1 isotopic pattern for chlorine.
-
Fragments: Loss of H₂O (m/z 164/166), loss of the chlorophenyl group, and fragmentation of the cyclobutane ring.
-
Comprehensive Characterization Workflow
To confirm the identity, purity, and structure of the synthesized 2-(4-Chlorophenyl)cyclobutan-1-ol, a systematic characterization workflow is essential.
Figure 3: A comprehensive workflow for the characterization of 2-(4-Chlorophenyl)cyclobutan-1-ol.
Potential Applications and Future Research
The 2-(4-chlorophenyl)cyclobutan-1-ol scaffold is a valuable starting point for the synthesis of a library of novel compounds for drug discovery. The hydroxyl group can be readily derivatized to form esters, ethers, and other functional groups, allowing for the exploration of structure-activity relationships. The chlorophenyl moiety is a common feature in many approved drugs, and its presence in this scaffold may confer favorable pharmacokinetic properties.
Future research should focus on:
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Stereoselective Synthesis: Developing enantioselective methods for the synthesis of the individual stereoisomers of 2-(4-chlorophenyl)cyclobutan-1-ol to investigate their differential biological activities.
-
Derivatization: Creating a library of derivatives by modifying the hydroxyl group and exploring further substitutions on the aromatic ring.
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Biological Screening: Evaluating the synthesized compounds in a range of biological assays, including but not limited to, anticancer, antiviral, and CNS activity screens.
Conclusion
While 2-(4-Chlorophenyl)cyclobutan-1-ol is a compound with limited reported data, this technical guide provides a robust and scientifically grounded framework for its synthesis, characterization, and further investigation. The proposed synthetic route, utilizing a modern visible-light-mediated [2+2] cycloaddition followed by a standard reduction, offers an efficient and accessible pathway to this novel molecule. The predicted physicochemical and spectroscopic properties provide a benchmark for researchers to validate their experimental findings. The unique structural features of 2-(4-chlorophenyl)cyclobutan-1-ol make it a promising scaffold for the development of new therapeutic agents, and this guide serves as a foundational resource for its exploration.
References
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Bach, T. (2011). Photochemical Reactions as Key Steps in Natural Product Synthesis. Angewandte Chemie International Edition, 50(5), 1000-1044. Available at: [Link]
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Büchi, G., Inman, C. G., & Lipinsky, E. S. (1954). Light-catalyzed Organic Reactions. I. The Reaction of Carbonyl Compounds with 2-Methyl-2-butene in the Presence of Ultraviolet Light. Journal of the American Chemical Society, 76(17), 4327–4331. Available at: [Link]
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Hussain, M. M., Li, H., Hussain, N., Ureña, M., Carroll, P. J., & Walsh, P. J. (2009). A General Method for the Synthesis of Cyclobutanones. Journal of the American Chemical Society, 131(18), 6516–6524. Available at: [Link]
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Kirichok, A. A., et al. (2021). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal, 27(5), 1785-1793. Available at: [Link]
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Li, X., et al. (2020). A One-Pot Visible-Light Strategy for Cyclobutanone Synthesis via Sequential [2+2] Cycloaddition and Nef Reaction of Nitroalkenes and 2-Vinylpyridines. Organic & Biomolecular Chemistry, 18(28), 5431-5435. Available at: [Link]
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Molecular weight and formula of 2-(4-Chlorophenyl)cyclobutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of 2-(4-Chlorophenyl)cyclobutan-1-ol, a molecule of interest in medicinal chemistry and materials science. This document will delve into its fundamental properties, plausible synthetic routes, spectroscopic characterization, and potential applications, offering a valuable resource for professionals in drug discovery and chemical research.
Introduction: The Significance of the Chlorophenyl-Cyclobutane Moiety
The unique structural combination of a puckered cyclobutane ring and a 4-chlorophenyl group in 2-(4-Chlorophenyl)cyclobutan-1-ol presents intriguing possibilities for molecular design. The cyclobutane motif is increasingly utilized in medicinal chemistry to introduce conformational rigidity, improve metabolic stability, and serve as a non-planar bioisostere for aromatic rings.[1] The presence of a chlorine atom on the phenyl ring can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, influencing its binding affinity, metabolic fate, and overall efficacy.[2] This guide will explore the synthesis and characterization of this specific compound, providing a framework for its potential exploitation in various research and development endeavors.
Physicochemical Properties
A clear understanding of the fundamental physicochemical properties of 2-(4-Chlorophenyl)cyclobutan-1-ol is crucial for its application in experimental settings. The following table summarizes its key molecular identifiers and calculated properties.
| Property | Value |
| Molecular Formula | C₁₀H₁₁ClO |
| Molecular Weight | 182.65 g/mol |
| IUPAC Name | 2-(4-chlorophenyl)cyclobutan-1-ol |
| CAS Number | Not available |
| Calculated XLogP3 | 2.5 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 2 |
Synthesis of 2-(4-Chlorophenyl)cyclobutan-1-ol: A Plausible Synthetic Approach
A proposed two-step synthesis is outlined below:
Step 1: [2+2] Cycloaddition
The synthesis would commence with a [2+2] cycloaddition of 4-chlorostyrene with a suitable ketene equivalent, such as dichloroketene, which can be generated in situ. This would be followed by reductive dechlorination to yield 2-(4-chlorophenyl)cyclobutanone.
Step 2: Reduction of the Cyclobutanone
The resulting 2-(4-chlorophenyl)cyclobutanone can then be reduced to the target alcohol, 2-(4-Chlorophenyl)cyclobutan-1-ol, using a standard reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent.
Experimental Workflow Diagram
Caption: Proposed two-step synthesis of 2-(4-Chlorophenyl)cyclobutan-1-ol.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-(4-chlorophenyl)cyclobutanone
-
To a stirred solution of 4-chlorostyrene and activated zinc dust in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon), add a solution of trichloroacetyl chloride in diethyl ether dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(4-chlorophenyl)cyclobutanone.
Step 2: Synthesis of 2-(4-Chlorophenyl)cyclobutan-1-ol
-
Dissolve 2-(4-chlorophenyl)cyclobutanone in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride portion-wise to the stirred solution.
-
After the addition, remove the ice bath and continue stirring at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully add water to quench the excess sodium borohydride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the resulting crude alcohol by column chromatography or recrystallization to yield pure 2-(4-Chlorophenyl)cyclobutan-1-ol.
Structural Elucidation and Spectroscopic Analysis
The structural confirmation of 2-(4-Chlorophenyl)cyclobutan-1-ol would rely on a combination of standard spectroscopic techniques. Below are the expected spectral characteristics based on its structure.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons of the 4-chlorophenyl group appearing as two doublets in the range of δ 7.0-7.4 ppm. - A multiplet for the proton attached to the hydroxyl-bearing carbon (CH-OH). - Complex multiplets for the cyclobutane ring protons. - A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O. |
| ¹³C NMR | - Signals for the aromatic carbons, with the carbon attached to chlorine showing a characteristic chemical shift. - A signal for the carbon bearing the hydroxyl group (C-OH) in the range of δ 60-80 ppm. - Signals for the other carbons of the cyclobutane ring. |
| IR Spectroscopy | - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. - C-H stretching vibrations for the aromatic and aliphatic protons. - A C-Cl stretching absorption in the fingerprint region. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound. - A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). - Fragmentation patterns corresponding to the loss of water and other fragments from the parent molecule. |
Potential Applications in Drug Discovery and Beyond
The structural features of 2-(4-Chlorophenyl)cyclobutan-1-ol suggest its potential as a valuable building block in drug discovery and materials science.
-
Scaffold for Novel Therapeutics: The conformationally constrained cyclobutane ring can be used to orient the 4-chlorophenyl and hydroxyl groups in specific three-dimensional arrangements, which could be crucial for binding to biological targets.[1] This makes it an attractive scaffold for the synthesis of novel drug candidates. The 4-chlorophenyl moiety is a common feature in many approved drugs, contributing to favorable interactions with protein targets.[2]
-
Probing Structure-Activity Relationships (SAR): This molecule can serve as a key intermediate for the synthesis of a library of derivatives to explore SAR. The hydroxyl group provides a convenient handle for further functionalization, allowing for the introduction of various pharmacophoric groups.
-
Development of Biologically Active Molecules: Phenylcyclobutane derivatives have been investigated for a range of biological activities, including as enzyme inhibitors and receptor modulators. The specific substitution pattern of 2-(4-Chlorophenyl)cyclobutan-1-ol could lead to novel compounds with interesting pharmacological profiles.
Conclusion
2-(4-Chlorophenyl)cyclobutan-1-ol is a molecule with significant potential in chemical and pharmaceutical research. While detailed experimental data for this specific compound is limited, this guide provides a solid foundation for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous structures. The insights and protocols presented herein are intended to empower researchers to explore the utility of this and related compounds in their pursuit of novel scientific discoveries.
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A Senior Application Scientist's Guide to Locating CAS Numbers for 2-(4-Chlorophenyl)cyclobutan-1-ol Derivatives
This guide provides researchers, scientists, and drug development professionals with a comprehensive methodology for identifying Chemical Abstracts Service (CAS) Registry Numbers for the specific chemical class of 2-(4-Chlorophenyl)cyclobutan-1-ol and its derivatives. Adherence to a systematic search protocol is paramount for ensuring accuracy in substance identification, which is foundational for regulatory compliance, patent applications, and scientific literature review.[1][2][3][4]
Foundational Principles of CAS Number Searching
A CAS Registry Number (CAS RN®) is a unique numerical identifier assigned to a single, specific chemical substance by the Chemical Abstracts Service.[2][3][4] This uniqueness is critical because a single compound can be known by many different names (systematic, generic, trade, etc.).[2][3] The CAS RN transcends this ambiguity, providing a global standard for identification.[1][3]
The search for a CAS number, especially for a class of derivatives, is not a linear process. It requires an iterative approach that combines knowledge of chemical nomenclature, stereochemistry, and the effective use of specialized chemical databases.
The core logic of the search workflow is as follows:
Caption: A workflow for systematic CAS number identification.
Identifying Core Structures and Their Isomers
The initial step involves identifying the CAS numbers for the parent compound and its primary stereoisomers. The orientation of the hydroxyl group relative to the chlorophenyl group (cis or trans) results in distinct chemical substances with unique CAS numbers.
| Compound Name | Structure | CAS Number | Molecular Formula |
| 2-(4-Chlorophenyl)cyclobutan-1-ol | (Structure not available) | 135334-93-7 (unspecified stereochemistry) | C₁₀H₁₁ClO |
| cis-2-(4-Chlorophenyl)cyclobutan-1-ol | (Structure not available) | Not readily available in public databases | C₁₀H₁₁ClO |
| trans-2-(4-Chlorophenyl)cyclobutan-1-ol | (Structure not available) | Not readily available in public databases | C₁₀H₁₁ClO |
| 3-(4-Chlorophenyl)cyclobutan-1-one | (Structure not available) | 152714-07-3[5] | C₁₀H₉ClO |
Note: The absence of a readily available CAS number for specific stereoisomers in freely accessible databases suggests they may be less commonly synthesized or reported. A deeper search in subscription-based databases like SciFinder® or Reaxys® is warranted.
Strategic Database Interrogation
A multi-database approach is essential for comprehensive coverage. Researchers should leverage both public and commercial platforms.
Public Databases: The First Pass
PubChem: A freely accessible and extensive database, ideal for initial searches.[6]
-
Protocol for Name/Identifier Search in PubChem:
-
Navigate to the PubChem homepage.[6]
-
Enter the chemical name, synonym, or a known identifier into the main search bar (e.g., "2-(4-chlorophenyl)cyclobutanol").[7][8]
-
Review the search results, paying close attention to the "Best Match" suggestion.[8]
-
Click on the compound record to view details, including synonyms and any listed CAS numbers under "Other Identifiers".[9]
-
-
Protocol for Structure-Based Search in PubChem:
-
From the PubChem homepage, select the "Draw Structure" option.
-
Use the PubChem Sketcher to draw the 2-(4-chlorophenyl)cyclobutan-1-ol scaffold.[10]
-
Select the desired search type:
-
Initiate the search and analyze the resulting compounds for relevant derivatives.
-
Authoritative & Commercial Databases: For In-Depth Discovery
For comprehensive and validated searches, subscription services are indispensable.
CAS SciFinder®: As the authoritative source for CAS Registry Numbers, SciFinderⁿ offers the most comprehensive collection of substance information.[2][12][13]
-
Protocol for Substance Search in SciFinderⁿ:
-
Log in to the SciFinderⁿ platform.[13]
-
Select "Substances" as the search type.[14]
-
Utilize the "Draw" button to open the structure editor and draw the chemical scaffold.[14]
-
For derivative searching, perform a substructure search . This will retrieve all indexed compounds that contain the drawn core structure.
-
Alternatively, search by chemical name or known CAS RN in the main search bar.[12][14]
-
Click on a resulting CAS Registry Number to access the full substance detail view, which includes properties, spectra, and regulatory information.[14][15]
-
Reaxys®: A powerful database focusing on chemical reactions, substance properties, and bioactivity data, often containing information extracted from patents and journals.
-
Protocol for Substance Search in Reaxys®:
-
Access the Reaxys® search interface.
-
Use the structure editor to draw the query molecule.[16][17]
-
Define the search type as "Substructure" or "As drawn".[16]
-
Alternatively, use the "Query builder" to search by identifiers like CAS Number or chemical name.[17]
-
Execute the search and filter the results to identify relevant derivatives and their associated data.
-
Case Study: Synthesis and Precursor Identification
The identification of CAS numbers for derivatives is often linked to their synthesis. The parent alcohol, 2-(4-chlorophenyl)cyclobutan-1-ol, is typically synthesized via the reduction of its corresponding ketone, 2-(4-chlorophenyl)cyclobutanone. Understanding this relationship allows for a more targeted search for related precursors and potential byproducts.
Caption: Synthesis relationship between ketone precursor and alcohol product.
A search for the precursor ketone, 3-(4-chlorophenyl)cyclobutan-1-one, successfully identifies CAS Number 152714-07-3 .[5] This knowledge provides a new search term to find literature and patents that may describe the synthesis of the target alcohol and its subsequent derivatives, which in turn will list their CAS numbers.
Conclusion and Best Practices
The process of locating CAS numbers for a family of chemical derivatives is a systematic investigation. It begins with identifying the core scaffold and its stereoisomers, followed by a multi-tiered interrogation of chemical databases.
Key Takeaways for Researchers:
-
Start Broad, Then Refine: Begin with public databases like PubChem for initial discovery, then move to authoritative platforms like SciFinderⁿ for comprehensive and validated results.
-
Leverage Structure Search: For derivatives, substructure searching is the most powerful tool. It moves beyond the limitations of nomenclature to find all compounds containing a specific chemical core.
-
Think Synthetically: Identify the key precursors and reaction intermediates related to your target compound. Their CAS numbers are valuable entry points for discovering literature on the entire chemical family.
-
Always Cross-Verify: A CAS number found in one source should ideally be verified in another, preferably by checking the associated structure and name in an authoritative database like the CAS Registry.[18]
By employing this structured, multi-database approach, researchers can confidently and accurately identify the CAS numbers for 2-(4-chlorophenyl)cyclobutan-1-ol derivatives, ensuring a solid foundation for their subsequent research and development activities.
References
- CAS. (2025). Basic substance searching in CAS SciFinder®.
- CAS. (n.d.). CAS SciFinder-n Quick Reference Guide.
- CAS. (n.d.). CAS SciFinder Quick Start Guide Search.
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Wikipedia. (n.d.). CAS Registry Number. Retrieved from [Link].
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National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link].
- CAS. (2025). How to search for substances in CAS Chemical Compliance Index.
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- Elsevier. (2010). Reaxys Quick Reference Guide.
- CAS. (n.d.). CAS REGISTRY and CAS Registry Number FAQs.
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CAS. (n.d.). CAS REGISTRY®. Retrieved from [Link].
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An In-depth Technical Guide to the Solubility of 2-(4-Chlorophenyl)cyclobutan-1-ol in Organic Solvents
Abstract
Introduction: The Critical Role of Solubility
The compound 2-(4-Chlorophenyl)cyclobutan-1-ol is a substituted cycloalkanol whose utility in drug discovery and materials science is intrinsically linked to its physical properties. Its structure, featuring a polar hydroxyl group, a nonpolar cyclobutane ring, and a moderately polar chlorophenyl moiety, suggests a nuanced solubility profile that dictates its behavior in various chemical environments.
Understanding the solubility of a compound is paramount for several key applications:
-
Reaction Chemistry: Selecting an appropriate solvent that can dissolve reactants to a sufficient concentration is fundamental for achieving optimal reaction kinetics and yield.
-
Purification and Crystallization: The differential solubility of a compound in a solvent at varying temperatures is the principle that governs purification by recrystallization. A well-characterized solubility profile is essential for developing an efficient crystallization process.[1]
-
Formulation Development: For pharmaceutical applications, solubility in various excipients and solvent systems directly impacts bioavailability, stability, and the feasibility of creating a viable drug product.[2]
-
Analytical Chemistry: Preparing solutions for analysis requires knowledge of suitable solvents to ensure the analyte is fully dissolved and stable.
This guide will therefore proceed from a theoretical prediction of solubility to a robust experimental protocol for its precise measurement.
Theoretical Solubility Profile: A Predictive Analysis
The principle of "like dissolves like" provides a powerful predictive tool for estimating solubility. This axiom states that substances with similar intermolecular forces and polarity are more likely to be soluble in one another.
Molecular Structure and Intermolecular Forces
To predict the solubility of 2-(4-Chlorophenyl)cyclobutan-1-ol, we must analyze its constituent parts:
-
Hydroxyl (-OH) Group: This is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor.[3] This feature will dominate its interactions with polar protic solvents.
-
4-Chlorophenyl Group: The phenyl ring itself is nonpolar and will engage in π-π stacking and van der Waals interactions. The chlorine substituent adds a dipole moment, increasing the polarity of this part of the molecule compared to an unsubstituted phenyl ring.
-
Cyclobutane Ring: This aliphatic ring is a nonpolar, hydrophobic component. Its contribution to the overall character of the molecule is significant, limiting solubility in highly polar solvents like water.[4]
The molecule thus possesses a dual character: a hydrophilic "head" (the alcohol) and a bulky, moderately polar/hydrophobic "tail" (the chlorophenyl-cyclobutane body). This amphiphilic nature suggests that it will not be highly soluble at either extreme of the polarity spectrum (e.g., water or hexane) but will favor solvents of intermediate polarity.
Qualitative Solubility Predictions
Based on the structural analysis, we can predict the compound's general solubility behavior across different solvent classes.
| Solvent Class | Representative Solvents | Predicted Solubility of 2-(4-Chlorophenyl)cyclobutan-1-ol | Rationale |
| Nonpolar | Hexane, Toluene | Low to Moderate | The nonpolar cyclobutane and phenyl rings will interact favorably, but the highly polar hydroxyl group will be poorly solvated, limiting overall solubility. |
| Polar Aprotic | Ethyl Acetate, Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM) | Moderate to High | These solvents possess a dipole moment that can solvate the chlorophenyl group and can act as hydrogen bond acceptors for the hydroxyl group. This balanced character makes them strong candidates.[3][5] |
| Polar Protic | Methanol, Ethanol | High | These solvents are excellent hydrogen bond donors and acceptors, allowing for strong interactions with the compound's hydroxyl group. The alkyl portion of the solvent also interacts well with the nonpolar parts of the solute.[3] |
| Highly Polar | Water | Very Low | The large, hydrophobic chlorophenyl-cyclobutane portion of the molecule will disrupt the strong hydrogen-bonding network of water, making dissolution energetically unfavorable. |
Experimental Determination of Thermodynamic Solubility
While theoretical predictions are invaluable for initial screening, they must be confirmed by empirical data. The most reliable method for determining the true equilibrium solubility of a crystalline compound is the saturation shake-flask method.[6][7] This method measures the concentration of a solute in a saturated solution after it has been allowed to reach equilibrium with an excess of the solid compound.
Principle of the Shake-Flask Method
The core principle is to create a saturated solution by agitating an excess amount of the solid compound in the chosen solvent for a prolonged period (typically 24 hours) at a constant temperature.[8] This duration ensures that the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. After equilibrium is reached, the undissolved solid is removed, and the concentration of the dissolved compound in the clear supernatant is measured analytically.
Step-by-Step Experimental Protocol
Objective: To determine the thermodynamic solubility of 2-(4-Chlorophenyl)cyclobutan-1-ol in a selection of organic solvents at a controlled temperature (e.g., 25 °C).
Materials:
-
2-(4-Chlorophenyl)cyclobutan-1-ol (solid, confirmed purity)
-
Selected solvents (HPLC grade)
-
2 mL glass vials with screw caps and PTFE septa
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringes and 0.22 µm PTFE syringe filters
-
Calibrated volumetric flasks and pipettes
-
HPLC system with a UV detector
Procedure:
-
Preparation: Add an excess of solid 2-(4-Chlorophenyl)cyclobutan-1-ol to a 2 mL glass vial. "Excess" means adding enough solid so that undissolved material is clearly visible at the end of the experiment. A starting point of ~5-10 mg is typically sufficient.
-
Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired solvent into the vial.
-
Equilibration: Securely cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the suspension for 24 hours to ensure equilibrium is reached.[2][7] The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause excessive grinding of the particles.
-
Phase Separation: After 24 hours, remove the vial and allow it to stand for at least 1 hour at the same controlled temperature for the solid to settle. To ensure complete removal of undissolved solids, centrifuge the vial for 15 minutes at a high speed (e.g., 10,000 x g).
-
Sample Collection: Carefully draw the clear supernatant using a syringe. Attach a 0.22 µm syringe filter and dispense the filtrate into a clean HPLC vial. This filtration step is critical to remove any remaining microscopic particles that could interfere with the analysis.
-
Dilution: Depending on the expected solubility, it may be necessary to accurately dilute the filtrate with the same solvent to bring its concentration within the linear range of the analytical method. Record the dilution factor precisely.
-
Analysis: Analyze the final sample by HPLC-UV to determine the concentration.
Analytical Quantification by HPLC-UV
High-Performance Liquid Chromatography is an ideal technique for quantifying the dissolved compound due to its precision and the presence of a UV-active chromophore (the chlorophenyl group) in the molecule.[9]
Procedure for Quantification:
-
Stock Solution Preparation: Accurately weigh a known amount of 2-(4-Chlorophenyl)cyclobutan-1-ol and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) in a volumetric flask to create a stock solution of known concentration.
-
Calibration Standards: Perform a series of serial dilutions from the stock solution to prepare at least five calibration standards that bracket the expected concentration of the solubility samples.
-
HPLC Method: Develop a suitable reversed-phase HPLC method (e.g., using a C18 column) that provides a sharp, symmetrical peak for the analyte with a reasonable retention time. The mobile phase could be a gradient of water and acetonitrile or methanol. Set the UV detector to a wavelength of maximum absorbance for the compound (e.g., ~225 nm, typical for a chlorophenyl group).
-
Calibration Curve: Inject the calibration standards into the HPLC system and record the peak area for each. Plot a graph of peak area versus concentration. The resulting calibration curve should be linear (R² > 0.99).
-
Sample Analysis: Inject the filtered and diluted samples from the shake-flask experiment. Using the peak area obtained and the equation of the line from the calibration curve, calculate the concentration of the compound in the analyzed sample.[10]
-
Final Calculation: Multiply the calculated concentration by the dilution factor (if any) to determine the final solubility in the original solvent. Report the value in units such as µg/mL, mg/mL, or Molarity (mol/L).
Data Presentation and Application
Summarizing Quantitative Data
The empirically determined solubility data should be compiled into a clear, comparative table.
| Solvent | Polarity Index¹ | Solvent Class | Solubility @ 25°C (µg/mL) | Solubility @ 25°C (mM) |
| n-Hexane | 0.1 | Nonpolar | Experimental Data | Calculated Data |
| Toluene | 2.4 | Nonpolar | Experimental Data | Calculated Data |
| Dichloromethane | 3.1 | Polar Aprotic | Experimental Data | Calculated Data |
| Diethyl Ether | 2.8 | Polar Aprotic | Experimental Data | Calculated Data |
| Ethyl Acetate | 4.4 | Polar Aprotic | Experimental Data | Calculated Data |
| Acetone | 5.1 | Polar Aprotic | Experimental Data | Calculated Data |
| Tetrahydrofuran | 4.0 | Polar Aprotic | Experimental Data | Calculated Data |
| Isopropanol | 3.9 | Polar Protic | Experimental Data | Calculated Data |
| Ethanol | 4.3 | Polar Protic | Experimental Data | Calculated Data |
| Methanol | 5.1 | Polar Protic | Experimental Data | Calculated Data |
| Acetonitrile | 5.8 | Polar Aprotic | Experimental Data | Calculated Data |
| Water | 10.2 | Polar Protic | Experimental Data | Calculated Data |
| ¹Polarity Index values are relative and sourced from various compilations.[5] |
Visualization of Solvent Selection Workflow
The process of selecting a suitable solvent, from initial prediction to final application, can be visualized as a logical workflow. The following diagram illustrates this decision-making process for a task such as purification by recrystallization.
Caption: Logical workflow for solvent selection and solubility determination.
Conclusion
While pre-existing quantitative solubility data for 2-(4-Chlorophenyl)cyclobutan-1-ol is scarce, a robust and reliable characterization can be achieved through a systematic approach combining theoretical prediction and empirical measurement. The molecule's amphiphilic nature, with both polar hydrogen-bonding and nonpolar functionalities, suggests maximal solubility in solvents of intermediate polarity, particularly polar protic (e.g., ethanol) and polar aprotic (e.g., acetone, THF) solvents. This guide provides the necessary theoretical framework and a detailed, actionable protocol for the experimental determination of its thermodynamic solubility using the shake-flask method and HPLC analysis. By following this workflow, researchers can generate the high-quality data needed to effectively utilize this compound in synthesis, purification, and formulation development.
References
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Bienta. (n.d.). Shake-Flask Solubility Assay. Bienta. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Polarity of Solvents. Retrieved from [Link]
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Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]
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Scribd. (n.d.). Solvent Polarity Table. Retrieved from [Link]
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Frontier, A. (2026). Solvents and Polarity. University of Rochester, Department of Chemistry. Retrieved from [Link]
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PCBIS. (n.d.). Thermodynamic solubility. University of Strasbourg. Retrieved from [Link]
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LibreTexts Chemistry. (2023). Polar Protic and Aprotic Solvents. Retrieved from [Link]
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Shodex. (n.d.). Polarities of Solvents. Shodex. Retrieved from [Link]
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ResearchGate. (2025). Reverse-phase HPLC Analysis and Purification of Small Molecules. Retrieved from [Link]
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Domainex. (n.d.). Thermodynamic Solubility Assay. Domainex. Retrieved from [Link]
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Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. Brewer Science. Retrieved from [Link]
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JASCO. (2025). Principles of HPLC (5) Qualitative and quantitative analysis. JASCO Global. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 177840702. PubChem. Retrieved from [Link]
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Semantic Scholar. (n.d.). HPLC of small molecules : a practical approach. Retrieved from [Link]
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Quora. (2018). How to choose a solvent for crystallization of an organic compound. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). 1-Chloro-4-(4-chlorophenyl)butan-2-ol Properties. CompTox Chemicals Dashboard. Retrieved from [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
Jouyban, A. (2018). Review of the cosolvency models for predicting solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences. Retrieved from [Link]
-
Acree, Jr., W. E. (Ed.). (1995). IUPAC Solubility Data Series. Oxford University Press. Retrieved from [Link]
-
Solubility of Things. (n.d.). 2-Methyl-3-phenylbutan-2-ol. Retrieved from [Link]
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Jouyban, A., et al. (2005). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. Journal of Pharmacy & Pharmaceutical Sciences. Retrieved from [Link]
-
National Institutes of Health. (2020). Physics-Based Solubility Prediction for Organic Molecules. PMC. Retrieved from [Link]
-
Bergström, C. A. S., & Avdeef, A. (2019). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. ADMET & DMPK. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-(4-chlorophenyl)butan-2-ol (C10H13ClO). Retrieved from [Link]
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Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
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Cheméo. (n.d.). Cyclobutanol (CAS 2919-23-5) - Chemical & Physical Properties. Retrieved from [Link]
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Cheméo. (n.d.). Cyclobutanol, 1-phenyl- (CAS 935-64-8) - Chemical & Physical Properties. Retrieved from [Link]
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Chemsrc. (2025). 4-(4-chlorophenyl)-4-phenylbutan-2-one | CAS#:29869-86-1. Retrieved from [Link]
-
Semantic Scholar. (2024). Solubility Prediction of Drugs in Mono-Solvents at Various Temperatures: Ciprofloxacin Data Simulation. Retrieved from [Link]
-
Georganics. (n.d.). Cyclobutanol - general description and application. Retrieved from [Link]
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Semantic Scholar. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 177686268. PubChem. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis of 2-(4-Chlorophenyl)cyclobutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic routes to 2-(4-Chlorophenyl)cyclobutan-1-ol, a valuable building block in medicinal chemistry and materials science. The guide delves into the core synthetic strategies, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the available methods. By synthesizing information from established chemical principles and literature precedents, this document aims to equip researchers with the knowledge to select and execute the most suitable synthesis for their specific needs, ensuring both efficiency and scientific rigor.
Introduction: The Significance of the 2-Arylcyclobutanol Scaffold
The cyclobutane motif, despite its inherent ring strain, is a recurring structural feature in a variety of natural products and biologically active molecules. The unique three-dimensional arrangement of substituents on a cyclobutane ring can impart specific conformational constraints that are often crucial for molecular recognition and biological activity. The 2-arylcyclobutanol scaffold, in particular, has emerged as a key intermediate in the synthesis of more complex molecular architectures. The presence of the aryl group provides a handle for further functionalization, while the hydroxyl group can act as a key pharmacophoric feature or a synthetic precursor for other functionalities.
2-(4-Chlorophenyl)cyclobutan-1-ol, with its specific substitution pattern, is of particular interest due to the electronic properties imparted by the chloro- substituent on the phenyl ring. This guide will explore the primary methodologies for the synthesis of this target molecule, providing a critical evaluation of each approach.
Synthetic Strategies: A Multi-faceted Approach
The synthesis of 2-(4-Chlorophenyl)cyclobutan-1-ol can be approached through several distinct strategies. The most direct and widely applicable methods involve the construction of the cyclobutane ring followed by the introduction or modification of the alcohol functionality, or vice-versa. This guide will focus on two principal and reliable synthetic pathways:
-
Method A: Grignard Reaction with a Cyclobutanone Precursor
-
Method B: Reduction of a 2-(4-Chlorophenyl)cyclobutanone Intermediate
Additionally, an alternative photochemical approach will be discussed, highlighting its potential and limitations.
Method A: Grignard Reaction with Cyclobutanone
The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. This method involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound. In the context of synthesizing 2-(4-Chlorophenyl)cyclobutan-1-ol, this translates to the reaction of 4-chlorophenylmagnesium bromide with cyclobutanone.
Mechanistic Rationale
The reaction proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of cyclobutanone. The resulting magnesium alkoxide intermediate is then protonated during an acidic workup to yield the desired tertiary alcohol. The choice of an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), is crucial as it solvates the magnesium ion, stabilizing the Grignard reagent.
Caption: Mechanism of the Grignard Reaction for 2-(4-Chlorophenyl)cyclobutan-1-ol Synthesis.
Experimental Protocol: Grignard Synthesis
Materials:
-
Magnesium turnings
-
Iodine crystal (optional, as an activator)
-
1-Bromo-4-chlorobenzene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Cyclobutanone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine (optional).
-
Add a small volume of anhydrous diethyl ether or THF to just cover the magnesium.
-
In the dropping funnel, prepare a solution of 1-bromo-4-chlorobenzene (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Add a small portion of the halide solution to the magnesium. The reaction is initiated when the color of the iodine fades and bubbling is observed. Gentle heating may be required to initiate the reaction.
-
Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Cyclobutanone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Prepare a solution of cyclobutanone (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add the cyclobutanone solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 2-(4-Chlorophenyl)cyclobutan-1-ol.
-
Field-Proven Insights
-
Anhydrous Conditions: The success of the Grignard reaction is critically dependent on maintaining strictly anhydrous conditions. All glassware must be thoroughly dried, and anhydrous solvents must be used. The presence of water will quench the Grignard reagent, reducing the yield.
-
Initiation: The initiation of the Grignard reaction can sometimes be sluggish. Activating the magnesium surface by crushing the turnings in the flask or adding a small crystal of iodine can be effective.
-
Side Reactions: A potential side reaction is the Wurtz-type coupling of the Grignard reagent with the unreacted aryl halide. This can be minimized by slow addition of the halide and maintaining a moderate reaction temperature.
Method B: Reduction of 2-(4-Chlorophenyl)cyclobutanone
An alternative and often highly efficient route to 2-(4-Chlorophenyl)cyclobutan-1-ol involves the reduction of the corresponding ketone, 2-(4-chlorophenyl)cyclobutanone. This two-step approach first requires the synthesis of the cyclobutanone precursor, which can then be selectively reduced to the desired alcohol.
Synthesis of the Cyclobutanone Precursor
The synthesis of 2-(4-chlorophenyl)cyclobutanone can be achieved through various methods, with a common approach being the [2+2] cycloaddition of a ketene or ketene equivalent with an appropriate alkene.
Reduction of the Carbonyl Group
The reduction of the carbonyl group in 2-(4-chlorophenyl)cyclobutanone to the corresponding alcohol can be accomplished using a variety of reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is well-suited for this transformation, as it typically does not reduce other functional groups that may be present in more complex substrates.[1][2]
Mechanistic Rationale
The reduction with sodium borohydride involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. The resulting alkoxide is then protonated by the solvent (typically an alcohol like methanol or ethanol) or during an aqueous workup to yield the final alcohol product.
Caption: Mechanism of Sodium Borohydride Reduction.
Experimental Protocol: Reduction of 2-(4-Chlorophenyl)cyclobutanone
Materials:
-
2-(4-Chlorophenyl)cyclobutanone
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Dichloromethane
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Reduction:
-
Dissolve 2-(4-chlorophenyl)cyclobutanone (1.0 equivalent) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.1 - 1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 2-(4-Chlorophenyl)cyclobutan-1-ol.
-
Field-Proven Insights
-
Stereoselectivity: The reduction of 2-substituted cyclobutanones can lead to the formation of cis and trans diastereomers. The stereochemical outcome is influenced by the steric bulk of the substituent and the reducing agent. Less hindered hydride reagents, like NaBH₄, tend to approach from the less sterically hindered face of the carbonyl, often leading to a mixture of diastereomers.
-
Solvent Choice: The choice of solvent can influence the rate and selectivity of the reduction. Protic solvents like methanol and ethanol are commonly used with NaBH₄ and also serve as the proton source for the final alcohol.
Alternative Strategy: Photochemical [2+2] Cycloaddition
Photochemical [2+2] cycloaddition reactions offer an alternative, albeit often less direct, route to the cyclobutane core. The Paternò-Büchi reaction, which involves the photocycloaddition of a carbonyl compound to an alkene to form an oxetane, is a classic example of this type of transformation. While not a direct synthesis of the target cyclobutanol, the resulting oxetane can be subsequently converted to the desired product.
A more direct photochemical approach would involve the [2+2] cycloaddition of 4-chlorostyrene with ethylene. However, controlling the regioselectivity and preventing polymerization can be challenging.
Caption: Workflow for Photochemical Synthesis of the Target Molecule.
Due to the potential for side reactions and the multi-step nature of this approach to obtain the target alcohol, the Grignard and reduction methodologies are generally preferred for their directness and higher yields.
Comparative Analysis of Synthetic Routes
| Parameter | Method A: Grignard Reaction | Method B: Reduction of Ketone | Alternative: Photochemical [2+2] |
| Starting Materials | 1-Bromo-4-chlorobenzene, Cyclobutanone | 2-(4-Chlorophenyl)cyclobutanone | 4-Chlorostyrene, Ethylene |
| Number of Steps | 1 (from cyclobutanone) | 1 (from cyclobutanone precursor) | Multiple steps to alcohol |
| Typical Yields | Moderate to Good | Good to Excellent | Variable, often moderate |
| Key Considerations | Strict anhydrous conditions required | Availability of cyclobutanone precursor | Potential for side reactions (polymerization) |
| Stereocontrol | Not applicable (achiral product) | Can produce diastereomers | Can be influenced by reaction conditions |
Characterization of 2-(4-Chlorophenyl)cyclobutan-1-ol
The structural elucidation of the synthesized 2-(4-Chlorophenyl)cyclobutan-1-ol is typically achieved through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-chlorophenyl group (typically in the range of δ 7.0-7.5 ppm), a singlet for the hydroxyl proton, and multiplets for the protons on the cyclobutane ring. The chemical shifts and coupling patterns of the cyclobutyl protons provide information about their relative stereochemistry.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the carbon bearing the hydroxyl group (carbinol carbon), and the carbons of the cyclobutane ring.
-
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming the molecular formula.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic broad absorption band for the O-H stretch of the alcohol group (typically around 3200-3600 cm⁻¹) and absorptions corresponding to the C-H and C=C bonds of the aromatic and cyclobutane rings.
Conclusion
The synthesis of 2-(4-Chlorophenyl)cyclobutan-1-ol is readily achievable through well-established synthetic methodologies. The choice between the Grignard reaction with cyclobutanone and the reduction of a 2-(4-chlorophenyl)cyclobutanone precursor will depend on the availability of starting materials, desired scale, and the specific experimental capabilities of the laboratory. Both methods offer reliable and efficient routes to this valuable synthetic intermediate. This guide has provided the necessary theoretical framework and practical protocols to enable researchers to confidently undertake the synthesis of this important molecule, fostering further advancements in the fields of medicinal chemistry and materials science.
References
-
Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]
-
Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]
-
Baran, P. S. Cyclobutanes in Organic Synthesis. [Link]
-
Organic Chemistry Portal. Synthesis of cyclobutanes. [Link]
-
AK Lectures. Photochemical (2+2) Cycloaddition Reaction. [Link]
-
Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
Sources
Structural, Synthetic, and Functional Divergence of Chlorophenylcyclobutanols
This technical guide details the structural, synthetic, and functional distinctions between the regioisomers 1-(4-chlorophenyl)cyclobutan-1-ol and 2-(4-chlorophenyl)cyclobutan-1-ol .
Technical Guide & Whitepaper
Executive Summary
In the development of monoamine reuptake inhibitors and conformationally restricted aryl-cycloalkane scaffolds, the precise positioning of the hydroxyl group relative to the aryl ring dictates both metabolic stability and receptor affinity.
This guide differentiates the 1-isomer (a tertiary, geminal alcohol) from the 2-isomer (a secondary, vicinal alcohol). While the 1-isomer is readily accessible via standard nucleophilic addition, it suffers from inherent instability toward dehydration. The 2-isomer, often synthesized from the dehydration product of the 1-isomer, offers distinct stereochemical vectors (cis/trans) and superior metabolic stability against elimination.
Part 1: Structural & Stereochemical Analysis
The fundamental difference lies in the connectivity of the cyclobutane ring, which dictates the hybridization and chirality of the carbon centers.
| Feature | 1-(4-Chlorophenyl)cyclobutan-1-ol | 2-(4-Chlorophenyl)cyclobutan-1-ol |
| Structure Type | Geminal (1,1-disubstituted) | Vicinal (1,2-disubstituted) |
| Alcohol Class | Tertiary (3°) | Secondary (2°) |
| Chirality | Achiral (Plane of symmetry through C1-C3) | Chiral (Two stereocenters at C1 and C2) |
| Isomerism | None (Single isomer) | Diastereomers (cis and trans) + Enantiomers |
| Ring Strain | High (Geminal repulsion) | High (Vicinal eclipsing interactions) |
Stereochemical Visualization
The 2-isomer exists as a diastereomeric pair. The trans-isomer is generally thermodynamically favored as it minimizes steric clash between the bulky 4-chlorophenyl group and the hydroxyl group, although the cis-isomer can be stabilized by intramolecular hydrogen bonding.
Figure 1: Structural classification and stereochemical consequences of regioisomerism.
Part 2: Synthetic Methodologies
The synthesis of these isomers requires fundamentally different strategies. A critical insight for researchers is that the 1-isomer can serve as a precursor to the 2-isomer via an elimination-hydroboration sequence.
Protocol A: Synthesis of 1-(4-Chlorophenyl)cyclobutan-1-ol
Mechanism: Grignard Addition (Nucleophilic attack on ketone). Challenge: Spontaneous dehydration during acidic workup due to the stability of the benzylic carbocation.
-
Reagents: 4-Chlorophenylmagnesium bromide (1.0 M in THF), Cyclobutanone, anhydrous THF.
-
Procedure:
-
Cool 4-chlorophenylmagnesium bromide (1.2 eq) to 0°C under Argon.
-
Add cyclobutanone (1.0 eq) dropwise in THF.
-
Stir at 0°C for 1 hour, then allow to warm to RT.
-
Critical Step: Quench with saturated aqueous NH₄Cl (mildly acidic) rather than HCl to prevent dehydration.
-
Extract with EtOAc, dry over Na₂SO₄, and concentrate.
-
-
Outcome: White solid or viscous oil.
Protocol B: Synthesis of 2-(4-Chlorophenyl)cyclobutan-1-ol
Mechanism: Hydroboration-Oxidation of 1-(4-chlorophenyl)cyclobutene. Selectivity: Anti-Markovnikov addition yields the 2-isomer.
-
Precursor Synthesis: Dehydrate the 1-isomer using p-TsOH in refluxing toluene to yield 1-(4-chlorophenyl)cyclobutene .
-
Hydroboration:
-
Dissolve 1-(4-chlorophenyl)cyclobutene in THF at 0°C.
-
Add BH₃·THF complex (0.5 eq). Stir for 2 hours.
-
Note: Boron adds to the less hindered C2 position; Hydride adds to C1.
-
-
Oxidation:
-
Add 3M NaOH followed by 30% H₂O₂ dropwise.
-
Stir for 1 hour.
-
-
Outcome: Predominantly trans-2-(4-chlorophenyl)cyclobutan-1-ol .
Figure 2: Synthetic workflow linking the 1-isomer to the 2-isomer via the cyclobutene intermediate.
Part 3: Analytical Differentiation (NMR & MS)
Distinguishing these isomers requires careful analysis of the proton signals on the cyclobutane ring.
1H NMR Diagnostic Signals (CDCl₃, 400 MHz)
| Signal | 1-Isomer (Tertiary) | 2-Isomer (Secondary) |
| Alpha-Proton (CH-OH) | Absent (Quaternary C1) | Present (~4.2 - 4.8 ppm, multiplet) |
| Benzylic Protons | None on ring (Ph is on C1) | 1H at C2 (~3.5 ppm, multiplet) |
| Aromatic Region | AA'BB' system (~7.3 ppm) | AA'BB' system (~7.2 - 7.4 ppm) |
| Ring Methylenes | Complex multiplets (1.8-2.5 ppm) | Complex multiplets (distinct shielding patterns) |
13C NMR Diagnostic Shifts
-
1-Isomer: C1 (quaternary) appears downfield at ~75-80 ppm .
-
2-Isomer: C1 (methine) appears at ~70-75 ppm ; C2 (benzylic methine) appears at ~45-50 ppm .
Part 4: Reactivity & Stability Profile
For drug development, the stability profile determines the suitability of the scaffold for metabolic studies or formulation.
Dehydration Susceptibility
-
1-Isomer (High Risk): The tertiary alcohol is benzylic. Under acidic conditions (pH < 4) or thermal stress, it readily dehydrates to the alkene to relieve ring strain and form a conjugated system.
-
Implication: Avoid acidic excipients in formulation.
-
-
2-Isomer (Stable): Dehydration requires harsh conditions (e.g., concentrated H₂SO₄) because the resulting carbocation would be secondary (less stable) or require anti-elimination which is sterically constrained in cyclobutanes.
Oxidation Potential
-
1-Isomer: Resistant to mild oxidation (cannot form a ketone without breaking C-C bonds).
-
2-Isomer: Readily oxidized by Jones reagent or Dess-Martin Periodinane to 2-(4-chlorophenyl)cyclobutanone .
Metabolic Prediction
-
1-Isomer: Likely undergoes Phase II conjugation (Glucuronidation) directly or aromatic hydroxylation.
-
2-Isomer: Can undergo Phase I oxidation to the ketone, followed by ring opening or reduction back to the alcohol (epimerization risk).
References
-
Synthesis of Cyclobutanes: Namyslo, J. C., & Kaufmann, D. E. (2003). "The Application of Cyclobutane Derivatives in Organic Synthesis." Chemical Reviews.
- Grignard Addition to Cyclobutanone: Vogel, A. I. (1989). "Vogel's Textbook of Practical Organic Chemistry." Longman Scientific & Technical. (Standard protocol reference for tertiary alcohol synthesis).
-
Hydroboration of 1-Arylcycloalkenes: Brown, H. C., & Zweifel, G. (1961). "Hydroboration. IX. The Hydroboration of Cyclic and Bicyclic Olefins." Journal of the American Chemical Society.
-
Pharmacology of Arylcyclobutanols (Sibutramine Context): Garnock-Jones, K. P. (2010). "Sibutramine: A Review of its Use in the Management of Obesity." Drugs. (Contextualizing the chlorophenyl-cyclobutane scaffold).
-
NMR Shifts of Cyclobutane Derivatives: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). "Structure Determination of Organic Compounds." Springer.[1] (Reference for predicted shift values).
Sources
Unlocking the Therapeutic Potential of 2-(4-Chlorophenyl)cyclobutan-1-ol: A Technical Guide for Preclinical Evaluation
Foreword: The Untapped Promise of Novel Cyclobutane Scaffolds
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional diversity and improved pharmacological properties is relentless. Among these, the cyclobutane moiety has emerged as a compelling structural motif, capable of imparting conformational rigidity and metabolic stability to drug candidates.[1][2][3] This guide focuses on a specific, yet under-explored molecule: 2-(4-Chlorophenyl)cyclobutan-1-ol . While direct biological data for this compound is not extensively documented, its structural components—a puckered cyclobutane ring and a 4-chlorophenyl group—are present in numerous bioactive molecules. This document serves as a comprehensive technical roadmap for researchers and drug development professionals to systematically investigate the potential biological activities of 2-(4-Chlorophenyl)cyclobutan-1-ol, from initial screening to mechanistic elucidation.
Rationale for Investigation: Structural Analogy and Predicted Bioactivity
The scientific premise for investigating 2-(4-Chlorophenyl)cyclobutan-1-ol is built upon the established biological significance of its constituent parts. The cyclobutane ring offers a unique spatial arrangement of substituents, influencing how the molecule interacts with biological targets.[1] This can lead to enhanced potency and selectivity compared to more flexible acyclic or larger ring systems.[2] The 4-chlorophenyl group is a well-known pharmacophore found in a wide array of approved drugs, where it often contributes to target binding and metabolic stability.
Based on the known activities of structurally related cyclobutane derivatives, several potential therapeutic areas for 2-(4-Chlorophenyl)cyclobutan-1-ol can be hypothesized:
-
Anticancer Activity: Numerous cyclobutane-containing compounds have demonstrated cytotoxicity against various cancer cell lines.[1][4] The rigid scaffold can mimic the conformation of natural ligands or inhibit protein-protein interactions crucial for tumor progression.
-
Antimicrobial and Antiviral Activity: The conformational constraint imposed by the cyclobutane ring is a feature of several antiviral drugs, such as entecavir.[2] Additionally, natural and synthetic cyclobutane derivatives have shown promising antibacterial and antifungal properties.[3][5]
-
Neurological and Inflammatory Disorders: The structural motifs present in 2-(4-Chlorophenyl)cyclobutan-1-ol bear resemblance to compounds that interact with enzymes and receptors in the central nervous system and inflammatory pathways.[6]
A Phased Approach to Preclinical Evaluation: An Experimental Workflow
A systematic and logical progression of experiments is crucial to efficiently assess the therapeutic potential of 2-(4-Chlorophenyl)cyclobutan-1-ol. The following workflow outlines a comprehensive preclinical evaluation strategy.
Caption: A phased experimental workflow for the preclinical evaluation of 2-(4-Chlorophenyl)cyclobutan-1-ol.
Detailed Experimental Protocols
Synthesis and Characterization of 2-(4-Chlorophenyl)cyclobutan-1-ol
While a specific synthesis for this exact molecule is not detailed in the provided literature, a plausible route can be adapted from known cyclobutane synthesis methodologies, such as a [2+2] cycloaddition followed by reduction.[7]
Step-by-Step Protocol:
-
[2+2] Cycloaddition: React 4-chlorostyrene with ketene or a ketene equivalent under photochemical or thermal conditions to form 2-(4-chlorophenyl)cyclobutanone.
-
Purification of Cyclobutanone: Purify the resulting cyclobutanone intermediate using column chromatography on silica gel.
-
Reduction to Alcohol: Reduce the purified 2-(4-chlorophenyl)cyclobutanone using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol).
-
Work-up and Final Purification: Quench the reaction with water and extract the product with an organic solvent. Purify the final product, 2-(4-Chlorophenyl)cyclobutan-1-ol, by recrystallization or column chromatography.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
In Vitro Anticancer Activity Screening
Objective: To determine the cytotoxic effects of 2-(4-Chlorophenyl)cyclobutan-1-ol against a panel of human cancer cell lines.
Protocol: MTT Assay
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 2-(4-Chlorophenyl)cyclobutan-1-ol (e.g., from 0.1 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.
| Parameter | Description |
| Cell Lines | A diverse panel representing different cancer types (e.g., breast, lung, colon, leukemia). |
| Concentration Range | 0.1 µM to 100 µM (or higher, depending on solubility and initial potency). |
| Incubation Time | 72 hours. |
| Readout | Absorbance at 570 nm. |
| Key Metric | IC₅₀ value. |
Antimicrobial Susceptibility Testing
Objective: To evaluate the potential antibacterial and antifungal activity of 2-(4-Chlorophenyl)cyclobutan-1-ol.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus fumigatus) according to CLSI guidelines.
-
Compound Dilution: Prepare a serial two-fold dilution of 2-(4-Chlorophenyl)cyclobutan-1-ol in a 96-well microtiter plate using appropriate broth media.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at the appropriate temperature and duration for each microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Elucidating the Mechanism of Action: A Hypothetical Signaling Pathway
Should initial screening reveal potent anticancer activity, a key next step is to investigate the underlying mechanism of action. Given the structural similarities to some kinase inhibitors and other signaling modulators, a plausible hypothesis is the inhibition of a critical cell survival pathway, such as the PI3K/Akt/mTOR pathway.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by 2-(4-Chlorophenyl)cyclobutan-1-ol.
To validate this hypothesis, a series of Western blot experiments can be conducted to measure the phosphorylation status of key proteins in the pathway (e.g., p-Akt, p-mTOR, p-S6K) in cancer cells treated with 2-(4-Chlorophenyl)cyclobutan-1-ol. A decrease in the phosphorylation of these proteins would provide strong evidence for on-target activity within this pathway.
Conclusion and Future Directions
2-(4-Chlorophenyl)cyclobutan-1-ol represents a novel chemical entity with significant, albeit unexplored, therapeutic potential. Its unique structural features, combining the conformational rigidity of a cyclobutane ring with the well-established pharmacophoric properties of a chlorophenyl group, warrant a thorough investigation. The systematic approach outlined in this guide, from broad-based screening to in-depth mechanistic studies, provides a robust framework for elucidating its biological activity. Successful identification of a potent biological effect will pave the way for lead optimization, structure-activity relationship studies, and ultimately, the development of a new class of therapeutic agents. The journey from a novel molecule to a life-changing medicine is long and challenging, but it begins with the rigorous and logical scientific inquiry detailed herein.
References
- Cyclobutanes in Small‐Molecule Drug Candidates - PMC. (n.d.).
- Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity - MDPI. (2024, May 22).
- Cyclobutane Derivatives in Drug Discovery - PharmaBlock. (n.d.).
- Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (n.d.).
- Explore Our Novel Cyclobutane Derivatives | Building Blocks | Blog - Life Chemicals. (2020, December 14).
- 2,2-[2,4-Bis(4-chlorophenyl)cyclobutane-1,3-diyl]bis(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine) - ResearchGate. (2024, November 5).
- 2,2′-[2,4-Bis(4-chlorophenyl)cyclobutane-1,3-diyl]bis(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine) - MDPI. (2024, November 14).
- Cyclobutane synthesis - Organic Chemistry Portal. (n.d.).
- Process for the preparation of 2-(4-chlorophenyl)-3-methylbutyric acid - Google Patents. (n.d.).
- CYCLOBUTANE STRATEGY FOR THE SYNTHESIS OF A-RING AROMATIC TRICHOTHECANES. (n.d.).
- Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC - NIH. (n.d.).
- Organic Compounds with Biological Activity - MDPI. (2025, September 29).
- {1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclobutyl}methanol - EvitaChem. (n.d.).
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- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
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- 4. mdpi.com [mdpi.com]
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- 6. Buy {1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclobutyl}methanol (EVT-13361909) [evitachem.com]
- 7. Cyclobutane synthesis [organic-chemistry.org]
The Ascendant Scaffold: A Technical Guide to 2-(4-Chlorophenyl)cyclobutan-1-ol in Modern Medicinal Chemistry
Abstract
The relentless pursuit of novel chemical entities with enhanced therapeutic profiles has led medicinal chemists to explore underutilized three-dimensional scaffolds. Among these, the cyclobutane ring has emerged as a powerful tool for imparting desirable pharmacological properties. This guide provides an in-depth technical exploration of the 2-(4-chlorophenyl)cyclobutan-1-ol core, a scaffold poised for significant impact in drug discovery. We will dissect its synthetic accessibility, analyze its potential as a pharmacophore through the lens of established bio-isosteric principles, and project its metabolic fate and toxicological profile based on analogous structures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their quest for next-generation therapeutics.
Introduction: The Rationale for Embracing the Cyclobutane Core
The cyclobutane moiety, once considered a synthetic curiosity, is now increasingly recognized for its ability to confer significant advantages in drug design.[1][2] Its rigid, puckered conformation offers a level of pre-organization that can enhance binding affinity to biological targets by reducing the entropic penalty of binding.[3] This conformational constraint is a key strategy for improving potency and selectivity.[3] Furthermore, the introduction of a cyclobutane ring can increase the fraction of sp³-hybridized carbons in a molecule, a feature often correlated with improved solubility and metabolic stability.[3]
The 2-(4-chlorophenyl)cyclobutan-1-ol scaffold combines this advantageous carbocyclic core with a 4-chlorophenyl group, a common substituent in medicinal chemistry known to modulate lipophilicity and block metabolic oxidation.[2][4] The secondary alcohol provides a crucial vector for further functionalization, allowing for the exploration of diverse chemical space. This guide will illuminate the potential of this specific scaffold as a versatile building block in the design of innovative therapeutics.
Synthetic Strategies: Accessing the 2-(4-Chlorophenyl)cyclobutan-1-ol Core
The construction of the 2-(4-chlorophenyl)cyclobutan-1-ol scaffold can be approached through several established synthetic methodologies. The choice of route will often depend on the desired stereochemistry and the availability of starting materials.
[2+2] Cycloaddition: A Convergent Approach
The [2+2] cycloaddition reaction stands as a primary and highly efficient method for the formation of cyclobutane rings.[3][5][6] A plausible and convergent route to 2-(4-chlorophenyl)cyclobutan-1-ol involves the cycloaddition of 4-chlorostyrene with a suitable ketene equivalent, followed by reduction of the resulting cyclobutanone.
Experimental Protocol: Synthesis of 2-(4-Chlorophenyl)cyclobutanone via [2+2] Cycloaddition
-
Reaction Setup: To a solution of 4-chlorostyrene (1.0 equiv) in an appropriate anhydrous solvent (e.g., diethyl ether or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add a ketene equivalent such as dichloroketene, generated in situ from trichloroacetyl chloride and activated zinc.
-
Reaction Conditions: Maintain the reaction mixture at a suitable temperature, typically ranging from 0 °C to room temperature, and stir for a period of 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford 2,2-dichloro-3-(4-chlorophenyl)cyclobutan-1-one.
-
Reductive Dechlorination and Carbonyl Reduction: The resulting dichlorocyclobutanone can then be subjected to reductive dechlorination using a reagent such as zinc dust in acetic acid to yield 2-(4-chlorophenyl)cyclobutanone. Subsequent reduction of the ketone with a mild reducing agent like sodium borohydride in methanol will furnish the target 2-(4-chlorophenyl)cyclobutan-1-ol as a mixture of cis and trans diastereomers, which can be separated by chromatography.
Caption: Cyclobutane as a stable isostere for the cis-stilbene of Combretastatin A-4.
Based on a study of 1,3-disubstituted cyclobutane-containing analogs of CA-4, it is plausible that derivatives of 2-(4-chlorophenyl)cyclobutan-1-ol could exhibit significant cytotoxic properties against various cancer cell lines. [1]The 4-chlorophenyl moiety can mimic the B-ring of combretastatin, while the hydroxyl group provides a handle for introducing the A-ring, for instance, a 3,4,5-trimethoxyphenyl group.
Potential as a Serotonin Transporter (SERT) Ligand
Arylcyclobutane motifs have been explored as ligands for the serotonin transporter (SERT). [7][8]The rigid cyclobutane core can effectively position the aromatic ring in the SERT binding pocket. The 2-(4-chlorophenyl)cyclobutan-1-ol scaffold provides a foundation for developing novel SERT inhibitors. The hydroxyl group could be further functionalized to introduce amine-containing side chains, a common feature in many SERT ligands.
Projected Metabolic Stability and Pharmacokinetic Profile
A critical aspect of drug development is understanding the metabolic fate and pharmacokinetic properties of a lead compound. While specific data for 2-(4-chlorophenyl)cyclobutan-1-ol is not available, we can make informed projections based on its structural components.
The Role of the Cyclobutane and Chlorophenyl Moieties
The cyclobutane ring is generally considered to be more metabolically stable than more flexible alkyl chains. [3]Its rigid nature can sterically hinder access by metabolic enzymes such as cytochrome P450s. The 4-chloro substituent on the phenyl ring is a well-established strategy to block para-hydroxylation, a common metabolic pathway for aromatic rings. [2][4]This suggests that the 2-(4-chlorophenyl)cyclobutan-1-ol core may possess inherent metabolic stability.
However, the secondary alcohol represents a potential site for oxidation to the corresponding ketone or for phase II conjugation reactions (glucuronidation or sulfation). [9]The metabolic stability of derivatives will therefore be highly dependent on the nature of the substituents attached to the hydroxyl group.
Predicted Pharmacokinetic Parameters
The presence of the chlorophenyl group will increase the lipophilicity of the scaffold, which may enhance membrane permeability but could also lead to higher plasma protein binding and a larger volume of distribution. The overall pharmacokinetic profile will be a complex interplay of the properties of the core scaffold and any appended functional groups. [10] Table 1: Predicted Physicochemical and Pharmacokinetic Properties of the 2-(4-Chlorophenyl)cyclobutan-1-ol Scaffold
| Property | Predicted Value/Characteristic | Rationale |
| LogP | Moderate to High | Presence of the lipophilic chlorophenyl group. |
| Metabolic Stability | Potentially High | Cyclobutane core and blocked para-position on the phenyl ring. The secondary alcohol is a potential metabolic soft spot. |
| Solubility | Low to Moderate | Aromatic and carbocyclic nature may limit aqueous solubility. |
| Plasma Protein Binding | Likely High | Lipophilic character suggests significant binding to plasma proteins. |
Toxicology Considerations
The toxicological profile of any new chemical entity is of paramount importance. The 2-(4-chlorophenyl)cyclobutan-1-ol scaffold contains a chlorophenyl group, which warrants careful consideration.
Chlorinated aromatic compounds can sometimes be associated with toxicity, including hepatotoxicity and the formation of reactive metabolites. [11]The metabolic pathways of chlorophenyl-containing xenobiotics can involve the formation of epoxides and other reactive intermediates. [12][13]Therefore, a thorough toxicological evaluation of any drug candidate derived from this scaffold would be essential. [14][15]This would include in vitro cytotoxicity assays, genotoxicity studies, and in vivo toxicity studies in relevant animal models.
Future Perspectives and Conclusion
The 2-(4-chlorophenyl)cyclobutan-1-ol scaffold represents a compelling starting point for the design of novel therapeutic agents. Its inherent structural rigidity, coupled with the potential for improved metabolic stability, makes it an attractive alternative to more traditional, flexible linkers and scaffolds. The synthetic accessibility via established methods like [2+2] cycloaddition allows for the rapid generation of diverse chemical libraries.
Future research should focus on the synthesis and biological evaluation of a focused library of derivatives to validate the predicted therapeutic potential. In particular, the exploration of this scaffold in the context of tubulin polymerization inhibitors and SERT ligands appears to be a promising avenue. Careful attention to the metabolic fate and toxicological profile of these novel compounds will be critical for their successful translation into the clinic.
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Malashchuk, A., Chernykh, A. V., Hurmach, V. V., Platonov, M. O., Onopchenko, O., Zozulya, S., ... & Moroz, Y. S. (2020). Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4. Journal of Molecular Structure, 1210, 128025. [Link]
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Brown, D. G., Gagnon, D., & Boström, J. (2021). Understanding Our Love Affair with p-Chlorophenyl: Present Day Implications from Historical Biases of Reagent Selection. Journal of Medicinal Chemistry, 64(13), 8857–8872. [Link]
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Hu, J., Zhang, Q., & Li, Y. (2017). Discovery of a widespread metabolic pathway within and among phenolic xenobiotics. Proceedings of the National Academy of Sciences, 114(23), 5964–5969. [Link]
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Boström, J., Brown, D. G., & Young, R. J. (2015). Understanding Our Love Affair with p-Chlorophenyl: Present Day Implications from Historical Biases of Reagent Selection. Journal of medicinal chemistry, 58(24), 9542–9558. [Link]
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Wang, Y., Zhu, C., & Ma, D. (2020). Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility. Molecules (Basel, Switzerland), 25(21), 5057. [Link]
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Copley, S. D. (2000). Evolution of a metabolic pathway for degradation of a toxic xenobiotic: the patchwork approach. Trends in biochemical sciences, 25(6), 261–265. [Link]
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van der Kolk, R., Rutjes, F. P. J. T., & van Delft, F. L. (2022). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+ 2] Cycloaddition Reactions. European Journal of Organic Chemistry, 2022(23), e202200388. [Link]
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G. A. Bradshaw, S. J. P. (2020). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry, 11(8), 963-970. [Link]
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Atcha, Z., & Pettit, G. R. (2023). Discovery, synthesis, activities, structure–activity relationships, and clinical development of combretastatins and analogs as anticancer drugs. A comprehensive review. Natural Product Reports, 40(12), 2217-2261. [Link]
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Li, J., Gao, K., Bian, M., & Ding, H. (2020). Recent advances in the application of [2+ 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers, 7(1), 136-154. [Link]
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Parker, K. K., et al. (2015). 5HT1a Receptor Binding Affinities of a Series of Serotonin Transporter (SERT) Inhibitors and Related Thermodynamic Insights. Journal of Advances in Medical and Pharmaceutical Sciences, 3(4), 1-13. [Link]
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Methodological & Application
Application Note: Synthesis of 2-(4-Chlorophenyl)cyclobutan-1-ol via Photochemical [2+2] Cycloaddition
Executive Summary & Core Directive
This application note details the synthesis of 2-(4-chlorophenyl)cyclobutan-1-ol utilizing an intermolecular [2+2] photocycloaddition .
Critical Design Note: The synthesis of 1,2-disubstituted cyclobutanes (Head-to-Head regiochemistry) presents a specific challenge. Standard thermal [2+2] cycloadditions using ketenes (e.g., dichloroketene) and styrenes predominantly yield the 1,3-isomer (Head-to-Tail) due to electronic polarization in the transition state. To access the 2-substituted alcohol (the 1,2-relationship), this protocol utilizes photosensitized [2+2] cycloaddition of 4-chlorostyrene with vinyl acetate, followed by hydrolysis. This route provides direct access to the requisite carbon skeleton, though it requires rigorous chromatographic separation of regioisomers.
Target Molecule Profile[1]
-
IUPAC Name: 2-(4-Chlorophenyl)cyclobutan-1-ol
-
Key Structural Feature: cis/trans-1,2-disubstitution pattern on a strained cyclobutane ring.
-
Synthetic Utility: Scaffold for serotonin/norepinephrine reuptake inhibitors (SNRIs) and conformationally restricted analogs of phenethylamine.
Reaction Pathway & Mechanism[1][2][3][4]
The synthesis proceeds via the formation of an excited-state exciplex between the electron-rich alkene (vinyl acetate) and the conjugated styrene. Benzophenone is employed as a triplet sensitizer to facilitate Intersystem Crossing (ISC), accessing the reactive triplet state (
Mechanistic Flow (Graphviz)
Figure 1: Photochemical pathway illustrating the triplet sensitization and bifurcation of regioisomers. The Head-to-Head (HH) isomer is the required precursor for the 2-substituted alcohol.
Detailed Experimental Protocol
Phase 1: Photochemical [2+2] Cycloaddition
Objective: Synthesize the acetate precursor 1-acetoxy-2-(4-chlorophenyl)cyclobutane. Note: This reaction produces a mixture of Head-to-Head (HH) and Head-to-Tail (HT) isomers. The HH isomer is required.
Reagents & Equipment
| Component | Specification | Role |
| 4-Chlorostyrene | >98%, stabilized | Substrate A (Alkene) |
| Vinyl Acetate | Freshly distilled | Substrate B (Enol Ether equiv.) |
| Benzophenone | 10 mol% | Triplet Sensitizer |
| Solvent | Benzene or Acetonitrile (Degassed) | Reaction Medium |
| Light Source | 450W Medium-Pressure Hg Lamp | UV Excitation |
| Filter | Pyrex (cutoff | Prevents polymer degradation |
Procedure
-
Preparation: In a Pyrex immersion well photoreactor, dissolve 4-chlorostyrene (10 mmol, 1.38 g) and benzophenone (1.0 mmol, 182 mg) in degassed acetonitrile (100 mL).
-
Addition: Add vinyl acetate in large excess (100 mmol, 9.2 mL) to minimize styrene dimerization (homo-coupling).
-
Expert Insight: Vinyl acetate serves as both reactant and co-solvent. Its excess drives the cross-cycloaddition over the formation of poly(4-chlorostyrene).
-
-
Irradiation: Sparge the solution with nitrogen for 15 minutes to remove dissolved oxygen (oxygen quenches the triplet state). Irradiate with the Hg lamp at ambient temperature (water-cooled jacket maintained at 20-25°C).
-
Monitoring: Monitor reaction progress via GC-MS or TLC (Hexane/EtOAc 9:1). Look for the disappearance of styrene. Typical reaction time: 6–12 hours.
-
Workup: Evaporate the solvent and excess vinyl acetate under reduced pressure.
-
Purification (CRITICAL): The crude oil contains both HH and HT isomers.
-
Perform Flash Column Chromatography (Silica Gel).
-
Gradient: 0%
10% EtOAc in Hexanes. -
Identification: The Head-to-Head (HH) isomer (1,2-substituted) is typically less polar (elutes earlier) than the Head-to-Tail isomer due to steric shielding of the polar acetate group by the aryl ring, though this must be confirmed by NOE (Nuclear Overhauser Effect) NMR studies.
-
Yield Expectations: The HH:HT ratio is often near 1:1 to 1:2. Isolate the HH fraction.
-
Phase 2: Hydrolysis to the Alcohol
Objective: Convert the acetate ester to the free alcohol.
Procedure
-
Dissolution: Dissolve the isolated HH-acetate (e.g., 2 mmol) in Methanol (10 mL).
-
Saponification: Add Potassium Carbonate (
, 4 mmol, 2.0 equiv) or Lithium Hydroxide (LiOH, 1M aq). -
Reaction: Stir at room temperature for 2 hours. Monitor by TLC (product will be significantly more polar).
-
Quench: Dilute with water (20 mL) and extract with Dichloromethane (3 x 15 mL).
-
Drying: Dry combined organics over
, filter, and concentrate. -
Final Polish: If necessary, recrystallize from Hexane/Ether or perform a short silica plug filtration to remove trace salts.
Quality Control & Validation
To ensure the correct isomer (2-substituted vs 3-substituted) has been isolated, use the following validation logic:
| Analytical Method | Observation for Target (1,2-Isomer) | Observation for Impurity (1,3-Isomer) |
| The methine proton on C1 ( | The methine proton on C1 is separated from the benzylic proton on C3 by a methylene group ( | |
| COSY NMR | Strong cross-peak between | No direct cross-peak between |
| NOESY / ROESY | Strong NOE between | Weaker or absent NOE between C1-H and Phenyl ring. |
Self-Validating Check: If you perform the standard "Dichloroketene" reaction (Trichloroacetyl chloride + Zn + Styrene), you will obtain the 3-(4-chlorophenyl) isomer. Comparison of your photochemical product with the ketene product (via GC or NMR) confirms they are different regioisomers, validating your photochemical synthesis of the 2-isomer.
Safety & Hazards
-
UV Radiation: The 450W Hg lamp emits high-energy UV radiation. Always operate the reactor inside a UV-shielded cabinet. Wear UV-protective eyewear.
-
4-Chlorostyrene: A lachrymator and potential skin irritant. Polymerizes readily; store at -20°C with stabilizer.
-
Benzene (if used): Carcinogen. Use Acetonitrile as a safer alternative where possible.
References
-
Poplata, S., Tröster, A., Zou, Y.-Q., & Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9748–9815.
- Dilling, W. L. (1967). Photochemical Cycloaddition of Vinyl Acetate to Styrene. Journal of Organic Chemistry, 32(6), 2022–2025.
-
Hook, B. D., et al. (2005). A Practical Flow Reactor for Continuous Organic Photochemistry. Journal of Organic Chemistry, 70(19), 7558–7564. (Modern flow protocols for scaling this reaction).
-
Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485–1538.
Application Notes and Protocols for the Stereoselective Reduction of 2-(4-Chlorophenyl)cyclobutan-1-one
Abstract
This comprehensive guide provides detailed protocols for the chemical reduction of 2-(4-Chlorophenyl)cyclobutan-1-one to its corresponding secondary alcohol, 2-(4-Chlorophenyl)cyclobutan-1-ol. The synthesis of specific stereoisomers of chiral alcohols is a critical process in the development of pharmaceuticals and other complex molecular entities. This document explores two distinct and widely applicable reduction methodologies: a standard, achiral reduction using sodium borohydride (NaBH₄) and a diastereoselective reduction employing the sterically hindered reagent, L-Selectride®. The underlying principles of ketone reduction and stereoselectivity are discussed to provide a robust framework for experimental design. Detailed, step-by-step protocols, data interpretation guidelines, and safety precautions are provided for researchers, scientists, and drug development professionals.
Introduction and Scientific Background
The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis.[1][2][3] For prochiral ketones, such as 2-(4-Chlorophenyl)cyclobutan-1-one, this reaction generates a new chiral center, resulting in the potential formation of stereoisomers. The control of stereochemistry is paramount in medicinal chemistry, as different enantiomers or diastereomers of a drug molecule often exhibit vastly different pharmacological and toxicological profiles.
The cyclobutane motif is of growing interest in drug discovery due to its unique conformational properties, which can impart favorable metabolic stability and binding affinity.[4] The targeted synthesis of specific isomers of 2-(4-Chlorophenyl)cyclobutan-1-ol serves as a valuable case study for stereocontrolled synthesis.
This application note will contrast two common hydride-donating reagents:
-
Sodium Borohydride (NaBH₄): A mild and versatile reducing agent, generally providing low stereoselectivity in the reduction of substituted cyclic ketones due to its small size.[5][6]
-
L-Selectride® (Lithium tri-sec-butylborohydride): A sterically demanding reducing agent designed to deliver a hydride from the less hindered face of a carbonyl group, often resulting in high diastereoselectivity.[7][8]
Mechanism of Ketone Reduction and Stereochemical Considerations
The reduction of a ketone to an alcohol proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[9][10] This initial attack forms a tetrahedral alkoxide intermediate, which is subsequently protonated during an aqueous or acidic workup to yield the final alcohol product.[3][9]
For a 2-substituted cyclobutanone, the approaching hydride can attack from two distinct faces of the planar carbonyl group:
-
Syn-attack: The hydride attacks from the same face as the existing substituent (the 4-chlorophenyl group).
-
Anti-attack: The hydride attacks from the opposite face of the substituent.
The stereochemical outcome of the reaction is determined by the relative transition state energies of these two pathways. With a small reducing agent like NaBH₄, both approaches are sterically feasible, often leading to a mixture of cis and trans isomers.
Conversely, the bulky sec-butyl groups of L-Selectride create significant steric hindrance.[7][8] This forces the hydride to be delivered from the less sterically encumbered face of the ketone. In the case of 2-(4-Chlorophenyl)cyclobutan-1-one, the 4-chlorophenyl group will direct the bulky L-Selectride to attack from the opposite (anti) face, leading to a predominance of the cis-alcohol.
Caption: General workflow for the reduction of a ketone to an alcohol.
Experimental Protocols
Materials and Equipment
| Reagent/Equipment | Specification |
| 2-(4-Chlorophenyl)cyclobutan-1-one | >98% purity |
| Sodium Borohydride (NaBH₄) | Powder, >98% |
| L-Selectride® | 1.0 M solution in THF |
| Methanol (MeOH) | Anhydrous |
| Tetrahydrofuran (THF) | Anhydrous, inhibitor-free |
| Diethyl Ether (Et₂O) | Anhydrous |
| Saturated Ammonium Chloride (NH₄Cl) | Aqueous Solution |
| Saturated Sodium Chloride (Brine) | Aqueous Solution |
| Anhydrous Magnesium Sulfate (MgSO₄) | Granular |
| Round-bottom flasks | Various sizes |
| Magnetic stirrer and stir bars | |
| Ice bath | |
| Argon or Nitrogen gas supply | For inert atmosphere |
| Syringes and needles | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |
| Rotary evaporator | |
| Column chromatography supplies | Silica gel, solvents |
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium borohydride reacts with acidic solutions and water to produce flammable hydrogen gas. Add quenching reagents slowly and carefully.
-
L-Selectride® is a pyrophoric reagent and must be handled under an inert atmosphere (Argon or Nitrogen). It reacts violently with water.
Protocol 1: Achiral Reduction with Sodium Borohydride
This protocol aims to produce a mixture of cis and trans isomers of 2-(4-Chlorophenyl)cyclobutan-1-ol.
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 g of 2-(4-Chlorophenyl)cyclobutan-1-one in 20 mL of methanol.
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0 °C.
-
Addition of NaBH₄: Slowly add 0.25 g of sodium borohydride to the stirred solution in small portions over 10 minutes. Effervescence (hydrogen gas evolution) may be observed.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature for an additional 1-2 hours. Monitor the reaction progress by TLC until the starting ketone is consumed.
-
Quenching: Carefully quench the reaction by slowly adding 10 mL of saturated aqueous ammonium chloride solution while cooling in an ice bath.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude alcohol by flash column chromatography on silica gel to separate the product from any impurities.
Protocol 2: Diastereoselective Reduction with L-Selectride®
This protocol is designed to favor the formation of the cis-isomer of 2-(4-Chlorophenyl)cyclobutan-1-ol.
Step-by-Step Procedure:
-
Reaction Setup (Inert Atmosphere): Flame-dry a 100 mL round-bottom flask under vacuum and backfill with argon or nitrogen. Add 1.0 g of 2-(4-Chlorophenyl)cyclobutan-1-one and dissolve it in 20 mL of anhydrous THF via a syringe.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of L-Selectride®: Slowly add 6.1 mL of a 1.0 M solution of L-Selectride® in THF dropwise via syringe over 15 minutes.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 3-4 hours. Monitor the reaction progress by TLC.
-
Quenching (Caution!): While maintaining the temperature at -78 °C, slowly and carefully quench the reaction by the dropwise addition of 5 mL of water, followed by 5 mL of 3 M aqueous sodium hydroxide, and then 5 mL of 30% hydrogen peroxide.
-
Warm-up and Extraction: Remove the cooling bath and allow the mixture to warm to room temperature. Stir for 1 hour. Transfer to a separatory funnel and extract with diethyl ether (3 x 25 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography.
Caption: A generalized workflow from starting material to purified product.
Data and Expected Outcomes
The efficiency and stereoselectivity of the reduction can be assessed by calculating the product yield and determining the diastereomeric ratio (cis:trans) of the resulting alcohol. This ratio is typically determined by ¹H NMR spectroscopy or gas chromatography (GC) analysis of the purified product.
| Protocol | Reducing Agent | Typical Yield | Expected cis:trans Ratio | Key Considerations |
| 1 | Sodium Borohydride | >90% | ~1:1 to 3:1 | Simple, safe, low cost; poor stereocontrol. |
| 2 | L-Selectride® | 80-90% | >10:1 | High stereoselectivity; requires inert atmosphere and careful handling.[7] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reducing agent; low reaction temperature or time. | Add more reducing agent; allow the reaction to stir longer. |
| Low Yield | Product loss during workup or purification. | Ensure proper extraction technique; optimize chromatography conditions. |
| Unexpected Byproducts | Reaction with solvent (for NaBH₄ in protic solvents); side reactions. | Use anhydrous solvents; ensure proper temperature control. |
| Low Stereoselectivity (L-Selectride) | Presence of water in the reaction. | Use freshly distilled, anhydrous solvents and flame-dried glassware. |
Conclusion
The reduction of 2-(4-Chlorophenyl)cyclobutan-1-one provides an excellent platform for demonstrating the principles of stereoselective synthesis. While sodium borohydride offers a simple and high-yielding method for producing the corresponding alcohol, it affords little control over the stereochemical outcome. In contrast, the use of a sterically hindered reducing agent like L-Selectride® enables the highly diastereoselective synthesis of the cis-alcohol. The choice of protocol will ultimately depend on the specific stereochemical requirements of the target molecule in the context of research and drug development.
References
- L-selectride - Grokipedia. Grokipedia.
- L-Selectride-Mediated Highly Diastereoselective Asymmetric Reductive Aldol Reaction: Access to an Important Subunit for Bioactive Molecules - PMC. National Center for Biotechnology Information.
- Lithium tri-sec-Butylborohydride (l-Selectride): A Powerful and Highly Stereoselective Reducing Reagent - ResearchGate. ResearchGate.
- Diastereoselectivities in Reductions of α-Alkoxy Ketones Are Not Always Correlated to Chelation-Induced Rate Acceleration. Thieme Connect.
-
Alcohol synthesis by carbonyl compound reduction - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]
-
3.4.1 – Sodium Borohydride Reduction of Carbonyls. McMaster University. Available at: [Link]
-
Sodium Borohydride (NaBH4) Reduction - Organic Synthesis. Organic Synthesis. Available at: [Link]
-
Following green chemistry principles: Sodium borohydride reductions | Poster Board #203. American Chemical Society. Available at: [Link]
-
reduction of aldehydes and ketones - Chemguide. Chemguide. Available at: [Link]
-
Sodium Borohydride NaBH4 Reduction Reaction Mechanism - YouTube. YouTube. Available at: [Link]
-
Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]
-
9.5 Alcohols from Carbonyl Compounds: Reduction – Fundamentals of Organic Chemistry. Pressbooks. Available at: [Link]
-
Reduction of Aldehydes and Ketones | OpenOChem Learn. OpenOChem Learn. Available at: [Link]
-
17.4: Alcohols from Carbonyl Compounds - Reduction - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]
-
2,2′-[2,4-Bis(4-chlorophenyl)cyclobutane-1,3-diyl]bis(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine) - MDPI. MDPI. Available at: [Link]
-
(PDF) 2,2-[2,4-Bis(4-chlorophenyl)cyclobutane-1,3-diyl]bis(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine) - ResearchGate. ResearchGate. Available at: [Link]
-
Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions - Radboud Repository. Radboud Repository. Available at: [Link]
-
cyclobutene - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
Sources
- 1. 9.5 Alcohols from Carbonyl Compounds: Reduction – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 2. Reduction of Aldehydes and Ketones | OpenOChem Learn [learn.openochem.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. Following green chemistry principles: Sodium borohydride reductions | Poster Board #203 - American Chemical Society [acs.digitellinc.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. grokipedia.com [grokipedia.com]
- 8. researchgate.net [researchgate.net]
- 9. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 10. youtube.com [youtube.com]
Using 2-(4-Chlorophenyl)cyclobutan-1-ol as a chiral building block
Application Note: Enantioselective Synthesis & Utilization of 2-(4-Chlorophenyl)cyclobutan-1-ol
Abstract
This guide details the protocol for the asymmetric synthesis and application of 2-(4-chlorophenyl)cyclobutan-1-ol , a high-value chiral building block. Cyclobutane scaffolds are increasingly utilized in medicinal chemistry as "sp³-rich" bioisosteres for phenyl rings and gem-dimethyl groups, offering improved metabolic stability and solubility ("Escape from Flatland"). This note focuses on the Asymmetric Transfer Hydrogenation (ATH) of the corresponding ketone to establish the contiguous stereocenters with high diastereo- and enantioselectivity, providing a robust alternative to traditional resolution methods.
Structural Significance & Bioisosterism[1]
The 2-arylcyclobutanol scaffold offers unique physicochemical properties compared to its acyclic or cyclohexyl counterparts.
-
Pucker Angle & Conformation: Unlike the planar benzene ring or the chair-form cyclohexane, the cyclobutane ring adopts a puckered conformation (~25-35°). This positions substituents in pseudo-equatorial/axial orientations that can rigidly direct pharmacophores (e.g., the 4-chlorophenyl group) into specific receptor pockets.
-
Metabolic Blocking: The 4-chlorophenyl moiety is a validated pharmacophore (found in Baclofen, Chlorpheniramine). Incorporating it onto a cyclobutane ring reduces the number of oxidizable benzylic protons compared to alkyl chains, potentially extending half-life (
). -
Vector Alignment: The cis-relationship between the hydroxyl and the aryl group in this building block allows for the synthesis of constrained 1,2-amino alcohols and diols, critical motifs in NK1 antagonists and triple reuptake inhibitors.
Synthesis Strategy: The Stereochemical Decision Tree
The synthesis hinges on the Dynamic Kinetic Resolution (DKR) of the precursor ketone, 2-(4-chlorophenyl)cyclobutanone. Because the
DOT Diagram 1: Synthesis Workflow
Figure 1: Modular synthesis workflow converting commodity cyclobutanone to the high-value chiral scaffold via Pd-arylation and Ru-catalyzed ATH.
Detailed Experimental Protocols
Precursor Synthesis (Brief Overview)
Note: While the focus is the chiral step, the precursor is best generated via Pd-catalyzed
-
Reagents: Cyclobutanone (1.0 eq), 1-bromo-4-chlorobenzene (1.1 eq), Pd(dba)₂ (1 mol%), BINAP or Xantphos (1.2 mol%), NaOtBu (1.5 eq).
-
Conditions: Toluene, 80°C, 12 h.
-
Outcome: 2-(4-chlorophenyl)cyclobutanone (racemic).
Core Protocol: Asymmetric Transfer Hydrogenation (ATH)
This protocol utilizes a tethered or standard Ru-TsDPEN complex. The cis-selectivity arises from the steric preference of the hydride delivery to the face opposite the bulky aryl group.
Objective: Synthesis of (1S,2S)-2-(4-chlorophenyl)cyclobutan-1-ol.
Materials:
-
Substrate: 2-(4-chlorophenyl)cyclobutanone (1.0 mmol, 180.6 mg).
-
Catalyst: RuCl (0.01 mmol, 1 mol%).
-
Hydrogen Source: Formic Acid/Triethylamine (5:2 azeotropic mix).
-
Solvent: Dichloromethane (DCM) or DMF (degassed).
Step-by-Step Procedure:
-
Catalyst Activation: In a flame-dried Schlenk flask under Nitrogen, dissolve the Ru-catalyst (6.4 mg) in 2 mL of degassed DCM.
-
Substrate Addition: Add the ketone (180.6 mg) to the catalyst solution.
-
Reaction Initiation: Cool the mixture to 0°C. Add the HCOOH/Et₃N mixture (0.5 mL, excess) dropwise via syringe.
-
Critical Check: Evolution of CO₂ gas indicates reaction initiation. Ensure the system is vented through a bubbler.
-
-
Incubation: Allow the reaction to warm to Room Temperature (20-25°C) and stir for 14–24 hours.
-
Why? The reaction relies on the racemization of the unreacted ketone enantiomer. Stopping too early yields lower yield (kinetic resolution) rather than high yield (dynamic kinetic resolution).
-
-
Quench & Workup: Dilute with water (10 mL) and extract with DCM (3 x 10 mL). Wash combined organics with saturated NaHCO₃ (to remove residual formic acid) and Brine.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc 8:1).
Expected Results:
-
Yield: 85–92%
-
Diastereomeric Ratio (dr): >95:5 (cis:trans)
-
Enantiomeric Excess (ee): >97%[1]
Analytical Validation & QC
Trust but verify. The following parameters confirm the identity and purity of the building block.
Table 1: Analytical Specifications
| Parameter | Method | Acceptance Criteria | Diagnostic Feature |
| Purity | HPLC / GC | >98% (AUC) | Single sharp peak. |
| Chirality | Chiral HPLC | >97% ee | Column: Chiralcel OD-H or AD-H. Mobile Phase: Hex/IPA (90:10). |
| Stereochem | ¹H NMR (500 MHz) | cis-isomer | Carbinol proton (H1) appears as a pseudo-quartet or broad multiplet. Trans isomers typically show larger coupling constants ( |
| Identity | MS (ESI+) | Characteristic Cl isotope pattern (3:1). |
DOT Diagram 2: Stereochemical Logic & Validation
Figure 2: NMR-based logic for assigning relative stereochemistry in 2-substituted cyclobutanols.
Applications & Derivatization
Once synthesized, the chiral alcohol serves as a versatile pivot point for drug discovery:
-
Mitsunobu Inversion: Convert the cis-alcohol to the trans-amine (via azide) or trans-ether. This allows access to both diastereomers from a single chiral synthesis.
-
Ring Expansion: Treatment with Tiffeneau–Demjanov conditions can expand the ring to a chiral cyclopentane if needed, carrying the stereochemical information forward.
-
Cross-Coupling: The 4-chlorophenyl group remains active for Suzuki/Buchwald couplings, allowing the library expansion of the "East" side of the molecule while the cyclobutane "West" side remains fixed.
References
-
Mykhailiuk, P. K. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020.[2] Link
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link
-
Pei, L., et al. (2024). Asymmetric Transfer Hydrogenation of Cyclobutenediones. Journal of the American Chemical Society, 146(7), 4942-4957.[3] Link
-
Kole, G. K., et al. (2010). Anion-controlled stereoselective synthesis of cyclobutane derivatives. Organic Letters, 12(1), 128-131. Link
-
Santa Cruz Biotechnology. 1-(4-Chlorophenyl)cyclobutane-d6 Carbonitrile Product Data. Link
Sources
Application Note: Oxidation Strategies for 2-(4-Chlorophenyl)cyclobutan-1-ol
Executive Summary
This guide details the oxidation of 2-(4-chlorophenyl)cyclobutan-1-ol to 2-(4-chlorophenyl)cyclobutan-1-one . Unlike acyclic or six-membered ring alcohols, cyclobutanols possess significant ring strain (~26.5 kcal/mol). This structural feature renders them susceptible to ring-opening fragmentation (Grob-type) and acid-catalyzed rearrangements during oxidation.
This Application Note recommends two distinct protocols based on scale and available equipment:
-
Dess-Martin Periodinane (DMP): The "Gold Standard" for medicinal chemistry/R&D scales (mg to g). It offers mild conditions, neutral pH, and high chemoselectivity.
-
TEMPO-Anelli Oxidation: The preferred method for process scale-up (>100 g). It utilizes catalytic TEMPO with household bleach (NaOCl) as the terminal oxidant, offering superior atom economy and cost-efficiency.
Mechanistic Considerations & Reagent Selection
The Challenge: Ring Strain and Stereochemistry
The substrate contains a secondary alcohol on a strained cyclobutane ring. The adjacent 4-chlorophenyl group at C2 activates the C2-proton (benzylic position).
-
Risk 1: Ring Opening. Strong acids (e.g., Jones Reagent) or single-electron transfer (SET) oxidants (e.g., Cerium Ammonium Nitrate) can trigger radical fragmentation or cationic rearrangement, destroying the cyclobutane core.
-
Risk 2: Epimerization. The product, 2-(4-chlorophenyl)cyclobutan-1-one, has an acidic
-proton at C2. While the oxidation destroys the chiral center at C1, the stereocenter at C2 is preserved kinetically. However, basic conditions can cause equilibration to the thermodynamic trans-isomer.
Reagent Decision Matrix
Figure 1: Reagent Selection Logic. Blue nodes indicate decision points; Green nodes indicate recommended protocols.
Protocol A: Dess-Martin Periodinane (DMP)
Best for: R&D, milligram to gram scale, acid-sensitive substrates. Mechanism: Ligand exchange followed by reductive elimination.
Materials
-
Substrate: 2-(4-Chlorophenyl)cyclobutan-1-ol (1.0 equiv)
-
Reagent: Dess-Martin Periodinane (1.2 equiv) [CAS: 87413-09-0]
-
Solvent: Dichloromethane (DCM) (anhydrous not strictly required but preferred)
-
Buffer: Sodium Bicarbonate (NaHCO₃) (solid, 2.0 equiv) - Critical to neutralize acetic acid byproduct.
-
Quench: Sodium Thiosulfate (Na₂S₂O₃) solution.[1]
Step-by-Step Procedure
-
Preparation: In a round-bottom flask, dissolve the substrate in DCM (0.1 M concentration).
-
Buffering: Add solid NaHCO₃ (2.0 equiv). This prevents acid-catalyzed ring expansion.
-
Addition: Cool the mixture to 0°C. Add DMP (1.2 equiv) in one portion.
-
Note: The reaction can be run at room temperature, but 0°C minimizes any risk of side reactions.
-
-
Reaction: Remove the ice bath and stir at room temperature. Monitor by TLC or LCMS.
-
Time: Typically 1–2 hours.
-
-
Quench (The "Seebach" Workup):
-
Extraction: Separate phases. Extract aqueous layer with DCM (2x).
-
Drying: Dry combined organics over MgSO₄, filter, and concentrate.
Expected Outcome
-
Yield: >90%
-
Purity: Often requires no chromatography.
-
Safety: DMP can be shock-sensitive; do not heat >100°C.
Protocol B: TEMPO-Anelli Oxidation
Best for: Scale-up (>50g), green chemistry requirements. Mechanism: Oxoammonium cation catalytic cycle.
Materials
-
Substrate: 2-(4-Chlorophenyl)cyclobutan-1-ol (1.0 equiv)
-
Catalyst: TEMPO (0.01 equiv / 1 mol%) [CAS: 2564-83-2]
-
Co-Catalyst: KBr (0.1 equiv)
-
Oxidant: Sodium Hypochlorite (Bleach, 10-13% w/v) (1.1 - 1.2 equiv)
-
Buffer: NaHCO₃ (aqueous saturated solution) to maintain pH 8.6–9.5.
-
Solvent: DCM/Water biphasic mixture.
Catalytic Cycle Diagram
Figure 2: TEMPO Catalytic Cycle. The oxoammonium species is the active oxidant.[3]
Step-by-Step Procedure
-
Solution A: Dissolve substrate (1.0 equiv) and TEMPO (0.01 equiv) in DCM (3 vol).
-
Solution B: Dissolve KBr (0.1 equiv) in saturated aq. NaHCO₃ (3 vol).
-
Mixing: Combine Solution A and B in a reactor with vigorous overhead stirring (biphasic system). Cool to 0–5°C.
-
Oxidant Addition: Add NaOCl solution dropwise via addition funnel.
-
Critical Control: Maintain internal temperature <10°C. The reaction is exothermic.
-
pH Control: Check pH periodically. If pH drops <8, add more NaHCO₃. Acidic pH leads to HOCl formation (chlorination side reactions); pH >10 slows the reaction.
-
-
Completion: Stir for 30 min post-addition. Quench with aq. Na₂SO₃ (sodium sulfite) to destroy excess bleach.
-
Workup: Separate layers. Wash organic layer with brine. Dry and concentrate.
Quality Control & Validation
Infrared Spectroscopy (Self-Validation)
The most immediate confirmation of cyclobutanone formation is IR spectroscopy. Due to ring strain, the carbonyl stretch is significantly shifted compared to acyclic ketones.[4]
| Functional Group | Typical Frequency (cm⁻¹) | Diagnostic Value |
| Acyclic Ketone | ~1715 | Standard |
| Cyclopentanone | ~1745 | Strained |
| Cyclobutanone | ~1775 – 1790 | Highly Strained (Target) |
| Lactone (Side Prod) | ~1770 | Hard to distinguish by IR alone |
Pass Criteria: Strong band at ~1780 cm⁻¹. Absence of broad O-H stretch at 3400 cm⁻¹.
NMR Spectroscopy
-
¹H NMR: The proton at C1 (CH-OH) in the starting material (typically
3.5–4.5 ppm) must disappear. -
¹³C NMR: Appearance of the ketone carbonyl carbon at
205–210 ppm . (Note: Less shielded than typical ketones due to s-character in the sigma bonds).
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Conversion | Old DMP reagent (hydrolyzed). | Check DMP quality (should be white, not yellow). Add 1 eq of water to accelerate (Meyer-Schreiber modification). |
| Ring Opening | Acidic conditions. | DMP: Ensure NaHCO₃ is present. TEMPO: Ensure pH > 8.5. |
| Chlorination | (TEMPO Method) pH too low. | If pH < 8, HOCl is generated, which can chlorinate the phenyl ring. Add more buffer. |
| Epimerization | Basic conditions / Long reaction time.[1] | The |
References
-
Dess-Martin Reagent Discovery: Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[5] J. Org.[5][6][7] Chem.1983 , 48, 4155–4156.[5] Link
-
TEMPO-Anelli Protocol: Anelli, P. L.; Biffi, C.; Montanari, F.; Quici, S. "Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions." J. Org.[5][6][7] Chem.1987 , 52, 2559–2562. Link
-
Water Acceleration of DMP: Meyer, S. D.; Schreiber, S. L.[8] "Acceleration of the Dess-Martin Oxidation by Water." J. Org.[5][6][7] Chem.1994 , 59, 7549–7552.[8] Link
-
Cyclobutanone IR Data: Wiberg, K. B.; Nist, B. J. "The Infrared Spectra of Small Ring Compounds." J. Am. Chem. Soc.[6][7]1961 , 83, 1226. Link
Sources
- 1. ekwan.github.io [ekwan.github.io]
- 2. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 4. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 6. Cyclobutane synthesis [organic-chemistry.org]
- 7. Cyclobutanone synthesis [organic-chemistry.org]
- 8. Dess-Martin Oxidation [organic-chemistry.org]
Application Notes and Protocols: Esterification of 2-(4-Chlorophenyl)cyclobutan-1-ol
For: Researchers, scientists, and drug development professionals
Introduction: The Strategic Importance of Esterification in Medicinal Chemistry
In the landscape of drug discovery and development, the esterification of complex alcohols such as 2-(4-Chlorophenyl)cyclobutan-1-ol represents a critical synthetic transformation. Ester motifs are prevalent in a vast array of pharmaceuticals, where they can serve as prodrugs to enhance bioavailability, modulate solubility, or fine-tune pharmacokinetic profiles. The cyclobutane ring, a strained four-membered carbocycle, imparts unique conformational constraints, while the chlorophenyl group can significantly influence ligand-receptor interactions. Consequently, the ability to efficiently and selectively esterify 2-(4-Chlorophenyl)cyclobutan-1-ol is of paramount importance for generating novel chemical entities with therapeutic potential.
This document provides a comprehensive guide to the esterification of this specific secondary alcohol, delving into the mechanistic rationale behind protocol selection and offering detailed, field-proven methodologies.
Mechanistic Considerations: Selecting the Optimal Esterification Pathway
The choice of an esterification method is dictated by the substrate's reactivity, steric hindrance, and the presence of other functional groups. For a secondary alcohol like 2-(4-Chlorophenyl)cyclobutan-1-ol, several robust methods are at the disposal of the synthetic chemist.
Fischer-Speier Esterification: The Classic Approach
The Fischer-Speier esterification is a traditional and cost-effective method involving the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst.[1][2] The reaction is an equilibrium process, and to drive it towards the product, an excess of one reactant (typically the alcohol) is used, or the water byproduct is removed.[3][4]
-
Mechanism: The reaction proceeds via protonation of the carboxylic acid's carbonyl oxygen, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule yield the ester.[2][3]
-
Suitability: This method is well-suited for primary and secondary alcohols.[3] However, the strongly acidic conditions can be detrimental to sensitive functional groups.
Steglich Esterification: A Mild and Versatile Alternative
For substrates that are sensitive to acid, the Steglich esterification offers a milder alternative.[5] This method utilizes a coupling agent, typically a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, most commonly 4-(dimethylaminopyridine) (DMAP).[6][7]
-
Mechanism: The carboxylic acid reacts with the carbodiimide to form a highly reactive O-acylisourea intermediate. DMAP, a superior nucleophile to the alcohol, then reacts with this intermediate to form a reactive acylpyridinium species.[8][9] This "active ester" is then readily attacked by the alcohol to furnish the desired ester and a urea byproduct.[5][6]
-
Advantages: The reaction proceeds under mild, often neutral conditions, making it compatible with a wider range of functional groups.[10] It is particularly effective for sterically hindered alcohols.[5]
Mitsunobu Reaction: Inversion of Stereochemistry
The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into a variety of functional groups, including esters, with inversion of stereochemistry.[11][12] This is particularly valuable when control of a specific stereocenter is crucial for biological activity. The reaction employs a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12]
-
Mechanism: The reaction is complex but essentially involves the activation of the alcohol by the phosphine and azodicarboxylate to form an alkoxyphosphonium salt. This intermediate is then susceptible to Sₙ2 attack by the carboxylate nucleophile, leading to the ester with inverted stereochemistry.[12][13]
-
Key Feature: The hallmark of the Mitsunobu reaction is the predictable inversion of the alcohol's stereocenter, a critical feature in asymmetric synthesis.[14]
Experimental Protocols
Safety First: Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15][16] All reactions should be performed in a well-ventilated fume hood.[15] Carboxylic acids and concentrated acids are corrosive; avoid skin and eye contact.[17][18] Alcohols are flammable.[19]
Protocol 1: Fischer-Speier Esterification
This protocol describes the synthesis of 2-(4-Chlorophenyl)cyclobutyl acetate.
Materials:
-
2-(4-Chlorophenyl)cyclobutan-1-ol
-
Glacial Acetic Acid (excess)
-
Concentrated Sulfuric Acid (catalyst)
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask, add 2-(4-Chlorophenyl)cyclobutan-1-ol (1.0 eq).
-
Add a significant excess of glacial acetic acid (e.g., 5-10 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours.[20] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, carefully pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.[17]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Steglich Esterification
This protocol details the formation of 2-(4-Chlorophenyl)cyclobutyl benzoate.
Materials:
-
2-(4-Chlorophenyl)cyclobutan-1-ol
-
Benzoic Acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylaminopyridine) (DMAP)
-
Dichloromethane (DCM), anhydrous
-
1 M HCl solution
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Filter funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve benzoic acid (1.2 eq) and 2-(4-Chlorophenyl)cyclobutan-1-ol (1.0 eq) in anhydrous dichloromethane.
-
Add a catalytic amount of DMAP (0.1 eq).[21]
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 eq) in anhydrous dichloromethane dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation and Workflow Visualization
Table 1: Comparison of Esterification Methods
| Method | Catalyst/Reagents | Conditions | Key Advantages | Key Disadvantages |
| Fischer-Speier | Acid Catalyst (e.g., H₂SO₄) | Reflux | Cost-effective, simple.[1] | Harsh conditions, equilibrium-limited.[3] |
| Steglich | DCC/EDC, DMAP | Mild, Room Temp | High yield, good for sensitive substrates.[5][6] | Urea byproduct can be difficult to remove.[22] |
| Mitsunobu | PPh₃, DEAD/DIAD | Mild, Low Temp | Inversion of stereochemistry.[11][12] | Stoichiometric phosphine oxide and hydrazine byproducts. |
Experimental Workflow for Steglich Esterification
Caption: Simplified reaction pathway of Steglich esterification.
Conclusion and Future Perspectives
The esterification of 2-(4-Chlorophenyl)cyclobutan-1-ol can be successfully achieved through various established synthetic methodologies. The choice of method should be guided by the specific requirements of the target molecule, including the presence of other functional groups and the desired stereochemical outcome. The protocols provided herein offer robust starting points for researchers in the field of medicinal chemistry and drug development. Further optimization of reaction conditions, such as solvent, temperature, and reaction time, may be necessary to achieve optimal yields for specific carboxylic acid coupling partners. The continued development of more efficient and environmentally benign esterification methods remains an active area of research.
References
-
NROChemistry. Fischer Esterification: Mechanism & Examples. [Link]
-
Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Wikipedia. Fischer–Speier esterification. [Link]
-
Organic Chemistry Portal. Steglich Esterification. [Link]
-
Master Organic Chemistry. Mitsunobu Reaction. [Link]
-
Tale, R. H., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry, 6, 101173. [Link]
-
Chemistry Steps. Fischer Esterification. [Link]
-
Unknown. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
-
Fiveable. DMAP Definition - Organic Chemistry Key Term. [Link]
-
SmartLabs. Esterification. [Link]
-
Alvarez Castro, T. V. (2020). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study [Master's thesis, The University of Texas Rio Grande Valley]. ScholarWorks @ UTRGV. [Link]
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ausetute.com.au. Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. [Link]
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Thieme E-Books. Chiral DMAP-Type Catalysts for Acyl-Transfer Reactions. [Link]
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Filo. Name two safety measures necessary for the preparation of an ester. [Link]
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Organic Chemistry Portal. Mitsunobu Reaction. [Link]
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Batool, M., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6598. [Link]
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ResearchGate. Mechanism of the Steglich esterification with the GO/RGO. [Link]
-
Li, H., et al. (2013). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Letters, 16(1), 184-187. [Link]
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YouTube. Steglich Esterification/ Keck Macrolactonization. [Link]
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Organic Chemistry Data. Acid to Ester - Common Conditions. [Link]
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JoVE. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. [Link]
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ResearchGate. The esterification of normal acid with secondary alcohols, branched... [Link]
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HSCprep. Fisher Esterification: Synthesis and Purification of Esters. [Link]
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-
Royal Society of Chemistry. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]
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Application Notes & Protocols: A Guide to Catalytic Hydrogenation of Chlorophenyl Cyclobutanes
Introduction: The Strategic Importance of Dechlorination
Chlorophenyl cyclobutanes are valuable structural motifs in medicinal chemistry and materials science. The cyclobutane ring offers a unique three-dimensional scaffold, influencing the conformation and physicochemical properties of a molecule, while the chlorophenyl group provides a handle for further synthetic transformations, such as cross-coupling reactions. However, in many drug development pathways, the terminal step requires the selective removal of the chlorine atom—a process known as hydrodehalogenation or, more specifically, hydrodechlorination. This transformation is critical for eliminating potential toxicity associated with halogenated aromatics and for fine-tuning the biological activity of the final compound.[1][2]
Catalytic hydrogenation stands as the premier method for this task, offering efficiency, selectivity, and environmental sustainability compared to stoichiometric reductants.[3] This guide provides an in-depth exploration of the core principles, catalyst systems, and detailed protocols for the successful catalytic hydrodechlorination of chlorophenyl cyclobutanes. We will delve into the causality behind experimental choices, enabling researchers to not only follow protocols but also to troubleshoot and adapt them for novel substrates.
Mechanistic Underpinnings: The Catalytic Cycle of Hydrodechlorination
Understanding the reaction mechanism is paramount to rational catalyst selection and process optimization. The most common and well-understood pathway for hydrodechlorination is catalyzed by late transition metals, particularly palladium. The process generally follows a catalytic cycle involving three key steps:
-
Oxidative Addition: The active low-valent metal catalyst (e.g., Pd(0)) inserts into the carbon-chlorine (Ar-Cl) bond of the chlorophenyl cyclobutane. This is often the rate-determining step, and its efficiency is highly dependent on the electron density of the aryl chloride and the nature of the catalyst's ligands.[4][5]
-
Hydride Transfer: A hydride (H⁻) is delivered to the metal center. The source of this hydride distinguishes the major hydrogenation methods. In classical hydrogenation, it comes from the heterolytic cleavage of dihydrogen (H₂) on the metal surface.[6] In transfer hydrogenation, a donor molecule like sodium formate or an alcohol provides the hydride.[1][5]
-
Reductive Elimination: The aryl group and the hydride ligand couple and are eliminated from the metal center, forming the desired dechlorinated product (phenyl cyclobutane) and regenerating the active metal catalyst, which re-enters the cycle.
Choosing the Right Tools: Catalyst Systems and Hydrogen Sources
The success of the hydrodechlorination of chlorophenyl cyclobutanes hinges on the appropriate selection of the catalyst and the hydrogen source. The primary challenge is achieving chemoselectivity: cleaving the C-Cl bond without inducing unwanted side reactions such as hydrogenation of the aromatic ring or cleavage of the strained cyclobutane ring.[7]
Catalyst Selection
-
Palladium (Pd): Palladium is the most versatile and widely used catalyst for hydrodehalogenation.[3]
-
Heterogeneous (Pd/C): Palladium on carbon is a robust, recoverable, and highly active catalyst. It is particularly effective with H₂ gas. The temperature can be a key factor in controlling selectivity; at ambient temperatures, hydrodechlorination is favored, while higher temperatures can lead to arene hydrogenation.[8]
-
Homogeneous (e.g., Pd(OAc)₂, Pd(dba)₂): These systems, used in conjunction with phosphine or N-heterocyclic carbene (NHC) ligands, offer high activity under mild conditions.[1][2][4] Ligand choice is critical for tuning catalyst activity and stability. For instance, bulky, electron-rich phosphine ligands can facilitate the oxidative addition of stubborn aryl chlorides.[5]
-
-
Rhodium (Rh) and Ruthenium (Ru): While highly effective, these metals are often too active for selective hydrodechlorination and are typically the catalysts of choice for the complete hydrogenation of aromatic systems.[9][10] However, specific ruthenium phosphine complexes have been shown to mediate the rapid and clean dechlorination of aryl chlorides via transfer hydrogenation.[11]
| Catalyst System | Typical H Source | Advantages | Considerations |
| Pd/C (5-10%) | H₂ gas | High activity, reusable, easy product isolation. | Can promote arene hydrogenation at high temp/pressure. |
| Pd(OAc)₂ + Ligand | Transfer Agents | Mild conditions, high functional group tolerance.[12] | Ligand screening may be required; catalyst removal can be complex. |
| RuHCl(H₂)(PCy₃)₂ | Transfer Agents (Alcohols) | Very rapid reactions, high functional group tolerance.[11] | Higher cost, potential for competing reactions if not controlled. |
Hydrogen Source Selection
-
Hydrogen Gas (H₂): The most atom-economical hydrogen source. Reactions are typically run in a pressure vessel (Parr shaker). While effective, this method requires specialized equipment and stringent safety protocols due to the flammability of H₂ gas.
-
Transfer Hydrogenation Agents: These offer a safer and more convenient alternative to H₂ gas, as they do not require high-pressure equipment.
-
Sodium Formate (HCO₂Na): A common, inexpensive, and effective hydride donor, often used with palladium catalysts in polar solvents like DMA or methanol.[5][13]
-
Alcohols (e.g., Ethanol, Isopropanol): Serve as both the solvent and the hydrogen donor, particularly with certain palladium and ruthenium catalysts.[1][11]
-
Polymethylhydrosiloxane (PMHS): A mild, inexpensive, and non-toxic reducing agent that can efficiently transfer its hydride to a palladium catalyst, enabling room-temperature dechlorination.[14]
-
Experimental Workflow and Protocols
A successful experiment requires careful planning from setup to analysis. The following workflow is a general guide for performing catalytic hydrogenation.
Protocol 1: Heterogeneous Hydrodechlorination using Pd/C and H₂ Gas
This protocol is a robust method suitable for substrates that are stable to standard hydrogenation conditions.
Materials and Equipment:
-
Chlorophenyl cyclobutane substrate
-
10% Palladium on Carbon (Pd/C)
-
Anhydrous solvent (e.g., Methanol, Ethyl Acetate, THF)
-
Base (e.g., Triethylamine (NEt₃) or Sodium Acetate (NaOAc))
-
Parr hydrogenation apparatus or similar pressure vessel
-
Inert gas supply (Nitrogen or Argon)
-
Celite™ for filtration
-
Standard glassware for workup and purification
Procedure:
-
Vessel Preparation: Place the chlorophenyl cyclobutane (1.0 equiv) and a magnetic stir bar into the pressure vessel.
-
Reagent Addition: Add the base (1.1-1.5 equiv) and the solvent (to achieve a ~0.1 M concentration).
-
Inerting: Seal the vessel and purge with inert gas (N₂ or Ar) for 5-10 minutes to remove all oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add the 10% Pd/C catalyst (typically 5-10 mol% Pd). Safety Note: Pd/C can be pyrophoric, especially after use. Do not allow it to dry in the air.
-
Hydrogenation: Seal the vessel again, purge with H₂ gas three times, and then pressurize to the desired pressure (e.g., 50 psi).
-
Reaction: Stir the reaction vigorously at room temperature. Monitor the reaction progress by observing hydrogen uptake on the pressure gauge. If the reaction is slow, gentle heating (e.g., 40-50 °C) can be applied.
-
Workup: Once the reaction is complete (no further H₂ uptake), carefully vent the H₂ gas and purge the vessel with inert gas.
-
Filtration: Dilute the reaction mixture with additional solvent and filter it through a pad of Celite™ to remove the Pd/C catalyst. Wash the Celite™ pad thoroughly with the solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography if necessary.
Protocol 2: Homogeneous Transfer Hydrodechlorination using Pd(OAc)₂ and Sodium Formate
This protocol is ideal for sensitive substrates, as it operates under mild, non-pressurized conditions.[5]
Materials and Equipment:
-
Chlorophenyl cyclobutane substrate
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Phosphine Ligand (e.g., 2-(di-tert-butylphosphino)biphenyl)
-
Sodium Formate (HCO₂Na)
-
Anhydrous polar aprotic solvent (e.g., N,N-Dimethylacetamide - DMA)
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for reaction, workup, and purification
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the chlorophenyl cyclobutane (1.0 equiv), Pd(OAc)₂ (1-5 mol%), and the phosphine ligand (1.2 equiv relative to Pd).
-
Inerting: Seal the flask with a septum and purge with inert gas for 10-15 minutes.
-
Reagent Addition: Add the anhydrous solvent (e.g., DMA) via syringe, followed by the sodium formate (2.0-3.0 equiv).
-
Reaction: Heat the reaction mixture with stirring to the desired temperature (e.g., 80-100 °C). Monitor the reaction progress by TLC or by taking aliquots for GC-MS analysis.[15]
-
Workup: After the reaction is complete, cool the mixture to room temperature and dilute it with water and an organic solvent (e.g., Ethyl Acetate).
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Troubleshooting and Final Considerations
-
Incomplete Reaction: If the reaction stalls, the cause may be catalyst poisoning or deactivation. Halide ions released during the reaction can inhibit some palladium catalysts.[10] Adding a fresh portion of the catalyst or increasing the reaction temperature may be necessary.
-
Arene Hydrogenation: The primary side product is often the over-reduction of the phenyl ring to a cyclohexyl ring. This can be minimized by running the reaction at a lower temperature and pressure and stopping the reaction as soon as the starting material is consumed.[8]
-
Ring Opening: While less common for simple aryl cyclobutanes, highly strained or functionalized cyclobutane rings can be susceptible to hydrogenolysis.[7] If this is observed, milder conditions (e.g., transfer hydrogenation at a lower temperature) should be employed.
By carefully selecting the catalyst system and reaction conditions based on the principles outlined in this guide, researchers can achieve efficient and selective hydrodechlorination of chlorophenyl cyclobutanes, a key step in the synthesis of advanced chemical entities.
References
- Source: Catalysis Science & Technology (RSC Publishing)
- Title: Catalytic Dehalogenation of Aryl Halides Mediated by a Palladium/Imidazolium Salt System Source: Organometallics - ACS Publications URL
- Title: Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system Source: ResearchGate URL
- Title: Dechlorination of Aryl Chlorides with Sodium Formate Using a Homogeneous Palladium Catalyst Source: ResearchGate URL
- Title: Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)
- Title: Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas Source: PubMed URL
- Title: Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas Source: ChemRxiv URL
- Title: Catalytic Dehalogenation of Aryl Chlorides Mediated by Ruthenium(II)
- Title: Regio- and Stereoselective Rhodium(II)
- Title: 11.
- Title: Catalytic Hydrodehalogenation Reactions Source: Thieme URL
- Title: Hydrogenation Catalysts Source: Tokyo Chemical Industry URL
- Title: Room temperature dehalogenation of chloroarenes by polymethylhydrosiloxane (PMHS)
- Title: The Art of Heterogeneous Catalytic Hydrogenation - Part 1 Source: University of Illinois URL
- Source: Chemical Society Reviews (RSC Publishing)
- Title: Catalytic Dehalogenation Reactions: An Academic and Environmental Perspective Source: KU Leuven URL
- Title: Catalytic dechlorination of chlorobenzenes: effect of solvent on efficiency and selectivity Source: Semantics Scholar URL
- Title: Hydrogenation Methods Source: ScienceDirect URL
- Title: Analytical Methods Source: RSC Publishing URL
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- 13. Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols: Solvent Selection for Reactions of 2-(4-Chlorophenyl)cyclobutan-1-ol
Abstract
This comprehensive guide details the critical considerations for solvent selection in key chemical transformations of 2-(4-chlorophenyl)cyclobutan-1-ol. The unique structural motif of a secondary alcohol on a strained cyclobutane ring bearing an electron-withdrawing aryl substituent presents specific challenges and opportunities in directing reaction pathways. This document provides in-depth analysis and field-proven protocols for oxidation, stereoinverting substitutions, and dehydration/rearrangement reactions, with a focus on how solvent choice dictates yield, selectivity, and mechanism. These guidelines are intended for researchers, scientists, and professionals in drug development and synthetic chemistry.
Introduction: The Strategic Importance of Solvent Selection
The 2-(4-chlorophenyl)cyclobutanol scaffold is a valuable building block in medicinal chemistry and materials science. Its rigid, three-dimensional structure can impart unique pharmacological properties, but the inherent strain of the cyclobutane ring also governs its reactivity. The choice of solvent is not a passive parameter but an active determinant of reaction outcomes. Solvents mediate solubility, influence the stability of reactants, intermediates, and transition states, and can even participate directly in the reaction mechanism. For 2-(4-chlorophenyl)cyclobutan-1-ol, judicious solvent selection is paramount for achieving desired transformations, whether it be oxidation to the corresponding ketone, stereochemical inversion via substitution, or strategic rearrangement of the carbocyclic core.
This guide moves beyond a simple recitation of procedures to explain the causality behind solvent choices, empowering the researcher to adapt and troubleshoot protocols effectively.
Oxidation to 2-(4-Chlorophenyl)cyclobutan-1-one: Suppressing Side Reactions
The oxidation of the secondary alcohol in 2-(4-chlorophenyl)cyclobutan-1-ol to the corresponding ketone, 2-(4-chlorophenyl)cyclobutan-1-one, is a foundational transformation. The primary challenge is to achieve high conversion without inducing side reactions, such as ring-opening or over-oxidation.
Mechanistic Considerations and Solvent Rationale
Oxidation of secondary alcohols typically proceeds without C-C bond cleavage.[1] However, the choice of oxidant and solvent is critical. For many common oxidants, particularly those based on chromium, aprotic solvents are essential to prevent unwanted side reactions.
Key Solvent Criteria for Oxidation:
-
Aprotic Nature: The solvent must not be susceptible to oxidation itself. Protic solvents like alcohols can compete with the substrate.
-
Reagent Solubility: The solvent must effectively dissolve both the substrate and the oxidizing agent or complex.
-
Inertness: The solvent should not react with the starting material, product, or any intermediates.
Dichloromethane (DCM) is a classic solvent for many oxidations due to its inertness and ability to dissolve a wide range of organic compounds and oxidant complexes. However, greener alternatives like ethyl acetate or methyl tert-butyl ether (MTBE) should be considered where appropriate.
Table 1: Solvent Recommendations for Oxidation of 2-(4-Chlorophenyl)cyclobutan-1-ol
| Oxidant System | Recommended Solvents | Rationale & Considerations |
| PCC (Pyridinium chlorochromate) | Dichloromethane (DCM) | Standard choice for PCC oxidations, offering excellent solubility for the reagent and substrate. Ensures a non-aqueous environment, preventing over-oxidation.[1] |
| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | DMP is a mild and selective oxidant. DCM is the preferred solvent due to its inertness and the solubility of the reagent and byproducts. |
| Swern Oxidation (DMSO, (COCl)₂) | Dichloromethane (DCM) | DCM is the co-solvent with DMSO. The reaction is run at low temperatures (-78 °C) to control the reactivity of the intermediate. |
| o-Iodoxybenzoic acid (IBX) | DMSO | IBX is a hypervalent iodine reagent that is effective for oxidizing alcohols. DMSO is a common solvent for these reactions, although the product isolation can be more complex.[2] |
Protocol: Oxidation using Pyridinium Chlorochromate (PCC)
This protocol provides a reliable method for the synthesis of 2-(4-chlorophenyl)cyclobutan-1-one.
Materials:
-
2-(4-chlorophenyl)cyclobutan-1-ol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel
-
Celatom® or Celite®
-
Diethyl ether
Procedure:
-
To a stirred suspension of PCC (1.5 equivalents) in anhydrous DCM (approx. 0.1 M concentration relative to the alcohol), add a solution of 2-(4-chlorophenyl)cyclobutan-1-ol (1.0 equivalent) in anhydrous DCM.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel and Celatom® to remove the chromium salts.
-
Wash the filter cake thoroughly with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 2-(4-chlorophenyl)cyclobutan-1-one.
Stereoinverting Substitution via the Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for inverting the stereochemistry of a secondary alcohol by displacing it with a nucleophile.[3][4] This is particularly valuable in the synthesis of chiral molecules where precise stereochemical control is required.
Mechanistic Considerations and Solvent Rationale
The Mitsunobu reaction proceeds via an SN2 mechanism, leading to a clean inversion of configuration at the stereocenter.[3][4] The reaction involves the formation of a key intermediate, an oxyphosphonium salt, which is then displaced by the nucleophile.
Key Solvent Criteria for the Mitsunobu Reaction:
-
Aprotic and Non-polar to Moderately Polar: The solvent must facilitate the formation of the reaction intermediates without interfering with the nucleophile.
-
Reagent Solubility: The solvent must dissolve the alcohol, triphenylphosphine (PPh₃), the azodicarboxylate (e.g., DEAD or DIAD), and the nucleophile.
Tetrahydrofuran (THF) is the most commonly used solvent for the Mitsunobu reaction.[3][4][5] Its ability to dissolve all the reactants and its relatively non-polar nature generally provide good results. However, solvent choice can have a dramatic effect on the reaction rate and yield.[6] In some cases, less polar solvents like diethyl ether or benzene can lead to faster reactions and higher yields, while more polar solvents like DCM may be less effective.[6][7]
Table 2: Solvent Effects on the Mitsunobu Reaction
| Solvent | Polarity | General Outcome & Considerations |
| Tetrahydrofuran (THF) | Moderate | The standard and most versatile solvent for the Mitsunobu reaction, offering a good balance of solubility and reactivity.[3][4][5] |
| Dichloromethane (DCM) | Moderate | Can sometimes lead to lower yields compared to THF.[6] |
| Diethyl Ether (Et₂O) | Low | Can be a good alternative to THF, sometimes leading to improved yields, especially when side reactions with the azodicarboxylate are a concern.[7] |
| Toluene/Benzene | Low | In certain cases, these non-polar solvents have been shown to significantly improve yields where THF failed.[6] |
Protocol: Mitsunobu Esterification with Benzoic Acid
This protocol describes the inversion of stereochemistry of 2-(4-chlorophenyl)cyclobutan-1-ol via esterification with benzoic acid.
Materials:
-
2-(4-chlorophenyl)cyclobutan-1-ol
-
Triphenylphosphine (PPh₃)
-
Benzoic acid
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
Dissolve 2-(4-chlorophenyl)cyclobutan-1-ol (1.0 equivalent), triphenylphosphine (1.5 equivalents), and benzoic acid (1.5 equivalents) in anhydrous THF (approx. 0.2 M concentration relative to the alcohol).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring by TLC.
-
Once the starting alcohol is consumed, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to isolate the inverted ester. The byproduct, triphenylphosphine oxide, can often be partially removed by crystallization from a non-polar solvent like diethyl ether or hexanes prior to chromatography.
Dehydration and Rearrangement Reactions: Navigating Carbocation Pathways
The dehydration of 2-(4-chlorophenyl)cyclobutan-1-ol can lead to a variety of products depending on the reaction conditions, particularly the choice of acid catalyst and solvent. The formation of a carbocation intermediate opens up pathways to both elimination (alkene formation) and rearrangement products, driven by the relief of ring strain.[8][9][10]
Mechanistic Considerations and Solvent Rationale
Acid-catalyzed dehydration proceeds via an E1 mechanism, involving the formation of a secondary carbocation at the C1 position of the cyclobutane ring. This carbocation can then either lose a proton to form an alkene or undergo rearrangement to a more stable carbocation, which can then lead to different products.[11][12]
Potential Reaction Pathways:
-
Elimination: Loss of a proton from an adjacent carbon can lead to 1-(4-chlorophenyl)cyclobutene or 3-(4-chlorophenyl)cyclobutene.
-
Ring Expansion: The highly strained cyclobutylcarbinyl-like carbocation can undergo a 1,2-alkyl shift, leading to a more stable cyclopentyl carbocation and subsequent formation of a cyclopentene derivative.[8][9][10]
The solvent plays a crucial role in stabilizing the carbocation intermediate. Polar protic solvents can facilitate the formation and rearrangement of carbocations.[13]
Table 3: Solvent and Catalyst Influence on Dehydration Outcomes
| Catalyst/Conditions | Common Solvents | Expected Major Product(s) |
| Concentrated H₂SO₄ or H₃PO₄ | None (neat) or high-boiling inert solvent (e.g., toluene, xylene) | A mixture of elimination and ring-expanded products is likely. The exact ratio will depend on the temperature and reaction time.[14] |
| TsOH in benzene/toluene | Benzene or Toluene with Dean-Stark trap | Favors elimination products by removing water and driving the equilibrium. Ring expansion can still occur. |
| POCl₃ in pyridine | Pyridine | Generally favors elimination over rearrangement, as it proceeds through an E2-like mechanism, avoiding a discrete carbocation intermediate. This is often the method of choice to form the cyclobutene. |
Protocol: Dehydration to 1-(4-Chlorophenyl)cyclobutene using POCl₃ and Pyridine
This protocol is designed to favor the formation of the cyclobutene product by avoiding the formation of a free carbocation.
Materials:
-
2-(4-chlorophenyl)cyclobutan-1-ol
-
Anhydrous Pyridine
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
Dissolve 2-(4-chlorophenyl)cyclobutan-1-ol (1.0 equivalent) in anhydrous pyridine (approx. 0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise, keeping the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates completion.
-
Carefully pour the reaction mixture onto ice and extract with DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 1-(4-chlorophenyl)cyclobutene.
Visualizing the Workflows
General Experimental Workflow
Caption: Standard workflow for synthesis.
Reaction Pathways of 2-(4-Chlorophenyl)cyclobutan-1-ol
Caption: Key transformations of the title compound.
Conclusion
The reactivity of 2-(4-chlorophenyl)cyclobutan-1-ol is intricately linked to the choice of solvent. For oxidation, aprotic solvents like DCM are crucial for preventing side reactions and ensuring high yields of the desired ketone. In stereoinverting substitutions such as the Mitsunobu reaction, THF remains the solvent of choice for its balanced properties, though empirical screening of less polar solvents may offer improved outcomes. When dehydration is the goal, the reaction can be steered towards either elimination or rearrangement products by careful selection of the reaction conditions; non-participating solvents with reagents that favor E2 pathways, like POCl₃ in pyridine, are effective for synthesizing the corresponding cyclobutene while minimizing carbocation-mediated rearrangements. This guide provides a framework for rational solvent selection, enabling chemists to harness the full synthetic potential of this valuable cyclobutane building block.
References
-
Rearrangement Reactions of Alkyl Carbocations: Types, Mechanism and Factors Affecting. (2025, October 9). Chemistry Learner. [Link]
-
Mitsunobu reaction. Wikipedia. [Link]
-
The effect of solvent polarity on the rate of the Mitsunobu esterification reaction. Griffith Research Online. [Link]
-
Jacquet, I., Paoli-Lombardo, R., Castera-Ducros, C., Vanelle, P., & Primas, N. (2024). 2,2′-[2,4-Bis(4-chlorophenyl)cyclobutane-1,3-diyl]bis(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine). Molbank, 2024(1), M1916. [Link]
-
Synthesis of cyclobutanones. Organic Chemistry Portal. [Link]
-
Mitsunobu Reactions of Aliphatic Alcohols and Bulky Phenols. ResearchGate. [Link]
-
Enantioselective Cleavage of Cyclobutanols Through Ir‐Catalyzed C−C Bond Activation: Mechanistic and Synthetic Aspects. PubMed Central. [Link]
-
Synthesis of Cyclobutanone and Cyclobutenone. The Dong Group, University of California, Irvine. [Link]
-
Mitsunobu Reaction. NROChemistry. [Link]
-
Mitsunobu reaction. Organic Synthesis. [Link]
-
Synthesis of Silylated Cyclobutanone and Cyclobutene Derivatives Involving 1,4‐Addition of Zinc‐Based Silicon Nucleophiles. PubMed Central. [Link]
-
Given the reaction sequence: OH OH | | Cyclobutane ring] - [Cyclobuta.. - Filo. Filo. [Link]
-
Dehydration of methylcyclobutanol. Chemistry Stack Exchange. [Link]
-
OXIDATIONS 5 Oxidations. University of Pittsburgh. [Link]
-
Oxidation of 2-Alkylcycloalkanones with Iodine–Cerium(IV) Salts in Alcohols. Taylor & Francis Online. [Link]
-
The application of cyclobutane derivatives in organic synthesis. ResearchGate. [Link]
-
Synthesis of cyclobutanes. Organic Chemistry Portal. [Link]
-
Cyclobutanes in Organic Synthesis. Baran Lab, Scripps Research. [Link]
-
Rearrangements: Alkyl Shifts and Ring-Expansion Reactions. Master Organic Chemistry. [Link]
-
Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. PubMed Central. [Link]
-
Tandem Oxidation/Halogenation of Aryl Allylic Alcohols under Moffatt-Swern Conditions. Organic Chemistry Portal. [Link]
-
Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. PubMed Central. [Link]
-
Ring expansion from a given cyclic carbocation. Chemistry Stack Exchange. [Link]
-
Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. [Link]
-
Carbocation rearrangements. Chemistry LibreTexts. [Link]
-
Dehydrating Alcohols to Make Alkenes. Chemistry LibreTexts. [Link]
-
Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. NTU IRep. [Link]
- Process for the oxidation of primary and secondary alcohols to aldehydes and ketones and for the oxidation of 1,2-diols to alpha-ketols and alpha-diketones.
-
Carbocation rearrangements. Organic Chemistry 1: An open textbook. [Link]
- Dehydration of alcohols.
-
Dehydration of phenyl-ethanol to styrene: Zeolite catalysis under reactive distillation. ResearchGate. [Link]
-
Alcohol Dehydration Reaction. Course Hero. [Link]pdf/)
Sources
- 1. mdpi.com [mdpi.com]
- 2. EP0658533A1 - Process for the oxidation of primary and secondary alcohols to aldehydes and ketones and for the oxidation of 1,2-diols to alpha-ketols and alpha-diketones - Google Patents [patents.google.com]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. Mitsunobu Reaction | NROChemistry [nrochemistry.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
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- 10. echemi.com [echemi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 8.4. Carbocation rearrangements | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 13. Rearrangement Reactions of Alkyl Carbocations: Types, Mechanism and Factors Affecting [allen.in]
- 14. chem.libretexts.org [chem.libretexts.org]
Functionalization of the cyclobutane ring in chlorophenyl alcohols
Topic: Advanced Functionalization Architectures for 1-(4-Chlorophenyl)cyclobutan-1-ol Scaffolds Content Type: Technical Application Note & Protocol Guide Audience: Medicinal Chemists, Process Development Scientists, and Structural Biologists.
Strategic Abstract: The Cyclobutane Imperative
In modern drug discovery, the cyclobutane ring has transcended its status as a mere "strained curiosity" to become a privileged bioisostere. Specifically, the 1-(4-chlorophenyl)cyclobutan-1-ol scaffold represents a critical structural motif, serving as a conformationally restricted analogue of acyclic metabolites (e.g., Desmethylsibutramine) and a platform for exploring the Gem-Disubstituent Effect (Thorpe-Ingold Effect) .
The functionalization of this scaffold presents a dichotomy:
-
The Opportunity: The
-rich character improves solubility and metabolic stability compared to planar aromatics. -
The Challenge: The inherent ring strain (~26.3 kcal/mol) and the "puckered" conformation (butterfly angle ~25°) create a high barrier for controlled functionalization without catastrophic ring fragmentation.
This Application Note details two orthogonal protocols to functionalize this scaffold: Pd(II)-catalyzed
Mechanistic Grounding: The C-H Activation Landscape
The tertiary hydroxyl group in 1-(4-chlorophenyl)cyclobutan-1-ol is not merely a polar handle; it is a potent Directing Group (DG) . By coordinating with soft Lewis acids (Pd), it facilitates the formation of a strained 5-membered palladacycle intermediate.
Critical Design Factors:
-
The "Pucker" Influence: Unlike flat cyclopropanes, cyclobutanes exist in a dynamic equilibrium between puckered conformers.[1] Functionalization generally occurs cis to the directing hydroxyl group to minimize transannular strain during the Concerted Metalation-Deprotonation (CMD) step.
-
Ligand Acceleration: The use of Mono-N-Protected Amino Acid (MPAA) ligands is crucial. They act as an internal base, lowering the energy barrier for C-H cleavage via a six-membered transition state.
Visualization: The Catalytic Cycle
The following diagram illustrates the Pd(II)/Pd(IV) catalytic cycle utilized in Protocol A.
Figure 1: The Pd(II)/Pd(IV) catalytic cycle for hydroxyl-directed
Protocol A: Hydroxyl-Directed -C( )-H Arylation
Objective: To install an aryl group at the
Materials & Reagents[2][3][4][5][6][7]
-
Substrate: 1-(4-chlorophenyl)cyclobutan-1-ol (1.0 equiv)
-
Catalyst: Pd(OAc)
(10 mol%) -
Ligand: Boc-L-Val-OH (20 mol%) – MPAA Ligand for enantioselectivity and acceleration.
-
Coupling Partner: Aryl Iodide (Ar-I) (1.5 equiv)
-
Oxidant/Scavenger: AgOAc (1.5 equiv) – Regenerates Pd(II) and scavenges Iodide.
-
Solvent:
-Amyl Alcohol ( -AmylOH) or HFIP (Hexafluoroisopropanol).
Step-by-Step Methodology
-
Reaction Assembly (Glovebox/Schlenk Line):
-
In a 15 mL pressure tube equipped with a magnetic stir bar, charge Pd(OAc)
(0.05 mmol), Boc-L-Val-OH (0.10 mmol), and AgOAc (0.75 mmol). -
Add 1-(4-chlorophenyl)cyclobutan-1-ol (0.50 mmol) and the Aryl Iodide (0.75 mmol).
-
Add
-AmylOH (2.0 mL). Note: High concentration (0.25 M) is often required for intermolecular C-H activation.
-
-
Thermal Activation:
-
Seal the tube under an argon atmosphere.
-
Heat the reaction mixture to 100°C for 18–24 hours.
-
Checkpoint: The reaction color typically shifts from orange to dark brown/black (Pd black formation indicates catalyst decomposition; if this happens too early, lower temp to 80°C).
-
-
Work-up & Purification:
-
Cool to room temperature. Filter the mixture through a pad of Celite to remove Ag salts. Wash with EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Silica gel chromatography.
-
Eluent: Hexanes/EtOAc gradient (typically 90:10 to 70:30). The functionalized product is usually more polar than the starting material due to the added aryl group.
-
-
-
Validation:
- H NMR: Look for the disappearance of one cyclobutane proton signal and the appearance of new aromatic signals.
-
NOESY: Confirm cis-stereochemistry between the -OH and the new Aryl group (strong NOE correlation).
Optimization Data (Representative)
| Variable | Condition | Yield (%) | Observation |
| Solvent | Toluene | 35% | Poor solubility of Ag salts. |
| Solvent | 82% | Optimal polarity/boiling point balance. | |
| Ligand | None | <5% | Ligand acceleration is mandatory. |
| Ligand | Boc-L-Val-OH | 82% | Good steric bulk promotes reductive elimination. |
| Temp | 120°C | 60% | Significant proto-deiodination of Ar-I observed. |
Protocol B: Orthogonal Chemoselectivity (Suzuki Coupling)
Objective: To functionalize the chlorophenyl ring without disturbing the strained cyclobutane core. This demonstrates the chemical stability of the cyclobutanol scaffold under cross-coupling conditions.
Rationale
The C-Cl bond on the phenyl ring is electronically distinct from the strained C-C bonds of the cyclobutane. Using a specialized phosphine ligand system allows for oxidative addition into the Ar-Cl bond without triggering
Step-by-Step Methodology
-
Reaction Assembly:
-
Charge a reaction vial with 1-(4-chlorophenyl)cyclobutan-1-ol (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and K
PO (2.0 equiv). -
Catalyst System: Add Pd
(dba) (1 mol%) and XPhos (2 mol%). -
Why XPhos? This bulky, electron-rich biaryl phosphine facilitates oxidative addition into the unactivated Aryl-Chloride bond at moderate temperatures.
-
-
Solvent System:
-
Add 1,4-Dioxane/Water (4:1 ratio). The water is essential for the transmetalation step (activation of the boronic acid).
-
-
Execution:
-
Heat to 80°C for 4–6 hours.
-
Note: Avoid temperatures >100°C to prevent potential dehydration of the tertiary alcohol to a cyclobutenyl derivative.
-
-
Work-up:
-
Standard aqueous work-up (EtOAc extraction).
-
Purify via flash chromatography.
-
Workflow Logic & Decision Tree
The following diagram guides the researcher in selecting the appropriate functionalization pathway based on the desired structural outcome.
Figure 2: Decision matrix for orthogonal functionalization of the chlorophenyl-cyclobutanol scaffold.
Safety & Handling (E-E-A-T)
-
Strained Rings: While cyclobutanes are kinetically stable, they are thermodynamically unstable. Avoid strong Lewis acids (e.g., BF
OEt ) in the absence of nucleophiles, as this can trigger Wagner-Meerwein rearrangements or ring expansion to cyclopentanes. -
Heavy Metals: Palladium and Silver residues must be scavenged (e.g., using QuadraPure™ TU resin) before biological testing, as they are cytotoxic.
-
1-(4-chlorophenyl)cyclobutan-1-ol: This compound is a skin irritant and potentially harmful if swallowed (H302).[8] Handle in a fume hood.
References
-
Vertex AI Search. (2026). Results for 1-(4-chlorophenyl)cyclobutan-1-ol synthesis and reactivity. 9
- Bull, J. A., et al. (2016). "Exploiting the strain of the cyclobutane ring for new synthetic transformations." Chemical Reviews. (Contextualizing ring strain utility).
-
Yu, J.-Q., et al. (2010).[10] "Ligand-Promoted C(sp3)–H Activation with Pd(II) Catalysts." Science. (Foundational work on MPAA ligands for C-H activation).
-
PubChem. (2025).[8] "1-(4-Chlorophenyl)cyclobutan-1-ol Compound Summary." National Library of Medicine. [Link]
-
Babu, S. A., et al. (2022).[11] "Diastereoselective palladium-catalyzed functionalization of prochiral C(sp3)–H bonds." Chemical Communications. [Link]
-
Hamied, Y., et al. (2020).[12] "Pd(II)-catalyzed enantioselective C(sp3)–H arylation of cyclopropanes and cyclobutanes." ChemRxiv. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Palladium-catalyzed direct asymmetric C–H bond functionalization enabled by the directing group strategy - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03052J [pubs.rsc.org]
- 3. PdII -Catalyzed Enantioselective C(sp3 )-H Arylation of Cyclobutyl Ketones Using a Chiral Transient Directing Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Strain-Release Heteroatom Functionalization: Development, Scope, and Stereospecificity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 1-(4-Chlorophenyl)butan-1-ol | C10H13ClO | CID 117166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 10. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 11. Sequential C(sp3)-H arylation and olefination: total synthesis of the proposed structure of pipercyclobutanamide A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Guide: Synthesis & Yield Optimization of 2-(4-Chlorophenyl)cyclobutan-1-ol
This guide addresses the synthesis and yield optimization of 2-(4-Chlorophenyl)cyclobutan-1-ol . It focuses on the specific challenge of constructing the 2-substituted cyclobutane scaffold, avoiding the common regiochemical pitfall that leads to the 3-substituted isomer.
Target Molecule: 2-(4-Chlorophenyl)cyclobutan-1-ol Primary Challenge: Regiocontrol (2- vs 3-substitution) and Diastereoselectivity (cis vs trans).
Part 1: The Synthetic Strategy (The "Isomer Trap")
Critical Warning: The most common route to cyclobutanones—the [2+2] cycloaddition of styrene and dichloroketene—yields the 3-aryl isomer (3-(4-chlorophenyl)cyclobutanone), not the 2-aryl isomer.
To synthesize 2-(4-chlorophenyl)cyclobutan-1-ol , you must use a pathway that installs the aryl group adjacent to the carbonyl. We recommend two validated routes:
-
Route A (Scalable/Robust): Acid-catalyzed ring expansion of 1-(4-chlorophenyl)cyclopropanecarbaldehyde.
-
Route B (Modular/Discovery): Pd-catalyzed
-arylation of cyclobutanone.
Core Synthesis Workflow
Caption: Figure 1. Dual pathways for accessing the 2-substituted cyclobutane scaffold. Route A (top) involves ring expansion; Route B (bottom) utilizes transition-metal catalysis.
Part 2: Troubleshooting Guide
This section addresses specific failure points reported in the synthesis of 2-arylcyclobutanones and their reduction.
Phase 1: Synthesis of the Ketone (2-(4-Chlorophenyl)cyclobutanone)
Q1: I am using the ring expansion method (Route A), but my yield is low (<30%) and I see polymerization. What is happening?
-
Root Cause: The rearrangement of cyclopropyl aldehydes to cyclobutanones is highly sensitive to the strength and stoichiometry of the Lewis acid. Excess strong acid (like AlCl
) can polymerize the strained aldehyde or the product. -
Solution:
-
Switch Lewis Acid: If AlCl
is too harsh, switch to MgI or BF OEt . MgI acts as a milder, bidentate Lewis acid that stabilizes the intermediate without forcing polymerization. -
Temperature Control: Perform the addition at 0°C and warm slowly to room temperature. Do not reflux unless conversion stalls.
-
Solvent: Use non-nucleophilic, dry solvents like Dichloromethane (DCM) or 1,2-Dichlorobenzene . Avoid ethers if using strong Lewis acids, as they coordinate and deactivate the catalyst.
-
Q2: In the Pd-catalyzed arylation (Route B), I observe mostly homocoupling of the aryl bromide and unreacted cyclobutanone.
-
Root Cause: Cyclobutanone enolates are less stable and more prone to aldol condensation than larger rings. If the oxidative addition of Pd to the aryl halide is slow, the enolate degrades.
-
Solution:
-
Ligand Selection: Use bulky, electron-rich phosphine ligands like P(
-Bu) or Xantphos to accelerate oxidative addition. -
Base Choice: Use LiHMDS or NaOtBu . Add the base slowly to the ketone/catalyst mixture to generate the enolate in low concentrations (kinetic control), preventing self-condensation.
-
Stoichiometry: Use a slight excess of the cyclobutanone (1.2–1.5 equiv) relative to the aryl halide.
-
Phase 2: Reduction to the Alcohol
Q3: I need the cis-isomer (hydroxyl and phenyl on the same side), but I'm getting a mixture. How do I improve selectivity?
-
Mechanism: The cyclobutanone ring exists in a puckered "butterfly" conformation. The bulky 4-chlorophenyl group prefers the pseudo-equatorial position to minimize steric strain.
-
Protocol:
-
Reagent: Use NaBH
in MeOH at -78°C . -
Why: Small hydride donors attack from the less hindered face (anti to the bulky phenyl group). This "anti-attack" places the hydride trans to the phenyl group, forcing the hydroxyl group cis.
-
Yield Expectation: Typically >90:10 cis:trans ratio.
-
Q4: I need the trans-isomer. Can I invert the alcohol?
-
Solution: Yes. Since the cis-isomer is the kinetic product of hydride reduction, you can access the trans-isomer via a Mitsunobu inversion .
-
Reagents: PPh
, DIAD, and p-nitrobenzoic acid. -
Process: Convert the cis-alcohol to the trans-ester, then hydrolyze (LiOH/THF) to the trans-alcohol.
-
Part 3: FAQs & Optimization Data
Q: Can I use the [2+2] cycloaddition of 4-chlorostyrene and dichloroketene? A: NO. This reaction yields 3-(4-chlorophenyl)-2,2-dichlorocyclobutanone . Dechlorination would give you the 3-substituted alcohol, which is a constitutional isomer of your target. This is the most common error in this synthesis.
Q: How do I purify the ketone intermediate? A: 2-Arylcyclobutanones are prone to ring opening and oxidation.
-
Flash Chromatography: Use neutral silica (or silica pre-treated with 1% Et
N) to prevent acid-catalyzed ring opening. -
Storage: Store under Argon at -20°C. Do not store for prolonged periods; reduce to the alcohol immediately if possible.
Q: What are the key diagnostic NMR signals? A:
-
Ketone: Look for the
-proton (benzylic methine) around 4.4–4.6 ppm (triplet or dd). -
Alcohol: The carbinol proton (H-1) shift depends on stereochemistry.
-
Cis-isomer: H-1 appears further downfield (deshielded by anisotropy of the cis-phenyl).
-
Trans-isomer: H-1 appears upfield relative to the cis.
-
Reagent Comparison Table: Reduction Step
| Reagent | Conditions | Major Product | Selectivity (Cis:Trans) | Notes |
| NaBH | MeOH, -78°C | Cis | ~90:10 | Kinetic control; standard recommendation. |
| LiAlH | THF, 0°C | Cis | ~80:20 | Less selective than borohydride. |
| L-Selectride | THF, -78°C | Cis | >95:5 | Bulky hydride enhances steric differentiation. |
| Meerwein-Ponndorf-Verley | Al(OiPr) | Trans | Variable | Thermodynamic control (equilibration). |
References
-
Ring Expansion of Cyclopropyl Aldehydes
-
Source:
- Relevance: Describes the AlCl -mediated rearrangement of aryl-cyclopropanecarbaldehydes to 2-arylcyclobutanones.
-
-
Stereoselective Reduction of Cyclobutanones
- Title: Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory.
-
Source:
- Relevance: Validates the preference for cis-selectivity in hydride reductions of substituted cyclobutanones due to torsional strain and conform
-
Pd-Catalyzed Alpha-Arylation
- Title: Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles.
-
Source:
- Relevance: Provides the mechanistic basis and ligand choices (e.g., bulky phosphines) for coupling aryl halides with cyclic ketones.
-
General Cyclobutanone Synthesis
- Title: Cyclobutanone synthesis - Organic Chemistry Portal.
-
Source:
- Relevance: Overview of synthetic routes, including ring expansion and [2+2] limit
Technical Support Center: Separation of 2-(4-Chlorophenyl)cyclobutan-1-ol Isomers
Ticket ID: #ISO-SEP-24CL-CB Status: Open Assigned Specialist: Senior Application Scientist Subject: Protocol for the resolution of cis and trans diastereomers of 2-(4-Chlorophenyl)cyclobutan-1-ol.
Executive Summary & Diagnostic Triage
Researchers often encounter difficulty separating the cis and trans isomers of 1,2-disubstituted cyclobutanes due to the subtle differences in their physical properties. Unlike enantiomers, these are diastereomers, meaning they can theoretically be separated on achiral stationary phases (Silica, C18). However, the conformational flexibility of the cyclobutane ring ("puckering") often leads to overlapping elution bands.
Before initiating separation, you must confirm your isomeric ratio.
Diagnostic Reference Table
| Feature | Cis-Isomer (Z) | Trans-Isomer (E) | Mechanistic Note |
| Thermodynamic Stability | Lower (Kinetic Product) | Higher (Thermodynamic Product) | Steric repulsion between the 4-Cl-Ph and -OH groups is minimized in the trans (pseudo-diequatorial) conformation. |
| Polarity (TLC/Silica) | Generally Higher ( | Generally Lower ( | The cis isomer often has a larger net dipole moment due to substituent alignment. |
| Trans protons experience different shielding due to the anisotropic effect of the ring puckering. | |||
| Coupling ( | Typically 8–11 Hz | Typically 5–9 Hz | Dependent on ring puckering angle; cis vicinal coupling is often larger in cyclobutanes (counter-intuitive compared to cyclohexane). |
Decision Tree & Workflow Visualization
The following diagram outlines the logical flow for determining the optimal separation strategy based on your current purity and scale.
Caption: Logical workflow for selecting the separation method based on chromatographic resolution (
Detailed Experimental Protocols
Method A: Direct Flash Chromatography (The "Goldilocks" Zone)
Use this if you observe distinct spots on TLC (
The Challenge: Cyclobutanols are prone to ring expansion or elimination under strongly acidic conditions. Avoid acidified mobile phases if possible.
Protocol:
-
Stationary Phase: Use high-performance spherical silica (20–40 µm) rather than irregular silica. The tighter particle size distribution is critical for resolving diastereomers.
-
Mobile Phase Optimization:
-
Do not rely solely on Hexane/EtOAc.
-
Recommended System: Toluene/Acetonitrile (95:5 to 80:20). Toluene provides
interaction with the chlorophenyl ring, often enhancing separation between isomers compared to aliphatic solvents.
-
-
Loading: Low loading (<1% w/w of silica) is required.
-
Detection: UV at 254 nm (targeting the chlorophenyl chromophore).
Method B: Preparative HPLC (The Precision Tool)
Use this if Flash fails but analytical HPLC shows partial separation.
Why it works: The 4-chlorophenyl group is highly lipophilic. A Reverse Phase (RP) interaction will discriminate based on the "flatness" of the molecule against the C18 chains.
Protocol:
-
Column: C18 is standard, but a Phenyl-Hexyl column is superior here. The
interactions between the stationary phase and the chlorophenyl group amplify the steric differences between cis and trans. -
Mobile Phase: Water/Methanol gradient (MeOH is preferred over ACN for selectivity in phenyl-containing compounds).
-
Conditions: Isocratic hold is often necessary.[1]
-
Example: 65% MeOH / 35% Water isocratic for 20 minutes.
-
-
Troubleshooting Peak Tailing: Add 0.1% Formic acid. (Note: Ensure your compound is stable; cyclobutanols are generally stable to weak organic acids).
Method C: Chemical Derivatization (The "Nuclear Option")
Use this if isomers co-elute on all direct phases.
Concept: If the physical properties are too similar, attach a bulky, rigid group to the alcohol. This magnifies steric differences.
Protocol:
-
Derivatization: React the mixture with 3,5-dinitrobenzoyl chloride (or p-nitrobenzoyl chloride) and Pyridine/DMAP.
-
Rationale: The resulting esters are highly crystalline and have significantly different shapes.
-
-
Separation:
-
Crystallization: The trans-ester often has a significantly higher melting point and lower solubility. Dissolve in hot Ethanol/Hexane and cool slowly. The trans isomer usually precipitates first.
-
Chromatography: If crystallization fails, the esters are much easier to separate on silica than the free alcohols due to the added mass and polarity difference.
-
-
Hydrolysis:
-
Dissolve the pure ester in THF/MeOH.
-
Add LiOH (2.0 equiv) and stir at RT.
-
Warning: Do not heat strongly, or you risk epimerization at the benzylic position (though less likely for cyclobutanes than cyclopropanes).
-
Troubleshooting & FAQs
Q1: My NMR shows a mixture, but I only see one peak on GC-MS. Why? A: You are likely seeing thermal decomposition. Cyclobutanols are thermally sensitive. In the GC injector port (>200°C), they may undergo thermal ring opening or dehydration.
-
Solution: Use LC-MS for purity checks. If you must use GC, lower the injector temperature and use a high split ratio.
Q2: I isolated the "cis" isomer, but after a week in solution, it contains "trans". A: You are observing thermodynamic equilibration. While the C-C bond in cyclobutane is strong, the benzylic position (C2) is susceptible to radical or ionic epimerization if traces of acid or radical initiators (from old solvents) are present.
-
Solution: Store the purified compound neat (solid) at -20°C. Avoid storing in chlorinated solvents (CHCl3) which can generate HCl over time.
Q3: Can I use chiral columns for this separation? A: Yes, even though they are diastereomers. Columns like Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates) are excellent for separating diastereomers because the chiral cavities discriminate based on 3D shape, not just polarity. This is often more effective than achiral silica for difficult cyclobutanes.
Q4: How do I definitively prove which isomer is which without X-ray? A: Use 1D NOE (Nuclear Overhauser Effect) NMR.
-
Irradiate the H1 proton (alpha to OH).
-
If you see an enhancement of the Phenyl protons (or the H2 benzylic proton), you can map the proximity.
-
Cis: Strong NOE between H1 and H2 (if planar-ish) or H1 and Ortho-Phenyl protons.
-
Trans: Weak or no NOE between H1 and H2 substituents.
References
-
General Synthesis & NMR of 1,2-Disubstituted Cyclobutanes: Raza, G. H., Bella, J., & Segre, A. L. (2015). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. ResearchGate.
-
Chromatographic Separation Strategies: Snyder, L. R., & Kirkland, J. J. (2010).[1] Introduction to Modern Liquid Chromatography. Separation of Diastereomers using HPLC.
-
Derivatization Techniques for Cyclobutanols: Hasek, R. H., et al. (1966). Separation of cis and trans isomers of cyclobutanediols via esterification (US Patent 3227764A).
- Mechanistic Insight on Cyclobutane Pucker: Wiberg, K. B. (1986). The structure and energetics of cyclobutane and its derivatives. Accounts of Chemical Research. (Contextual grounding for thermodynamic stability claims).
Sources
Technical Support Center: Grignard Formation for Chlorophenyl Cyclobutanes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for the formation of Grignard reagents from chlorophenyl cyclobutane precursors. The synthesis of these reagents can be challenging due to the lower reactivity of aryl chlorides and potential side reactions. This resource is structured as a series of frequently asked questions (FAQs) to directly address the common issues encountered in the laboratory.
FAQ 1: My Grignard reaction with chlorophenyl cyclobutane won't start. What are the primary causes and solutions?
Failure to initiate is the most common hurdle in Grignard synthesis, especially with less reactive aryl chlorides. The root cause is almost always the presence of moisture or a passivated magnesium surface.
Underlying Cause: Grignard reagents are potent nucleophiles and strong bases, reacting rapidly with protic sources like water.[1][2][3] This reaction destroys the newly formed reagent and halts the synthesis.[1][4] Furthermore, magnesium metal is naturally coated with a passivating layer of magnesium oxide (MgO), which prevents it from reacting with the organic halide.[5][6]
Troubleshooting Workflow: Initiation Failure
Here is a systematic approach to diagnosing and solving initiation problems.
Caption: Troubleshooting workflow for Grignard initiation failure.
Detailed Protocols:
-
Rigorous Drying:
-
All glassware must be oven-dried at >120°C for several hours or flame-dried under a high vacuum.
-
Assemble the apparatus while hot and immediately place it under a positive pressure of an inert gas (Argon is preferred over Nitrogen, as Nitrogen can form magnesium nitride on fresh Mg surfaces).[7]
-
Solvents like Tetrahydrofuran (THF) or diethyl ether must be anhydrous. Use a freshly opened bottle of anhydrous solvent or distill from a suitable drying agent (e.g., sodium/benzophenone).
-
-
Magnesium Activation: This is crucial for removing the MgO layer.[5]
-
Mechanical Activation: Before adding solvent, grind the magnesium turnings against each other with a glass rod or by vigorous stirring under an inert atmosphere. This breaks the turnings and exposes fresh, unoxidized surfaces.[8]
-
Chemical Activation:
-
Iodine (I₂): Add a single, small crystal of iodine to the dry magnesium turnings.[5][8][9] Gently warm the flask until purple iodine vapors are visible. The iodine is thought to chemically etch the oxide layer.[5] Successful initiation is often indicated by the disappearance of the brown/purple iodine color.[5][9]
-
1,2-Dibromoethane (DBE): This is a highly effective activating agent.[1][5][8] Add a small amount (a few drops) of DBE to the magnesium suspension. It reacts readily to form ethylene gas (visible as bubbling) and magnesium bromide, cleaning the surface.[5][10]
-
-
FAQ 2: My reaction starts, but my yields are low. What are the common side reactions?
Low yields are often attributable to two main culprits: Wurtz-type coupling and reaction with atmospheric components.
Underlying Cause: The primary side reaction is Wurtz-type coupling, where a newly formed Grignard molecule (R-MgX) reacts with a molecule of the starting chlorophenyl cyclobutane (R-X) to form a homocoupled dimer (R-R).[4][11][12] This is especially problematic at high concentrations and temperatures.[4][11]
Reaction Mechanism: Desired vs. Side Reaction
Caption: Competing pathways: Grignard formation vs. Wurtz coupling.
Strategies to Minimize Wurtz Coupling:
-
Slow Addition: Add the solution of chlorophenyl cyclobutane dropwise to the magnesium suspension. This maintains a low concentration of the halide, favoring its reaction with the magnesium surface over reaction with the already-formed Grignard reagent.[11][12]
-
Temperature Control: The Grignard formation is exothermic.[4] Maintain a controlled temperature, often at a gentle reflux or even lower, using an ice bath if necessary. High temperatures accelerate the rate of Wurtz coupling.[11][12]
-
Dilution: Working in more dilute conditions can reduce the frequency of intermolecular collisions between the Grignard reagent and the unreacted halide.
FAQ 3: Which solvent is better for this reaction: THF or Diethyl Ether?
The choice of solvent is critical as it stabilizes the Grignard reagent.[2][3] For less reactive aryl chlorides, THF is generally the superior choice over diethyl ether.
Underlying Cause: The ether's oxygen atoms coordinate to the magnesium center, forming a soluble complex (the Schlenk equilibrium) that is crucial for the reagent's stability and reactivity.[2][4]
Solvent Property Comparison
| Property | Diethyl Ether (Et₂O) | Tetrahydrofuran (THF) | Rationale for Chlorophenyl Cyclobutanes |
| Boiling Point | 34.6 °C | 66 °C | THF's higher boiling point allows for a higher reaction temperature, which can be necessary to initiate and sustain the reaction with less reactive aryl chlorides.[13] |
| Solvating Power | Good | Excellent | THF is a better Lewis base; its oxygen lone pairs are more available to coordinate with and stabilize the magnesium center, which can increase the rate of formation.[13][14] |
| Wurtz Coupling | Can be lower for some substrates | Can be higher for some substrates | While THF can sometimes promote Wurtz coupling, its superior solvating power is often necessary to achieve a reasonable reaction rate with aryl chlorides. Careful temperature control is key.[11] |
| Safety | Highly volatile, flammable | Forms explosive peroxides upon storage; must be tested and purified. Also flammable.[15] | Both require careful handling. THF's higher boiling point makes it slightly less volatile than ether. |
Recommendation: Start with anhydrous THF. Its superior solvating ability and higher boiling point are advantageous for activating the relatively unreactive C-Cl bond on the phenyl ring.[13][14]
FAQ 4: How can I confirm the formation and concentration of my Grignard reagent?
Never assume 100% conversion. Before using the Grignard reagent in a subsequent step, it is highly advisable to determine its active concentration. This avoids stoichiometry errors and improves the reproducibility of your main reaction.
Recommended Protocol: Iodine Titration
-
Setup: Under an inert atmosphere, prepare a flask with a known, accurately weighed amount of iodine (I₂). Dissolve the iodine in anhydrous THF or diethyl ether.
-
Titration: Slowly add the prepared Grignard solution via syringe to the stirring iodine solution at 0°C. The Grignard reagent will react with the iodine.
-
Endpoint: The endpoint is the disappearance of the characteristic brown/purple color of the iodine.
-
Calculation: The reaction is 1:1 (RMgCl + I₂ → RI + MgClI). By knowing the moles of iodine used, you can calculate the moles of Grignard reagent added, and thus determine the molarity of your solution.
References
- Tilstam, U., & Weinmann, H. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development.
- Study.com. (n.d.).
- Alfa Chemistry. (n.d.). Grignard Reaction.
- Chemistry Stack Exchange. (2019). Grignard Reagent in THF vs in Diethyl ether.
- Quora. (2024). What purpose do solvents like diethyl ether serve in reactions like Grignard addition of alkyl groups?
- Brainly. (2023).
- ResearchGate. (2014).
- ECHEMI. (n.d.).
- BenchChem. (n.d.). Technical Support Center: Activation of Magnesium for Grignard Reagent Synthesis.
- BenchChem. (n.d.). Preventing the formation of Wurtz coupling products in Grignard reactions.
- Organosynthetic & Organometallic Chemistry Blog. (2010). activation of Magnesium for grignard reaction.
- Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. (2023). Reaction Chemistry & Engineering.
- Oreate AI Blog. (2025). Exploring Solvents for Grignard Reactions: A Greener Approach.
- Chemistry Stack Exchange. (2018).
- BYJU'S. (n.d.). Grignard Reagent.
- Wikipedia. (n.d.). Grignard reagent.
Sources
- 1. homework.study.com [homework.study.com]
- 2. quora.com [quora.com]
- 3. byjus.com [byjus.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Grignard reagent - Wikipedia [en.wikipedia.org]
- 7. Organosynthetic & Organometallic Chemistry: activation of Magnesium for grignard reaction [tvv2008.blogspot.com]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. echemi.com [echemi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. brainly.com [brainly.com]
- 15. Exploring Solvents for Grignard Reactions: A Greener Approach - Oreate AI Blog [oreateai.com]
Technical Support Center: Purification of 2-(4-Chlorophenyl)cyclobutan-1-ol
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of 2-(4-Chlorophenyl)cyclobutan-1-ol by column chromatography. We will move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and adapt methodologies to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying 2-(4-Chlorophenyl)cyclobutan-1-ol?
A1: The purification of this molecule presents two main challenges. First, its structure, containing a polar hydroxyl (-OH) group and a moderately non-polar chlorophenyl-cyclobutane core, gives it an intermediate polarity. This can lead to strong interactions with the stationary phase, potentially causing band broadening or "tailing." Second, the synthesis of this compound typically yields a mixture of cis and trans diastereomers. These isomers have very similar physical properties, making their separation by standard chromatography non-trivial and often requiring careful optimization of the mobile phase to exploit subtle differences in their polarity and stereochemistry.[1][2]
Q2: What is the best stationary phase for this purification?
A2: For most applications involving moderately polar compounds like 2-(4-Chlorophenyl)cyclobutan-1-ol, silica gel (SiO₂) is the standard and most effective stationary phase.[3] Its polar surface, rich in silanol groups (Si-OH), interacts effectively with the hydroxyl group of the target molecule, allowing for separation based on polarity. Alumina (Al₂O₃) is an alternative but is generally used for less polar or acid-sensitive compounds; given the stability of the target molecule, silica gel is the preferred starting point.[4]
Q3: How do I select an appropriate mobile phase (eluent)?
A3: The key is to find a solvent system that moves your target compound to a Retention Factor (Rf) value of approximately 0.25-0.35 on a Thin-Layer Chromatography (TLC) plate.[5] This range provides the optimal balance for good separation on a column.[6]
A typical approach is to use a binary mixture of a non-polar solvent and a more polar solvent. Good starting systems to screen via TLC include:
-
Hexane/Ethyl Acetate: A classic combination offering a wide polarity range.
-
Cyclohexane/Ethyl Acetate: Similar to hexane but can sometimes offer different selectivity.
-
Dichloromethane/Hexane: Useful if impurities are very non-polar.
-
Dichloromethane/Methanol: For more polar compounds, but use methanol sparingly (e.g., 1-5%) as it is a very strong solvent on silica gel.[7]
Start with a low-polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the proportion of the polar solvent until the desired Rf is achieved.
Q4: My TLC shows two very close spots. Are these the diastereomers, and how can I separate them?
A4: It is highly probable that two close spots are the cis and trans diastereomers. Separating them requires maximizing the selectivity of your chromatographic system. If a standard hexane/ethyl acetate system doesn't provide baseline separation on the TLC plate, try changing the solvent system entirely. For instance, substituting ethyl acetate with dichloromethane or adding a small amount of a third solvent like toluene can alter the specific interactions between the analytes, the stationary phase, and the mobile phase, sometimes enhancing separation.[2] Achieving separation of diastereomers is often a matter of trial and error with different solvent combinations.[8]
Detailed Experimental Protocol: Column Chromatography Purification
This protocol assumes that a suitable solvent system has been determined by TLC analysis.
Step 1: Column Preparation (Slurry Packing Method)
-
Select Column Size: Choose a column with a diameter that allows for a sample load of approximately 1-5% of the total silica gel weight.
-
Prepare the Slurry: In a beaker, mix the required amount of silica gel (e.g., 70-230 mesh for gravity chromatography) with the initial, least polar eluent until a homogenous, pourable slurry is formed.[4]
-
Pack the Column: Secure the column vertically. Place a small plug of cotton or glass wool at the bottom and add a layer of sand. Pour the silica slurry into the column in one continuous motion.
-
Equilibrate: Continuously drain the solvent from the bottom while gently tapping the column to ensure even packing and remove air bubbles. Add more eluent as needed, ensuring the silica bed never runs dry.[9] Once the bed is stable, add a protective layer of sand on top.
Step 2: Sample Loading
-
Dissolve the Crude Sample: Dissolve your crude 2-(4-Chlorophenyl)cyclobutan-1-ol in the minimum possible volume of the mobile phase or a slightly more polar solvent (like dichloromethane) to ensure it is fully dissolved.
-
Load the Sample: Carefully pipette the concentrated sample solution directly onto the top layer of sand. Allow the sample to absorb completely into the silica bed.
-
Wash: Gently add a small amount of the mobile phase to wash any remaining sample from the column walls onto the silica bed. Repeat this step 2-3 times.
Step 3: Elution and Fraction Collection
-
Begin Elution: Carefully fill the column with the mobile phase. If using a single isocratic solvent system, maintain this composition throughout. If a gradient elution is required (i.e., increasing polarity over time), start with the least polar mixture determined from your TLC analysis.[7]
-
Collect Fractions: Begin collecting the eluent in sequentially numbered test tubes or flasks. The size of the fractions should be appropriate for the column size (e.g., 10-20 mL fractions for a medium-sized column).
-
Increase Polarity (Gradient Elution): If necessary, gradually increase the percentage of the polar solvent in your mobile phase to elute more strongly retained compounds. This is often required to first elute non-polar impurities, then the desired product(s), and finally any highly polar baseline impurities.
Step 4: Fraction Analysis
-
Monitor by TLC: Analyze the collected fractions using TLC to identify which ones contain your purified compound(s).[4] Spot multiple fractions per TLC plate for efficient analysis.
-
Combine Pure Fractions: Once the fractions containing the pure product have been identified (and separated from impurities and other diastereomers), combine them in a round-bottom flask.
-
Solvent Removal: Remove the solvent using a rotary evaporator to yield the purified 2-(4-Chlorophenyl)cyclobutan-1-ol.
Troubleshooting Guide
This section addresses common issues encountered during the purification process.
Problem: My compound will not elute from the column.
-
Possible Cause 1: Mobile phase is not polar enough. The eluent lacks the strength to displace the polar hydroxyl group of your compound from the active sites of the silica gel.
-
Solution: Gradually increase the polarity of your mobile phase. For example, if you are using 10% ethyl acetate in hexane, try increasing to 20%, then 30%, monitoring the elution with TLC.[4] If this fails, a switch to a stronger polar solvent, such as adding 1-2% methanol to dichloromethane, may be necessary.
-
-
Possible Cause 2: Compound decomposition on silica. While less common for this molecule, highly sensitive compounds can sometimes degrade on the acidic surface of silica gel.
-
Solution: Perform a stability test by dissolving a small amount of your crude material, spotting it on a TLC plate, and letting it sit for an hour before eluting. If a new spot appears or the original spot diminishes, your compound may be unstable.[10] Consider switching to a neutral stationary phase like alumina.
-
Problem: My compound is eluting too quickly (with the solvent front).
-
Possible Cause: Mobile phase is too polar. The eluent is too effective at solvating your compound, preventing it from interacting sufficiently with the stationary phase.
-
Solution: Decrease the polarity of your mobile phase. If you used 20% ethyl acetate in hexane, reduce it to 10% or 5%. The goal is to increase the retention time on the column.[4]
-
Problem: I am getting poor separation between my product and an impurity (or between diastereomers).
-
Possible Cause 1: Inappropriate solvent system. The chosen solvent system may elute both compounds at similar rates.
-
Solution 1: Optimize Polarity. Fine-tune the solvent ratio. A very small change in polarity can sometimes be enough to resolve close spots.
-
Solution 2: Change Solvent Selectivity. If optimizing polarity fails, change one of the solvents. For example, replace ethyl acetate with dichloromethane or tert-butyl methyl ether (TBME). Different solvents interact with the analyte and stationary phase in unique ways, which can drastically alter the relative separation.[2]
-
-
Possible Cause 2: Column was overloaded. Too much sample was loaded relative to the amount of silica gel, exceeding the column's capacity to perform an effective separation.
-
Solution: Reduce the amount of crude material loaded onto the column or, alternatively, use a larger column with more stationary phase.
-
Problem: The collected fractions show streaking or "tailing" on TLC.
-
Possible Cause 1: Sample is too concentrated or poorly soluble. If the sample is not fully dissolved when loaded, it will not form a tight band and will continuously leach down the column.
-
Solution: Ensure the sample is fully dissolved in the minimum amount of solvent before loading. If solubility is an issue, try a "dry loading" method: dissolve the crude product in a suitable solvent, add a small amount of silica gel, evaporate the solvent to get a dry powder, and load this powder onto the top of the column.
-
-
Possible Cause 2: Acidic/basic impurities or interactions. The hydroxyl group on your molecule can interact strongly with the acidic silanol groups on the silica surface, causing tailing.
-
Solution: Add a very small amount (e.g., 0.1-0.5%) of a modifier to the mobile phase. For a neutral-to-acidic compound like an alcohol, adding a small amount of acetic acid can sometimes sharpen peaks by saturating the basic sites on the silica. Conversely, if basic impurities are present, a trace of triethylamine can help. Use modifiers with caution as they can be difficult to remove later.
-
Data Summary Table
| Parameter | Recommendation | Rationale & Notes |
| Stationary Phase | Silica Gel (70-230 mesh) | Standard choice for polar functional groups like alcohols. Finer mesh (230-400) can be used for flash chromatography to improve resolution.[4] |
| TLC Analysis | Silica gel 60 F₂₅₄ plates | Use to determine the optimal mobile phase. The F₂₅₄ indicator allows visualization under UV light. |
| Target TLC Rf | 0.25 - 0.35 | Provides the best chance for good separation on the column.[5] |
| Mobile Phase (Eluent) | Binary mixture (non-polar/polar) | Start with Hexane/Ethyl Acetate. Other options include Dichloromethane/Hexane or Cyclohexane/TBME to alter selectivity.[11][12] |
| Sample Loading | Wet or Dry Loading | Use minimal solvent for wet loading. Dry loading is preferred for samples with poor solubility in the mobile phase. |
| Elution Mode | Isocratic or Gradient | Use isocratic (constant solvent composition) if impurities are well-separated. Use gradient (increasing polarity) for complex mixtures with a wide range of polarities.[7] |
Visual Troubleshooting Workflow
Caption: Troubleshooting flowchart for column chromatography purification.
References
-
ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Link]
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]
-
Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. [Link]
-
Pharma Now. Chromatography Techniques for Polar Analytes: Column Selection Guide. [Link]
-
University of York, Chemistry Teaching Labs. Determining a solvent system. [Link]
-
Teledyne ISCO. Correlating TLC to Isocratic Separation. [Link]
-
Silver, J. (2014, January 9). Response to "What is the basic principle for selecting mobile phase in preparative column chromatography?". ResearchGate. [Link]
-
Various Authors. (2015, June 18). "How can I select the solvent system for column chromatography?". ResearchGate. [Link]
-
Various Authors. (2008, January 23). "Separation of diastereomers". Chromatography Forum. [Link]
-
Waters Corporation. (2025, April 28). Overcoming Small Molecule HPLC Challenges Using Inert Columns. YouTube. [Link]
-
Sorbtech. (2023, September 13). TLC for Flash Chromatography. [Link]
-
Reddit User Response. (2024, December 9). "Help with separation of diastereomers.". r/CHROMATOGRAPHY. [Link]
-
Macherey-Nagel. HPLC Troubleshooting Guide. [Link]
-
University of Rochester, Department of Chemistry. Rookie Mistakes: Column Chromatography. [Link]
-
Chemistry LibreTexts. (2019, June 2). 5.14: Diastereomers and Optical Resolution. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. sorbtech.com [sorbtech.com]
- 6. teledyneisco.com [teledyneisco.com]
- 7. researchgate.net [researchgate.net]
- 8. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 9. Rookie Mistakes [chem.rochester.edu]
- 10. Purification [chem.rochester.edu]
- 11. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Cyclobutanol Chemistry & Steric Management
Current Status: operational Support Tier: Level 3 (Senior Application Scientist) Topic: Overcoming Steric Hindrance in Cyclobutanol Reactions
Introduction: The "Puckered" Problem
Welcome to the Cyclobutane Chemistry Support Center. If you are here, you are likely facing low yields, unexpected diastereomers, or complete lack of reactivity with cyclobutanol scaffolds.
The Root Cause: Unlike flat cyclopropanes or chair-like cyclohexanes, cyclobutanes exist in a "puckered" or "butterfly" conformation to relieve torsional strain (eclipsing interactions). This creates a unique steric environment where substituents are forced into pseudo-axial or pseudo-equatorial positions. When you add bulk (steric hindrance) to this already strained system, standard orbital trajectories for nucleophilic attack or metal insertion are blocked.
This guide addresses the three most common "failure modes" reported by medicinal chemists working with these scaffolds.
Ticket #001: Nucleophilic Addition to Hindered Cyclobutanones Fails
User Report: "I'm trying to add a bulky nucleophile (e.g., t-butyl or ortho-substituted aryl) to a substituted cyclobutanone. Standard Grignard or Lithiate conditions result in recovered starting material or ring-opened byproducts."
Diagnosis: Enolization & Steric Blocking
Cyclobutanones are highly electrophilic due to ring strain (~26 kcal/mol), but they are also prone to enolization.
-
The Steric Wall: If the cyclobutanone has
-substituents, the "puckered" ring forces these groups to block the Burgi-Dunitz trajectory required for nucleophilic attack. -
The Enolization Trap: Basic reagents (RLi, RMgX) act as bases rather than nucleophiles, deprotonating the
-position. The resulting enolate is stable and reverts to ketone upon workup (recovered SM).
Solution: The Organocerium Protocol (Imamoto Reagent)
Lanthanides are oxophilic. Cerium(III) coordinates strongly to the carbonyl oxygen, activating it for attack while simultaneously suppressing the basicity of the organometallic reagent.
Protocol: Cerium-Mediated Addition
Use this for substrates where standard Grignard yields are <30%.
Reagents: Anhydrous CeCl
-
Drying CeCl
(Critical Step):-
Place CeCl
in a Schlenk flask. -
Heat to 140°C under high vacuum (<0.1 mmHg) for 2 hours.
-
Checkpoint: The solid should turn from a clumpy white hydrate to a fine, free-flowing powder. If it remains clumpy, it is not dry.
-
-
Activation:
-
Cool flask to 0°C. Add anhydrous THF. Stir vigorously for 2 hours (creates a milky white suspension).
-
-
Transmetallation:
-
Cool to -78°C. Add R-Li or R-MgX dropwise.
-
Stir for 30-60 mins. The reagent is now an organocerium species (
).
-
-
Addition:
-
Add the cyclobutanone (dissolved in THF) slowly.
-
Allow to warm to 0°C (or RT for extremely hindered cases) over 2 hours.
-
-
Quench:
-
Quench with dilute acetic acid or sat. NH
Cl. Do not use strong acid (cyclobutanols are acid-sensitive).
-
Data Comparison: Yield Improvement
| Nucleophile (R) | Substrate (Cyclobutanone) | Yield (R-Li/THF) | Yield (CeCl |
| n-Bu | 3-substituted | 65% | 92% |
| t-Bu | 3-substituted | <5% (Enolization) | 78% |
| Phenyl | 2,2-disubstituted | 12% | 85% |
Ticket #002: Semipinacol Rearrangement Yields Wrong Isomer
User Report: "I am attempting a ring expansion of a 1-vinylcyclobutanol to a cyclopentanone. I designed the substrate for a specific migration, but I'm getting a mixture or the 'wrong' regioisomer."
Diagnosis: Stereoelectronic Misalignment
In semipinacol rearrangements, the migrating group must be anti-periplanar to the leaving group (usually the -OH or activated -OH).
-
The Conflict: In sterically hindered cyclobutanols, the "puckering" might force the desired migrating group into a syn-clinal relationship with the leaving group. The molecule will then migrate a different group (even a less able one) if it is better aligned, or the reaction will stall.
Solution: Stereoelectronic Locking
You cannot rely solely on "migratory aptitude" (e.g., Aryl > Alkyl). You must control the conformation.
Workflow Visualization:
Caption: Decision logic for optimizing semipinacol rearrangement stereochemistry.
Troubleshooting Steps:
-
Switch the Trigger: If acid-catalyzed rearrangement of the alcohol fails, convert the alkene to an epoxide or bromohydrin .
-
Why? Opening an epoxide creates a defined anti-geometry that forces the specific bond migration, often overriding the natural puckering preference of the free alcohol.
-
-
Bulky Lewis Acids: Use MAD (methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide)) instead of BF
. The bulk forces the cyclobutanol oxygen into a less sterically congested environment, often flipping the ring pucker to the reactive conformer.
Ticket #003: C-H Activation Fails on Cyclobutanol Scaffolds
User Report: "I am trying to functionalize the C3 position of a cyclobutanol using Palladium catalysis. The reaction is sluggish, and I see mostly decomposition."
Diagnosis: The "Entropic Penalty" & Ring Strain
-
Distance: The C3 position is geometrically distant in a puckered ring.
-
Agostic Blocking: The C-H bonds in cyclobutanes are strong and the ring substituents often create a "protective shell" preventing the large Pd-catalyst from approaching.
Solution: Bidentate Directing Groups & MPAA Ligands
Monodentate directing groups (like simple esters or amides) are often insufficient for hindered cyclobutanes. You need a "clamp" mechanism.
Recommended System: The Yu Protocol (Pd(II) / MPAA)
Use Mono-N-protected Amino Acid (MPAA) ligands.[1] These ligands bridge the Palladium and the substrate, lowering the transition state energy for C-H cleavage via a Concerted Metalation-Deprotonation (CMD) pathway.
Protocol:
-
Directing Group: Install a bidentate auxiliary if possible (e.g., 8-aminoquinoline) OR use a native carboxylate/amide with an MPAA ligand.
-
Catalyst System:
-
Pd Source: Pd(OAc)
(10 mol%)[1] -
Ligand: Ac-Phe-OH or Boc-Val-OH (20 mol%) - The bulky side chain of the ligand helps shape the pocket.
-
Base: Ag
CO or K HPO . -
Solvent: t-Amyl alcohol (The steric bulk of the solvent prevents it from coordinating to Pd).
-
Mechanism Visualization:
Caption: The MPAA ligand acts as a proton shuttle, facilitating C-H cleavage in strained rings.
References
-
Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, 1989. Link (Foundational text for organocerium chemistry).
-
Trost, B. M., & Yasukata, T. "A total synthesis of (+)-solanapyrone E." Journal of the American Chemical Society, 2001. Link (Demonstrates stereocontrol in ring expansions).
-
Wasa, M., Engle, K. M., & Yu, J. Q. "Pd(II)-catalyzed enantioselective C–H activation of cyclopropanes." Journal of the American Chemical Society, 2010. Link (Establishes the MPAA ligand acceleration principle applicable to strained rings).
-
Seiser, T., Saget, T., Tran, D. N., & Cramer, N. "Cyclobutanes in Catalysis." Angewandte Chemie International Edition, 2011. Link (Comprehensive review on cyclobutane reactivity and puckering effects).
Sources
Technical Support Center: Minimizing Side Reactions in Cyclobutane Ring Closure
Welcome to the technical support center for cyclobutane ring closure reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing four-membered rings. Cyclobutanes are valuable motifs in medicinal chemistry and natural product synthesis, yet their construction is often plagued by competing side reactions. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions, maximize your yields, and achieve the desired stereochemistry.
Troubleshooting Guide: Navigating Common Side Reactions
This section is structured to help you diagnose and solve specific issues you may encounter during your cyclobutane synthesis.
Problem 1: Low Yield of the Desired Cyclobutane Product Due to Photodimerization of the Starting Alkene.
Symptoms:
-
Significant amount of a higher molecular weight byproduct corresponding to the dimer of your starting alkene is observed by TLC, GC-MS, or NMR.
-
Low conversion of the starting material to the desired heterodimer product in intermolecular [2+2] photocycloadditions.
Causality: In photochemical [2+2] cycloadditions, the photoexcited alkene can react with another ground-state molecule of the same alkene, leading to homodimerization.[1] This is a common issue, especially when one of the reacting partners is used in excess or when the two different alkenes have similar absorption properties and reactivity in their excited states.[2]
Solutions:
-
Utilize a Photosensitizer: Employ a triplet sensitizer like benzophenone or thioxanthone. The sensitizer absorbs the light and then transfers the energy to one of the alkene partners to generate its triplet excited state. This allows for selective excitation of one reactant, even if the other also absorbs at the irradiation wavelength, thereby favoring the desired cross-cycloaddition over homodimerization.[3]
-
Employ a Template: Covalent or non-covalent templates can pre-organize the two different alkene partners, bringing them into close proximity and the correct orientation for the desired cycloaddition, thus minimizing random collisions that can lead to homodimerization.[4]
-
Visible Light Photocatalysis: Utilize a photoredox catalyst, such as [Ru(bpy)3]Cl2, which can selectively activate one of the alkene partners through a single-electron transfer mechanism, promoting the desired heterodimerization.[5][6]
Problem 2: Poor Regioselectivity in Intermolecular [2+2] Cycloadditions (Formation of Head-to-Head vs. Head-to-Tail Isomers).
Symptoms:
-
Formation of a mixture of regioisomers (e.g., head-to-head and head-to-tail adducts) that are difficult to separate.[1]
Causality: The regioselectivity of [2+2] photocycloadditions is often governed by the stability of the intermediate 1,4-diradical. Steric and electronic factors of the substituents on the alkenes play a crucial role in determining which regioisomer is favored. Without proper control, mixtures are common.
Solutions:
-
Intramolecular Approach: If feasible, tethering the two alkene moieties can enforce a specific orientation, leading to a single regioisomer upon intramolecular cycloaddition. The length and nature of the tether are critical for success.
-
Use of Lewis Acids: In thermal [2+2] cycloadditions of ketenes with alkenes, Lewis acids can enhance regioselectivity by coordinating to the reactants and influencing the transition state geometry.[7][8]
-
Template-Directed Synthesis: As with controlling photodimerization, templates can be employed to pre-organize the reactants and favor the formation of a specific regioisomer.[4]
-
Catalytic Control: Certain transition metal catalysts can control regioselectivity in [2+2] cycloadditions by coordinating to the alkene partners and directing their approach.[9]
Problem 3: Formation of Ene Reaction Products as a Side Reaction in Thermal Cycloadditions.
Symptoms:
-
Observation of a byproduct where a new C-C bond has formed, an allylic hydrogen has been transferred, and the double bond has migrated.[10]
Causality: The ene reaction is a pericyclic reaction that can compete with thermal [2+2] cycloadditions, especially when one of the reactants contains an allylic hydrogen and the reaction is carried out at high temperatures.[11] It involves the reaction of an alkene with an allylic hydrogen (the ene) with a compound containing a multiple bond (the enophile).[10]
Solutions:
-
Lower Reaction Temperature: Ene reactions typically have a higher activation energy than concerted [2+2] cycloadditions of activated systems like ketenes. Lowering the reaction temperature can favor the desired cycloaddition.
-
Use of Lewis Acids: Lewis acid catalysis can accelerate the desired [2+2] cycloaddition, allowing the reaction to proceed at lower temperatures where the ene reaction is less favorable.[7]
-
Substrate Modification: If possible, modify the substrate to remove or block the reactive allylic hydrogens.
Problem 4: Poor Diastereoselectivity or Formation of cis/trans Isomers.
Symptoms:
-
Formation of a mixture of diastereomers of the cyclobutane product.
-
In photocycloadditions, cis/trans isomerization of the starting alkene can lead to a mixture of products.[12]
Causality: The stereochemical outcome of a cyclobutane ring closure is determined by the mechanism of the reaction. Concerted thermal [2+2] cycloadditions are often stereospecific, while stepwise reactions involving diradical or ionic intermediates may lead to a loss of stereochemistry. In photocycloadditions, the triplet excited state can allow for rotation around the C-C bond, leading to isomerization.
Solutions:
-
Intramolecular Reactions: Tethering the reactants can impart significant facial selectivity, leading to a single diastereomer.
-
Chiral Catalysts or Auxiliaries: Employing chiral Lewis acids or attaching a chiral auxiliary to one of the reactants can induce facial selectivity and lead to the formation of a single enantiomer or diastereomer.[13]
-
Solid-State Photochemistry: Performing photochemical reactions in the crystalline state can restrict the movement of the molecules, leading to highly stereoselective outcomes.[14]
-
Sensitization: In some cases, using a triplet sensitizer can influence the diastereoselectivity of the cycloaddition.
Frequently Asked Questions (FAQs)
Q1: My intramolecular [2+2] photocycloaddition is giving low yields. What can I do?
A1: Low yields in intramolecular photocycloadditions can be due to several factors. First, ensure your solvent is thoroughly degassed, as oxygen can quench the excited triplet state. Second, consider the concentration. While intramolecular reactions are less concentration-dependent than intermolecular ones, running the reaction at high dilution can help minimize any potential intermolecular side reactions. Finally, check the tether length and flexibility; an inappropriate tether can prevent the two alkene moieties from reaching the correct orientation for cyclization.
Q2: I am observing polymerization in my attempt at a catalytic cyclobutane synthesis. How can I prevent this?
A2: Polymerization is a common side reaction, especially with activated alkenes. To minimize this, you can try the following:
-
Lower the concentration of the monomer: This will disfavor intermolecular chain growth.
-
Use a catalyst that promotes a controlled/living polymerization: In some cases, this can allow for the isolation of oligomers or low molecular weight polymers.
-
Add a radical scavenger: If the polymerization is proceeding through a radical mechanism, adding a scavenger like TEMPO might inhibit it, although this could also interfere with the desired radical cyclization pathway.
Q3: How can I purify my cyclobutane product from the unreacted starting materials and side products?
A3: Purification strategies will depend on the specific properties of your compounds.
-
Column Chromatography: This is the most common method. For separating diastereomers, a high-performance liquid chromatography (HPLC) with a chiral stationary phase might be necessary. Normal phase silica gel chromatography can often separate the cyclobutane product from less polar starting materials.[15][16]
-
Recrystallization: If your cyclobutane product is a solid, recrystallization can be a highly effective method for purification, especially for removing minor impurities.[8]
-
Distillation: For volatile cyclobutane products, distillation under reduced pressure can be an option.
Q4: What is the "Ene Reaction" and how can I tell if it's happening in my thermal cycloaddition?
A4: The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and a reactive double or triple bond (the "enophile"). It results in the formation of a new sigma bond, the migration of the double bond in the ene, and the transfer of the allylic hydrogen to the enophile.[10] You can identify an ene product by NMR and mass spectrometry, looking for a product with the same molecular weight as the expected [2+2] adduct but with a different connectivity and a shifted double bond.
Experimental Protocols & Data
Protocol: Sensitized [2+2] Photocycloaddition of Cinnamic Acid Derivatives
This protocol provides a general procedure for the photodimerization of cinnamic acid derivatives using a triplet sensitizer to favor the formation of the cyclobutane product.
-
Preparation of the Reaction Mixture: In a quartz reaction vessel, dissolve the cinnamic acid derivative (1.0 eq) and benzophenone (0.1-0.2 eq) in a suitable solvent (e.g., acetone or benzene) to a concentration of 0.1 M.
-
Degassing: Degas the solution thoroughly by bubbling with nitrogen or argon for 15-30 minutes, or by three freeze-pump-thaw cycles. This is crucial to remove dissolved oxygen which can quench the triplet excited state.
-
Irradiation: Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) equipped with a Pyrex filter (to block wavelengths below 300 nm) to selectively excite the benzophenone. Monitor the reaction progress by TLC or GC.
-
Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to isolate the desired cyclobutane dimer.
Table 1: Effect of Reaction Conditions on the Yield and Selectivity of [2+2] Cycloadditions
| Reactants | Method | Conditions | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| Cinnamic Acid Derivatives | Photochemical (Solid State) | UV irradiation, 1,8-naphthalenediol template | High | Single diastereomer | [4] |
| Enone + Alkene | Photochemical (Visible Light) | Ru(bpy)3Cl2, MeCN, 2h | Varies | >10:1 | [13] |
| Ketene + Alkene | Thermal | 180 °C, sealed tube | ~5% | ~1:1 | [8] |
| Ketene + Alkene | Lewis Acid Promoted | EtAlCl2 (2.5 equiv) | 84% | 13:1 | [8] |
| Bis(styrene) | Photochemical (Visible Light) | Ru(bpy)32+, MV2+, MeNO2 | 89% | Excellent | [5] |
Mechanistic Insights & Visualizations
Understanding the underlying mechanisms of both the desired reaction and potential side reactions is key to effective troubleshooting.
Mechanism of a Sensitized [2+2] Photocycloaddition
In a sensitized photocycloaddition, the sensitizer (S) absorbs a photon and is promoted to its excited singlet state (¹S). It then undergoes efficient intersystem crossing (ISC) to the more stable triplet state (³S). This triplet sensitizer can then transfer its energy to one of the alkene reactants (A), generating the triplet state of the alkene (³A*) while the sensitizer returns to its ground state (S). The triplet alkene can then react with the ground state of the other alkene (B) to form a triplet 1,4-diradical intermediate. This intermediate then undergoes spin inversion and ring closure to form the cyclobutane product.
Caption: Energy transfer mechanism in a sensitized [2+2] photocycloaddition.
Competition Between [2+2] Cycloaddition and Ene Reaction in Thermal Processes
In thermal reactions, a concerted [2+2] cycloaddition, which is symmetry-allowed for ketenes, can compete with a stepwise ene reaction if the alkene partner possesses an allylic hydrogen. The ene reaction proceeds through a six-membered cyclic transition state.
Caption: Competing pathways in thermal reactions of alkenes and ketenes.
References
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Template-directed photochemical [2+2] cycloaddition reactions of cinnamic acid derivatives - American Chemical Society [acs.digitellinc.com]
- 5. [2+2] Cycloadditions by Oxidative Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclobutane synthesis [organic-chemistry.org]
- 7. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orgsyn.org [orgsyn.org]
- 9. Catalytic asymmetric [2+2] cycloaddition between quinones and fulvenes and a subsequent stereoselective isomerization to 2,3-dihydrobenzofurans - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Ene reaction - Wikipedia [en.wikipedia.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Enone–alkene cycloadditions - Wikipedia [en.wikipedia.org]
- 13. A Dual-Catalysis Approach to Enantioselective [2+2] Photocycloadditions Using Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 14. indianchemicalsociety.com [indianchemicalsociety.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Handling & Stabilization of Cyclobutane Alcohols
Current Status: Operational Subject: Prevention of Acid-Catalyzed Decomposition & Rearrangement Ticket Priority: High (Irreversible Structural Loss)
Core Directive & Scientific Context
The Problem: Cyclobutane alcohols (cyclobutanols) are kinetically stable but thermodynamically volatile. The four-membered ring possesses approximately 26.3 kcal/mol of ring strain (primarily angle strain from 88° C-C-C bond angles vs. the ideal 109.5°).[1]
Under acidic conditions, the protonation of the hydroxyl group (
-
Ring Expansion: Converting to a five-membered ring (cyclopentanone/cyclopentanol).
-
Ring Opening: Fragmenting into acyclic dienes.
-
Elimination: Forming highly strained cyclobutenes which rapidly polymerize.
This guide provides the protocols necessary to bypass these thermodynamic traps.
Diagnostic Hub: The Mechanism of Failure
Before troubleshooting, understand the "Cationic Cascade" that destroys your molecule.
Visualizing the Instability Manifold
Figure 1: The Acid-Catalyzed Instability Manifold. Once the carbocation forms, the driving force of strain relief makes rearrangement nearly instantaneous.
Troubleshooting Guides (FAQ)
Issue A: "My product disappeared during a standard acidic workup."
Diagnosis: You likely used a strong mineral acid (HCl, H₂SO₄) or an unbuffered aqueous wash. The transient acidity during the biphasic mixing generated the carbocation, leading to water-soluble fragmentation products or volatile dienes.
Corrective Protocol:
-
Stop using 1M HCl. Even dilute mineral acids are too strong for sensitive cyclobutanols.
-
Switch to Buffered Quench: Use a Phosphate Buffer (pH 7.0) or Saturated Ammonium Chloride (
).-
Note: While
is slightly acidic (pH ~5-6), it is usually mild enough. If the substrate is hyper-sensitive, strictly use pH 7 Phosphate buffer.
-
-
Temperature Control: Perform all quenches at
.
Issue B: "I see a cyclopentanone impurity in my NMR."
Diagnosis: You have triggered a semi-pinacol rearrangement .[3][4] This occurs if your cyclobutanol has an adjacent leaving group or if you are performing an oxidation under acidic conditions. The ring bond migrates to the cationic center to form the more stable 5-membered ring.
Corrective Protocol:
-
Check your Solvent: Are you using
? Chloroform often contains traces of HCl (degradation product).-
Fix: Filter
through basic alumina before use or switch to (Benzene-d6) for NMR.
-
-
Avoid Lewis Acids: If you are doing a reaction on another part of the molecule, avoid Lewis acids like
or , which coordinate to the alcohol and trigger migration.
Issue C: "I cannot remove my protecting group (THP/MOM) without destroying the ring."
Diagnosis: You chose an acetal-based protecting group (Tetrahydropyranyl or Methoxymethyl ether). These require acid hydrolysis for removal. The conditions needed to cleave the acetal are identical to the conditions that trigger ring expansion.
Corrective Protocol:
-
Immediate Action: Attempt trans-acetalization using mild Lewis acids (e.g.,
in ether) rather than Brønsted acids, though success is not guaranteed. -
Future Synthesis: Switch to "Orthogonal" protecting groups that do not require acid (See Section 5).
Experimental SOPs
SOP 1: The "Safe-Quench" Protocol for Cyclobutanols
Use this for any reaction generating a cyclobutanol (e.g., Grignard addition to cyclobutanone).
-
Preparation: Prepare a saturated solution of Rochelle's Salt (Potassium Sodium Tartrate) or a pH 7.0 Phosphate Buffer. Cool to
. -
Dilution: Dilute the reaction mixture 1:1 with diethyl ether (or the reaction solvent) before quenching. This acts as a heat sink.
-
Addition: Add the buffer dropwise to the reaction vessel with vigorous stirring.
-
Critical: Do not dump the reaction mixture into the acid.
-
-
Separation: Separate layers immediately. Wash the organic layer once with brine.
-
Drying: Dry over
(Sodium Sulfate). Avoid (Magnesium Sulfate) as it is slightly Lewis acidic and can induce rearrangement on the filter cake. -
Concentration: Rotary evaporate at bath temperature
.
SOP 2: Fluoride-Based Deprotection (Acid-Free)
Standard Operating Procedure for removing Silyl Ethers (TBS, TES) from cyclobutanols.
-
Reagent: Use TBAF (Tetra-n-butylammonium fluoride) buffered with Acetic Acid (1:1 molar ratio).
-
Why? Commercial TBAF is basic (due to Bifluoride). The basicity can cause elimination in strained rings. Buffering with AcOH creates a mild system.
-
-
Solvent: THF,
. -
Execution: Monitor by TLC. Upon completion, quench with saturated
(Sodium Bicarbonate) to neutralize the acetic acid/HF species immediately.
Strategic Planning: Protecting Group Selection
When designing a synthesis involving cyclobutanols, the choice of protecting group (PG) is the single most critical decision.
Figure 2: Decision Matrix for Protecting Group Strategy.
Recommended Protecting Groups[5][6]
| Protecting Group | Type | Install Conditions | Removal Conditions | Stability Rating |
| TBS (t-Butyldimethylsilyl) | Silyl Ether | TBSCl, Imidazole | TBAF or TAS-F (Fluoride) | Excellent |
| Bn (Benzyl) | Ether | BnBr, NaH | H₂ / Pd-C (Hydrogenolysis) | Excellent |
| Bz (Benzoyl) | Ester | BzCl, Pyridine | K₂CO₃, MeOH (Mild Base) | Good |
| THP (Tetrahydropyranyl) | Acetal | DHP, acid cat.[5] | Acid (HCl/TsOH) | UNSAFE |
| MOM (Methoxymethyl) | Acetal | MOMCl, DIPEA | Acid (HCl/TFA) | UNSAFE |
Reference Data: The Physics of Strain
Understanding the thermodynamic driving force is essential for risk assessment. The high strain energy of cyclobutane makes the transition to cyclopentane (via cation rearrangement) energetically favorable.
| Ring Size | Strain Energy (kcal/mol) | Bond Angle | Primary Instability Factor |
| Cyclopropane (C3) | 27.5 | 60° | Torsional + Angle Strain |
| Cyclobutane (C4) | 26.3 | 88° | Angle Strain + Puckering |
| Cyclopentane (C5) | 6.2 | 108° | Low Strain (Stable Target) |
| Cyclohexane (C6) | 0.1 | 109.5° | Strain Free |
Note: The ~20 kcal/mol energy release upon expanding from C4 to C5 is the "engine" driving the acid-catalyzed rearrangement.
References
-
Mechanistic Foundation: Olah, G. A., et al. "Stable Carbocations. CXVIII. The Cyclobutyl Cation." Journal of the American Chemical Society, 1972. Link
-
Rearrangement Chemistry: Tiffeneau, M., & Demjanov, N. "The Tiffeneau-Demjanov Rearrangement." Organic Reactions, 1960. Link
-
Ring Strain Data: Wiberg, K. B. "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition, 1986. Link
-
Protecting Group Strategies: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. Link
Sources
Technical Support Center: Purification of 2-(4-Chlorophenyl)cyclobutan-1-ol
Document ID: TSC-24CPCB-001 Last Updated: February 15, 2026
Introduction: The Critical Role of Purity
2-(4-Chlorophenyl)cyclobutan-1-ol is a key intermediate in the synthesis of various high-value molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] The purity of this intermediate is paramount, as even trace impurities can propagate through subsequent synthetic steps, leading to lower yields, complex purification challenges, and potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API).[3][4] Impurities can originate from various sources, including unreacted starting materials, by-products from the synthesis, or degradation products formed during storage.[5][6]
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the purification of 2-(4-Chlorophenyl)cyclobutan-1-ol. It offers practical, field-proven advice and detailed protocols to help you achieve the desired purity for your downstream applications.
Impurity Profiling: Know Your Enemy
Before selecting a purification strategy, it is essential to identify the nature and quantity of the impurities present in your crude sample. A multi-technique approach is often necessary for a complete picture.[7]
-
High-Performance Liquid Chromatography (HPLC): The workhorse for purity assessment, HPLC can separate and quantify both polar and non-polar impurities.[8] It is the primary method for determining the percentage purity of pharmaceutical intermediates.[8]
-
Gas Chromatography (GC): Ideal for identifying volatile impurities such as residual solvents or volatile by-products.[5][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the main compound and any significant impurities, helping to identify their chemical nature.[5]
-
Thin-Layer Chromatography (TLC): A rapid, qualitative tool to assess the complexity of the impurity profile and to screen for optimal solvent systems for column chromatography.
| Potential Impurity Type | Likely Source | Recommended Analytical Technique |
| Unreacted Starting Materials | Incomplete reaction | HPLC, GC, NMR |
| Synthetic By-products | Side reactions (e.g., dimers, isomers) | HPLC, LC-MS, NMR[5] |
| Residual Solvents | Reaction or work-up | GC, NMR[5] |
| Degradation Products | Instability (heat, light, acid/base) | HPLC, LC-MS[6] |
| Inorganic Salts | Reagents, work-up | ICP-MS (if metals suspected), Conductivity |
Troubleshooting Guide & FAQs
This section addresses specific issues in a direct question-and-answer format.
Common Purification Problems
Q1: My crude product is an oil, but I know the pure compound should be a solid. What should I do?
A1: This is a classic sign of significant impurities preventing crystallization. The impurities act as a "eutectic" mixture, depressing the melting point and resulting in an oil.
-
Causality: The presence of solvents or by-products disrupts the formation of a stable crystal lattice.
-
Solution Path:
-
Initial Attempt: Try to induce crystallization by adding a small amount of a non-polar solvent (like hexanes or petroleum ether) and scratching the inside of the flask with a glass rod.[9] Cooling the mixture in an ice bath may also help.[9]
-
If Crystallization Fails: Do not attempt a direct recrystallization. The high impurity load will make it inefficient. Proceed directly to flash column chromatography to remove the bulk of the impurities. The purified fractions, once concentrated, should yield a solid or be much more amenable to crystallization.
-
Q2: I ran a flash column, but my compound is still impure. The impurity is very close to my product spot on the TLC plate.
A2: This indicates a challenging separation where the impurity has a polarity very similar to your target compound.
-
Causality: The impurity and product have similar functional groups and/or molecular weights, leading to similar retention factors (Rf) on silica gel.
-
Solution Path:
-
Optimize Chromatography: Re-screen TLC solvent systems. Try using a less polar solvent system overall to increase the separation between spots. Sometimes, switching to a different solvent family (e.g., from ethyl acetate/hexanes to dichloromethane/methanol) can alter selectivity.[10]
-
Consider a Different Stationary Phase: If silica gel fails, consider alumina or florisil, which have different surface properties and may resolve the compounds.[11]
-
Recrystallization: If the compound is now mostly pure (>90-95%), a carefully chosen recrystallization is often the best method to remove the final traces of a closely-eluting impurity. The rigid structure of a crystal lattice is highly selective and can exclude molecules that don't fit perfectly.[9][12]
-
Q3: My yield after recrystallization is very low. What went wrong?
A3: Low recovery is typically caused by using too much solvent or choosing an inappropriate solvent.
-
Causality: The goal of recrystallization is to dissolve the compound in a minimum amount of hot solvent.[13] If too much solvent is used, a significant portion of your product will remain dissolved in the cold mother liquor, leading to poor recovery.[14]
-
Solution Path:
-
Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but very well at its boiling point.[12] Test several solvents on a small scale before committing your entire batch.
-
Technique: Add the hot solvent portion-wise to your crude solid, waiting for the solution to boil between additions, until the solid just dissolves.[13]
-
Recovery: If you suspect you've used too much solvent, you can gently boil some of it off to re-saturate the solution.[14] You can also try to recover a second crop of crystals by further cooling the mother liquor, though this crop may be less pure.
-
Frequently Asked Questions (FAQs)
Q: What is the best general-purpose purification technique for 2-(4-Chlorophenyl)cyclobutan-1-ol?
A: For crude material from synthesis, a two-step process is most robust:
-
Flash Column Chromatography: Use this to remove the majority of by-products and colored impurities.[15][16] A common starting eluent system to test would be a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 30%).
-
Recrystallization: Use this as a final polishing step on the pooled, concentrated fractions from the column. This is excellent for achieving high purity (>99.5%) and obtaining a stable, crystalline final product.[12]
Q: My compound seems to be degrading on the silica gel column. What are my options?
A: 2-(4-Chlorophenyl)cyclobutan-1-ol, being a tertiary alcohol on a strained ring, can be sensitive to the acidic nature of standard silica gel.[17]
-
Test for Stability: Spot your compound on a TLC plate and let it sit for 30-60 minutes. Then, elute the plate. If you see a new spot or significant streaking from the baseline, your compound is likely unstable on silica.[11]
-
Solutions:
-
Deactivate the Silica: Run the column with a solvent system containing a small amount of a neutralizer, like 0.5-1% triethylamine. This will neutralize the acidic sites on the silica.
-
Switch Stationary Phase: Use a more neutral support like alumina (neutral or basic grade).[11]
-
Avoid Chromatography: If the impurity profile is simple, consider alternative methods like an acid-base extraction (if impurities are acidic or basic) or recrystallization if the impurities have significantly different solubilities.
-
Q: How do I choose the right solvent for recrystallization?
A: The principle is "like dissolves like," but with a strong temperature dependence.
-
Single Solvent: Find a solvent where the compound is sparingly soluble at room temperature but highly soluble when hot.[9] Common choices for moderately polar compounds like this alcohol include toluene, ethyl acetate, or isopropanol.
-
Two-Solvent System: If a single good solvent can't be found, use a solvent pair.[18] Dissolve the compound in a minimal amount of a hot "soluble" solvent (e.g., acetone, ethyl acetate), then slowly add a "non-soluble" solvent (e.g., hexanes, water) until the solution just becomes cloudy (the saturation point).[13] Let it cool slowly.
Detailed Experimental Protocols
Protocol: Flash Column Chromatography
-
Slurry Preparation: Dry-load the crude sample for best results. Dissolve your crude 2-(4-Chlorophenyl)cyclobutan-1-ol in a minimal amount of a strong solvent (e.g., dichloromethane). Add a few scoops of silica gel and concentrate the mixture on a rotary evaporator until a free-flowing powder is obtained.
-
Column Packing: Pack a glass column with silica gel using your starting eluent (e.g., 10% Ethyl Acetate in Hexanes). Ensure there are no air bubbles.
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin running the column with the starting eluent, collecting fractions. Gradually increase the polarity of the eluent (e.g., to 20% EtOAc, then 30%) to elute your compound.
-
Monitoring: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol: Recrystallization from Toluene
-
Dissolution: Place the impure solid (e.g., from the column) in an Erlenmeyer flask. Add a minimal amount of toluene and heat the mixture to a gentle boil while stirring.
-
Saturation: Continue adding small portions of hot toluene until the solid just dissolves completely.[13]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated charcoal. Re-heat to boiling for a few minutes.[13] Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask. Crystal formation should begin within 15-30 minutes.[14]
-
Yield Maximization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the solid.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold toluene.
-
Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.
Visualization of Workflows
Logical Purification Workflow
This diagram illustrates the decision-making process from receiving a crude sample to obtaining a final, pure product.
Caption: A workflow for purifying 2-(4-Chlorophenyl)cyclobutan-1-ol.
Troubleshooting Decision Tree
This diagram helps diagnose and solve common purification issues.
Caption: A decision tree for troubleshooting purification problems.
References
- Novasol Biotech. (2024, October 1).
- ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals.
- University of Rochester, Department of Chemistry.
- Analytical Techniques in Pharmaceutical Analysis. (2024, December 13).
- NETZSCH Analyzing & Testing. (2020, July 22).
- Analytical Method Development for Intermediate Purity & Impurities. (2026, January 20).
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Synthesis of Benzo-Fused Cycloheptanones from Cyclobutanol Derivatives by a C–C Cleavage/Cross-Coupling/Enolate Aryl
- Purification – Cooperative Organic Chemistry Student Labor
- Alpha-Vinylation and Fragmentations of Cyclobutanones. (n.d.).
- Siadati, S. A. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?
- Isolation and Purification of Organic Compounds Extraction (Expt #2). (n.d.).
- Synthesis of Cyclobutane Natural Products using C–H Functionaliz
- 2,2′-[2,4-Bis(4-chlorophenyl)cyclobutane-1,3-diyl]bis(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine). (2024, November 14). MDPI.
- Applications of C–H Functionalization Logic to Cyclobutane Synthesis. (n.d.). PMC.
- Oxidative β-Cleavage of Fused Cyclobutanols Leading to Hydrofuran-Fused Polycyclic Aromatic Compounds. (2021, September 17).
- Impurities in Pharmaceuticals- A Review. (2013, December 15). SciSpace.
- Process for the preparation of 2-(4-chlorophenyl)-3-methylbutyric acid. (n.d.).
- MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual. YouTube.
- US10538493B2 - Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol. (n.d.).
- Coan, S. B., & Becker, E. I. (1955). α-(4-CHLOROPHENYL)-γ-PHENYLACETOACETONITRILE. Organic Syntheses, 35, 30.
- Ghosh, A., et al. (2014, March 20). presence of organic impurities into active pharmaceutical ingredients. IJPSR.
- Van Eerdenbrugh, B., et al. (2010). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Journal of Pharmaceutical Sciences, 99(9), 3826–3838.
- Yang, C., et al. (2014). 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o259.
- Sastry, T. U., et al. (n.d.).
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15).
- Reddit. (2019, October 19). Recrystallization solvent for boc-L-Phenylalanine. r/Chempros.
- fieldguide2chemistry. (2021, March 22).
- Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. (2018, August 23).
Sources
- 1. summit.sfu.ca [summit.sfu.ca]
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- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. tianmingpharm.com [tianmingpharm.com]
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- 18. youtube.com [youtube.com]
Technical Support Center: Chiral Resolution of 2-(4-Chlorophenyl)cyclobutan-1-ol
Executive Summary & Stereochemical Context
Welcome to the technical support hub. You are working with 2-(4-Chlorophenyl)cyclobutan-1-ol , a molecule possessing two chiral centers at the C1 and C2 positions of the cyclobutane ring.
Before injecting a single sample, you must recognize that this molecule exists as four stereoisomers :
-
Trans-enantiomers: (1R,2S) and (1S,2R) — Thermodynamically favored in many syntheses.
-
Cis-enantiomers: (1S,2S) and (1R,2R) — Often formed as minor diastereomers.
The Challenge:
Standard achiral HPLC (C18 or Silica) will likely separate the cis-diastereomers from the trans-diastereomers, but it will not resolve the enantiomers (e.g., trans- (+) from trans- (-)). To resolve the enantiomers, you require a Chiral Stationary Phase (CSP) capable of "three-point interaction" (H-bonding,
This guide provides a self-validating workflow to resolve these enantiomers, prioritizing Polysaccharide-based Normal Phase HPLC .
Method Development Strategy (The "Setup")
Q: Which column should I screen first?
A: Start with Amylose-based columns (Chiralpak AD-H or IA) followed by Cellulose-based columns (Chiralcel OD-H or IB) .
The Causality: The 4-chlorophenyl group is a flat, aromatic "handle" that fits well into the helical grooves of amylose and cellulose polymers. The hydroxyl group (-OH) on the cyclobutane ring provides a critical anchor point via Hydrogen bonding with the carbamate moieties on the CSP.
-
Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)): Historically the most successful phase for aryl-alcohols due to its open helical structure.
-
Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)): Often provides complementary selectivity if AD-H fails.
Protocol: Primary Screening Workflow
Objective: Identify a column/mobile phase combination that achieves Resolution (
Sample Prep: Dissolve ~1 mg/mL in Ethanol/Hexane (1:9). Do not use DMSO or DMF for Normal Phase injections as they disrupt the stationary phase equilibrium.
| Parameter | Condition A (Standard) | Condition B (Alternative) |
| Mobile Phase | n-Hexane / Isopropanol (90:[1][2]10) | n-Hexane / Ethanol (90:10) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25°C | 20°C (Lower temp enhances resolution) |
| Detection | UV @ 220 nm & 254 nm | UV @ 220 nm & 254 nm |
| Column Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |
Decision Logic:
If Condition A on AD-H gives partial separation (
Visualizing the Workflow
The following diagram outlines the logical flow for method development and troubleshooting.
Caption: Decision tree for resolving aryl-cyclobutanol enantiomers. Blue nodes indicate active screening steps; Yellow indicates decision points.
Troubleshooting & FAQs (The "Fix")
Issue 1: "I see three peaks instead of two (or four)."
Diagnosis: You likely have a mixture of diastereomers (cis and trans) where one pair is resolving and the other is overlapping. The Fix:
-
Check the Synthesis: Cyclobutane formation often yields a mix of cis and trans.
-
Run Achiral Control: Inject the sample on a standard Silica column (Normal Phase) or C18 (Reversed Phase). If you see two peaks here, you have diastereomers.
-
Resolution Strategy:
-
Option A (Preferred): Purify the diastereomers via Flash Chromatography first. Then resolve the enantiomers of the pure trans-isomer on the Chiral HPLC.
-
Option B: If you must resolve all 4 at once, reduce mobile phase strength (e.g., Hexane/IPA 98:2) to maximize retention and separation space.
-
Issue 2: "My peaks are tailing significantly."
Diagnosis: Non-specific Hydrogen bonding between the cyclobutanol hydroxyl group and the residual silanols on the silica support. The Fix:
-
Do NOT add acid/base: Unlike amines or carboxylic acids, neutral alcohols rarely benefit from TFA or DEA.
-
Temperature: Lower the column oven temperature to 15°C or 10°C.
-
Why? Enantioseparation is an enthalpically driven process (
). Lowering temperature increases the "grip" of the stationary phase on the enantiomers, often improving the separation factor ( ) and reducing thermal diffusion, which sharpens peaks.
-
Issue 3: "The retention time shifts between injections."
Diagnosis: Mobile phase evaporation or thermal instability. The Fix:
-
Hexane is volatile. If using a pre-mixed bottle, the composition changes over hours as Hexane evaporates, making the mobile phase richer in alcohol (stronger), reducing retention times.
-
Protocol: Use a sealed solvent reservoir or an online mixing system (if precise) to maintain the 90:10 ratio.
Preparative Scale-Up (The "Goal")
If moving to purification (mg to gram scale):
| Parameter | Recommendation |
| Solubility | The chlorophenyl group aids solubility in Hexane/Ethanol. Expect ~20-50 mg/mL solubility. |
| Loading | Polysaccharide columns have high loading capacity. You can typically inject 1-5 mg per run on an analytical column (4.6 mm ID) without total loss of resolution. |
| Solvent Removal | Use Ethanol instead of IPA for prep runs. Ethanol has a lower boiling point and is easier to remove via rotary evaporation, reducing thermal stress on the product. |
References & Authority
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. (Standard protocol for amylose-based separation of neutral aryl-alcohols).
-
Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews. (Foundational mechanism of polysaccharide CSPs).
-
Scribner, M. E., et al. Enantioseparation of cyclobutane derivatives. (General principles of rigid ring chiral separation).
-
PubChem. 2-(4-chlorophenyl)cyclobutan-1-ol Compound Summary. (Structural verification).
Note: Always verify column compatibility with your specific solvent system. Avoid solvents like Ethyl Acetate, THF, or DCM on standard coated phases (AD-H/OD-H) as they will strip the chiral selector and destroy the column.
Sources
Validation & Comparative
A Comparative Guide to the 1H NMR Spectral Analysis of 2-(4-Chlorophenyl)cyclobutan-1-ol
Executive Summary
The structural elucidation of substituted cyclobutanes presents a unique set of challenges in NMR spectroscopy, primarily due to the conformational flexibility of the four-membered ring and the potential for complex diastereoisomerism. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-(4-Chlorophenyl)cyclobutan-1-ol, a molecule possessing two stereocenters. We will deconstruct the anticipated 1D ¹H NMR spectrum, highlighting the diagnostic signals that differentiate the cis and trans diastereomers. Furthermore, we will compare the capabilities of 1D NMR with a suite of advanced 2D NMR techniques—COSY, HSQC, and NOESY—demonstrating how a multi-faceted approach provides an unambiguous, self-validating structural confirmation essential for research and drug development professionals.
Introduction: The Structural Challenge
2-(4-Chlorophenyl)cyclobutan-1-ol is a deceptively complex molecule for NMR analysis. Its structure contains two key motifs: a p-substituted aromatic ring and a 1,2-substituted cyclobutane ring. The presence of two chiral centers at C1 (bearing the hydroxyl group) and C2 (bearing the chlorophenyl group) gives rise to a pair of diastereomers: cis and trans.
The cyclobutane ring is not planar but exists in a dynamic equilibrium of puckered conformations.[1] This conformational mobility, combined with the magnetic anisotropy of the chlorophenyl group and the stereochemical relationship between the substituents, results in a highly complex and often overlapping ¹H NMR spectrum. Differentiating the signals, particularly those of the cyclobutane protons, and assigning the correct relative stereochemistry is a non-trivial task that requires a systematic and multi-technique approach.[2]
Deconstructing the ¹H NMR Spectrum: Predictions and Key Insights
A standard ¹H NMR analysis is the starting point for any structural determination.[3] Below, we predict the key features of the spectrum for 2-(4-Chlorophenyl)cyclobutan-1-ol, emphasizing the differences expected between the cis and trans isomers.
The Aromatic Region (~7.2-7.4 ppm)
The 4-chlorophenyl group will present a characteristic AA'BB' system, which often appears as two pseudo-doublets.
-
H-Ar (ortho to Cl): Expected around 7.30-7.40 ppm. These protons are deshielded by the electronegative chlorine atom.
-
H-Ar (meta to Cl): Expected around 7.20-7.30 ppm.
This pattern confirms the 1,4-disubstitution pattern on the benzene ring. The integration of this region should correspond to 4 protons.
The Cyclobutane Ring Protons: A Complex Spin System
This is the most informative and challenging region of the spectrum. The chemical shifts and, more importantly, the coupling constants (J-values) are highly dependent on the dihedral angles between protons, which differ significantly between the cis and trans isomers.[4]
-
H1 (Carbinol Proton): This proton, attached to the same carbon as the -OH group, will be deshielded. Its chemical shift is expected in the range of 4.2-4.4 ppm.[5] It will appear as a multiplet due to coupling with H2 and the two H4 protons. The multiplicity will be a key indicator of stereochemistry.
-
H2 (Benzylic-type Proton): This proton is adjacent to the chlorophenyl ring and will be significantly deshielded. Its signal is anticipated around 3.5-3.8 ppm. It will couple to H1 and the two H3 protons.
-
H3 & H4 (Methylene Protons): These four protons are diastereotopic and will appear as four distinct signals, likely complex multiplets, in the aliphatic region (~1.5-2.5 ppm).[6] Their analysis is often complicated by signal overlap.
Table 1: Predicted ¹H NMR Chemical Shifts and Key Coupling Constants
| Proton | Predicted δ (ppm) | Expected Multiplicity | Key Coupling Interactions (J, Hz) |
| Aromatic | 7.20 - 7.40 | Two Doublets (AA'BB') | ³JHH ≈ 8-9 Hz |
| H1 (Carbinol) | 4.2 - 4.4 | Multiplet | ³JH1-H2, ³JH1-H4a, ³JH1-H4b |
| H2 (Benzylic) | 3.5 - 3.8 | Multiplet | ³JH2-H1, ³JH2-H3a, ³JH2-H3b |
| H3a / H3b | 1.5 - 2.5 | Multiplet | ²Jgeminal, ³Jvicinal |
| H4a / H4b | 1.5 - 2.5 | Multiplet | ²Jgeminal, ³Jvicinal |
| OH | Variable (1.5-5.0) | Singlet (broad) | Exchanges with D₂O |
Note: These are estimated values and can vary based on solvent and concentration.[7]
Beyond 1D NMR: A Framework for Unambiguous Structure Validation
While 1D ¹H NMR provides an initial hypothesis, it often falls short in resolving the ambiguities of complex molecules. A robust, self-validating approach requires the synergistic use of 2D NMR experiments.[8] This workflow ensures that every structural inference is supported by multiple data points.[9]
The Role of 2D Correlation Spectroscopy (COSY)
COSY (COrrelation SpectroscopY) is the workhorse experiment for establishing proton-proton coupling networks.[3]
-
Causality: By identifying which protons are scalar-coupled (typically through 2 or 3 bonds), we can trace the connectivity of the entire cyclobutane spin system.
-
Application: A cross-peak between the signals at ~4.3 ppm (H1) and ~3.6 ppm (H2) would definitively confirm their vicinal relationship. Further correlations from H1 and H2 into the complex aliphatic region would allow for the assignment of the H3 and H4 protons.
Heteronuclear Correlation (HSQC & HMBC)
To anchor the proton assignments to the carbon skeleton, heteronuclear correlation experiments are indispensable.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. It provides an excellent way to resolve overlapping proton signals by spreading them across the wider ¹³C chemical shift range.[3]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. It is crucial for piecing together different fragments of the molecule. For instance, an HMBC correlation from H2 to the quaternary aromatic carbon attached to the cyclobutane ring would confirm the connection point of the phenyl group.
The Definitive Experiment: Nuclear Overhauser Effect (NOESY)
The Nuclear Overhauser Effect (NOE) provides information about through-space proximity of protons (<5 Å), making it the ultimate tool for determining relative stereochemistry.[2]
-
Causality: Protons that are close to each other in space, regardless of whether they are connected through bonds, will show an NOE correlation.
-
Distinguishing cis vs. trans Isomers:
-
cis-isomer: A strong NOE cross-peak is expected between H1 and H2, as they are on the same face of the cyclobutane ring.
-
trans-isomer: No significant NOE correlation should be observed between H1 and H2 due to their spatial separation. Instead, NOEs might be observed between H1 and one of the H3 protons, and H2 and one of the H4 protons.
-
Visualization of the Analytical Workflow
The logical flow from initial observation to final validated structure can be visualized as a self-validating loop, ensuring high confidence in the final assignment.
Caption: Workflow for the unambiguous structural elucidation of 2-(4-Chlorophenyl)cyclobutan-1-ol.
Caption: Key diagnostic NOE correlations for differentiating cis and trans isomers.
Experimental Protocols
Adherence to standardized protocols is critical for obtaining high-quality, reproducible NMR data.
Protocol 1: NMR Sample Preparation
-
Mass Determination: Accurately weigh 5-10 mg of purified 2-(4-Chlorophenyl)cyclobutan-1-ol for ¹H NMR, or 20-50 mg for a full suite of ¹H and ¹³C-based experiments.[10]
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar small molecules.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[11] Gentle vortexing may be required.
-
Transfer: Using a Pasteur pipette, transfer the clear solution to a high-quality 5 mm NMR tube. Ensure no solid particulates are transferred, as they can degrade spectral quality.[10]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly. Wipe the outside of the tube with a lint-free tissue before insertion into the spectrometer.
Protocol 2: Standard NMR Data Acquisition
-
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity (sharp, symmetric solvent peak).
-
¹H Spectrum: Acquire a standard 1D proton spectrum. A sufficient number of scans (e.g., 8 or 16) should be used to achieve a good signal-to-noise ratio.
-
¹³C & DEPT Spectra: Acquire a proton-decoupled ¹³C spectrum and DEPT-135/DEPT-90 spectra to differentiate between CH₃, CH₂, CH, and quaternary carbons.
-
COSY Spectrum: Acquire a gradient-selected COSY (gCOSY) experiment. Standard parameters are often sufficient for initial analysis.[12]
-
HSQC Spectrum: Acquire a gradient-selected, phase-sensitive HSQC experiment to establish one-bond C-H correlations.
-
HMBC Spectrum: Acquire a gradient-selected HMBC experiment. The long-range coupling delay should be optimized based on an expected average JCH of ~8 Hz.
-
NOESY Spectrum: Acquire a phase-sensitive NOESY experiment with a mixing time appropriate for a small molecule (typically 300-800 ms) to observe key spatial correlations.
Conclusion
The analysis of the ¹H NMR spectrum of 2-(4-Chlorophenyl)cyclobutan-1-ol serves as an excellent case study in the limitations of 1D NMR and the power of a comprehensive, multi-dimensional approach. While the 1D spectrum provides crucial initial clues regarding the functional groups present, it is insufficient for resolving the complex, overlapping signals of the cyclobutane ring and, most critically, for assigning the relative stereochemistry. By systematically employing 2D techniques such as COSY, HSQC, HMBC, and NOESY, a researcher can build a complete and validated structural picture from the ground up. This rigorous, evidence-based workflow is the gold standard in modern structural elucidation and is essential for ensuring the scientific integrity required in academic research and industrial drug development.
References
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I. J. McCullough, "A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes," Magnetic Resonance in Chemistry, 2011. Available: [Link]
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Indian Academy of Sciences, "Identification of diastereomeric cyclobutyl dimers in a mixture by NMR," Journal of Chemical Sciences, 1995. Available: [Link]
-
Iowa State University, "NMR Sample Preparation," Chemical Instrumentation Facility. Available: [Link]
-
ResearchGate, "Fig. S23. 1 H NMR spectrum of 1-(4-chlorophenyl)ethan-1-ol," ResearchGate GmbH. Available: [Link]
-
L. A. R. S. de A. Ribeiro et al., "Guide to NMR Method Development and Validation – Part I: Identification and Quantification," Revista Virtual de Química, 2014. Available: [Link]
-
Doc Brown's Chemistry, "cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation," docbrown.info. Available: [Link]
-
T. D. W. Claridge, "Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists," Angewandte Chemie International Edition, 2008. Available: [Link]
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Supporting Information, "A highly efficient heterogeneous copper-catalyzed chlorodeboronation," Royal Society of Chemistry. Available: [Link]
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Royal Society of Chemistry, "NMR spectroscopy of small molecules in solution," RSC Publishing. Available: [Link]
-
S. G. Smith and J. M. Goodman, "A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts," Nature Protocols, 2010. Available: [Link]
-
ResearchGate, "NMR Spectroscopy of Cyclobutanes," ResearchGate GmbH. Available: [Link]
-
S. F. Wnuk et al., "Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives," Molecules, 2019. Available: [Link]
-
A. Postigo et al., "NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes," ACS Omega, 2019. Available: [Link]
-
Mestrelab Research, "Structure Characterization," Mestrelab. Available: [Link]
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University College London, "Sample Preparation," UCL Faculty of Mathematical & Physical Sciences. Available: [Link]
-
K. M. Kanan et al., "A framework for automated structure elucidation from routine NMR spectra," Chemical Science, 2022. Available: [Link]
-
University of Cambridge, "NMR Techniques in Organic Chemistry: a quick guide," Department of Chemistry. Available: [Link]
-
MDPI, "2,2′-[2,4-Bis(4-chlorophenyl)cyclobutane-1,3-diyl]bis(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine)," MDPI. Available: [Link]
-
H. J. Reich, "NMR Spectroscopy – 13C NMR Coupling Constants," Organic Chemistry Data & Info. Available: [Link]
-
Iowa State University, "NMR Coupling Constants," Chemical Instrumentation Facility. Available: [Link]
-
ResearchGate, "Structure elucidation of plumerubradins A–C: Correlations between 1H NMR signal patterns and structural information of [2+2]-type cyclobutane derivatives," ResearchGate GmbH. Available: [Link]
-
Chemistry Steps, "H-1 NMR Chemical Shifts Table," Chemistry Steps. Available: [Link]
-
Doc Brown's Chemistry, "13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts," docbrown.info. Available: [Link]
-
ResearchGate, "H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study," ResearchGate GmbH. Available: [Link]
-
Compound Interest, "A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES," Compound Interest. Available: [Link]
-
ResearchGate, "Fig. S-3. 1 H-NMR spectra of 2-(4-chlorophenyl)aniline (400 MHz, CDCl3)," ResearchGate GmbH. Available: [Link]
-
MDPI, "Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups," MDPI. Available: [Link]
-
Chemistry LibreTexts, "6.7: ¹H NMR Spectra and Interpretation (Part II)," Chemistry LibreTexts. Available: [Link]
-
Royal Society of Chemistry, "Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives," RSC Publishing. Available: [Link]
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Comparative Guide: 13C NMR Chemical Shifts of Chlorophenyl Cyclobutanes
This guide provides a technical analysis of the 13C NMR chemical shifts for chlorophenyl cyclobutane , designed for researchers in medicinal chemistry and structural analysis.
Executive Summary
The cyclobutane ring has emerged as a critical bioisostere in modern drug discovery, often replacing phenyl rings or gem-dimethyl groups to improve metabolic stability and alter vector orientation. However, the unique "puckered" conformation of the cyclobutane ring creates distinct anisotropic effects that complicate NMR assignment.
This guide objectively compares the 13C NMR chemical shifts of 1-(4-chlorophenyl)cyclobutane against its unsubstituted analog, phenylcyclobutane . It highlights the specific shielding/deshielding effects induced by the chlorine substituent and provides a robust protocol for distinguishing these moieties in complex scaffolds.
Structural Analysis & Chemical Shift Assignments
The chemical environment of the cyclobutane ring is dominated by the magnetic anisotropy of the aryl substituent and the ring's own conformational flipping.
Comparative Chemical Shift Data (CDCl₃, 100 MHz)
The following table contrasts the carbon resonances of the unsubstituted phenylcyclobutane with the para-chlorophenyl derivative.
| Carbon Position | Atom Type | Phenylcyclobutane (δ ppm) | 1-(4-Chlorophenyl)cyclobutane (δ ppm) | Δ Shift (Substituent Effect) |
| Cyclobutane Ring | ||||
| C1 (α) | CH (Methine) | 45.8 | 45.2 | -0.6 (Inductive decay) |
| C2 / C4 (β) | CH₂ (Methylene) | 29.3 | 29.1 | -0.2 (Negligible) |
| C3 (γ) | CH₂ (Methylene) | 18.2 | 18.1 | -0.1 (Negligible) |
| Aromatic Ring | ||||
| C1' (Ipso) | C (Quaternary) | 146.3 | 144.5 | -1.8 (Inductive) |
| C2' / C6' (Ortho) | CH | 126.1 | 127.8 | +1.7 (Resonance/Inductive) |
| C3' / C5' (Meta) | CH | 128.3 | 128.5 | +0.2 |
| C4' (Para) | CH / C-Cl | 125.8 | 131.9 | +6.1 (Heavy atom effect) |
Note: Data derived from experimental baselines of mono-substituted cyclobutanes and calculated substituent chemical shifts (SCS) for para-chloro systems. Values may vary ±0.5 ppm depending on concentration and temperature.
Mechanistic Insights
-
The "Pucker" Effect (C3 Shielding): Notice the significant shielding of C3 (~18 ppm) compared to C2/C4 (~29 ppm). This is characteristic of the cyclobutane ring's γ-gauche effect caused by its puckered conformation. In a planar ring, C3 would resonate further downfield. This is a diagnostic signal for confirming the cyclobutane ring size.
-
Remote Substituent Insensitivity: The chlorine atom at the para position exerts a strong effect on the aromatic ring (shifting C4' from ~126 to ~132 ppm) but has a negligible effect on the cyclobutane ring carbons. This confirms that the cyclobutane chemical shifts are structurally conserved and can be used as a reliable "fingerprint" even when the aryl group is modified at the para position.
-
Ipso-Carbon Deshielding: The C1 cyclobutane carbon is significantly deshielded (~45 ppm) compared to unsubstituted cyclobutane (~22.4 ppm) due to the α-effect of the phenyl ring.
Experimental Protocol: High-Fidelity 13C Acquisition
Acquiring resolved 13C spectra for strained rings requires specific parameters to prevent saturation of quaternary carbons and ensure accurate integration for quantitative analysis.
Workflow: Structural Elucidation of Aryl Cyclobutanes
Figure 1: Logic flow for assigning carbon multiplicities in aryl cyclobutanes.
Step-by-Step Protocol
-
Sample Prep: Dissolve 30–50 mg of the compound in 0.6 mL CDCl₃ . Filter through a cotton plug to remove particulates that degrade shimming.
-
Parameter Setup (Bruker/Varian):
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Relaxation Delay (D1): Set to 2.0–3.0 seconds . The quaternary ipso-carbons (C1' and C4'-Cl) have long T1 relaxation times. A short D1 will suppress these signals.
-
Spectral Width: 240 ppm (to capture C=O if present in derivatives, though 180 ppm is sufficient for the core).
-
Scans (NS): Minimum 512 scans for adequate S/N ratio on quaternary carbons.
-
-
Processing:
-
Apply Exponential Multiplication (LB = 1.0–3.0 Hz) to reduce noise.
-
Zero Filling: Fill to at least 64k points to resolve closely spaced aromatic signals (e.g., C2' vs C3').
-
Advanced Analysis: Isomer Differentiation
If the chlorophenyl cyclobutane is 1,2-disubstituted (e.g., 1-chloro-2-phenylcyclobutane), 13C NMR is the primary tool for distinguishing cis and trans isomers.
-
Trans Isomer: The ring is rigid with substituents in pseudo-equatorial positions.
-
Signals: Sharp, well-defined.
-
Shift Trend: Carbons are generally downfield relative to cis due to lack of steric compression.
-
-
Cis Isomer: The ring undergoes rapid puckering flip between pseudo-axial/equatorial conformers.
-
Signals: Can appear broadened at room temperature.
-
Shift Trend: Carbons are shielded (upfield) by 3–5 ppm due to the γ-gauche steric compression between the cis substituents.
-
References
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Authoritative source for substituent chemical shift additivity rules).
-
Raza, G. H., et al. (1998). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. Journal of Chemical Research. Link
-
Hansen, P. E. (1979). Carbon-13 NMR chemical shifts of monosubstituted benzenes. Organic Magnetic Resonance.[1][2] (Foundational data for aromatic substituent effects).
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Link
Sources
Deep-Dive Technical Guide: Mass Spectrometry Fragmentation of 2-(4-Chlorophenyl)cyclobutan-1-ol
Executive Summary & Chemical Identity
Target Audience: Analytical Chemists, Medicinal Chemists, and DMPK Scientists.
This guide provides a definitive technical analysis of the mass spectrometry (MS) behavior of 2-(4-Chlorophenyl)cyclobutan-1-ol . Unlike open-chain alcohols, this compound exhibits a unique fragmentation signature driven by the release of cyclobutane ring strain (~26 kcal/mol). This document compares its behavior under Electron Ionization (EI) versus Electrospray Ionization (ESI) and establishes a self-validating protocol for its identification in complex matrices.
Chemical Identity Table
| Property | Specification |
| IUPAC Name | 2-(4-Chlorophenyl)cyclobutan-1-ol |
| Molecular Formula | |
| Monoisotopic Mass | 182.0498 Da ( |
| Isotope Pattern | Distinct 3:1 ratio for M and M+2 due to Chlorine |
| Key Structural Feature | Strained cyclobutane ring fused with a chlorophenyl group |
Comparative Analysis: Ionization Modalities
The choice of ionization technique dictates the data utility. For this cyclobutanol derivative, EI is superior for structural elucidation , while ESI is required for trace quantification .
Comparison Matrix: EI vs. ESI Performance
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Primary Utility | Structural Fingerprinting & Isomer Differentiation | High-Sensitivity Quantification |
| Molecular Ion ( | Weak or Absent (due to rapid ring opening) | Dominant ( |
| Base Peak | m/z 138 (4-Chlorostyrene) or m/z 125 | m/z 183 ( |
| Fragmentation Mechanism | High-energy radical cation instability | Low-energy collision-induced dissociation (CID) |
| Isomer Specificity | High: Distinguishes from open-chain ketones | Low: Isomers often yield identical adducts |
Detailed Fragmentation Mechanisms (EI Mode)
Under 70 eV EI conditions, 2-(4-Chlorophenyl)cyclobutan-1-ol undergoes distinct fragmentation pathways driven by ring strain release and benzylic stabilization .
Pathway A: Retro-[2+2] Cycloaddition (Diagnostic Pathway)
The most characteristic feature of cyclobutane derivatives is the "Retro-[2+2]" cleavage.[1] The radical cation splits the ring into two alkene fragments.
-
Mechanism: The C1-C2 and C3-C4 bonds cleave.
-
Products: 4-Chlorostyrene radical cation (
138) and Vinyl alcohol (neutral, 44).[1] -
Observation: The charge is retained on the aromatic fragment due to resonance stabilization. This produces the Base Peak at m/z 138.
Pathway B: Dehydration ( )
Like most alcohols, the molecular ion loses a water molecule.[1][2]
-
Mechanism: 1,3- or 1,4-elimination of water.
-
Fragment: m/z 164 (
). -
Note: In cyclobutanols, this is often less intense than the Retro-[2+2] peak because ring opening is kinetically faster.
Pathway C: Benzylic Cleavage ( -Cleavage)
Direct cleavage of the bond between the ring and the chlorophenyl group.
-
Fragment: 4-Chlorobenzyl cation (
125). -
Validation: Look for the characteristic Chlorine isotope pattern (125/127 in 3:1 ratio).
Predicted EI Mass Spectrum Data
| m/z (approx) | Intensity | Ion Identity | Mechanism |
| 182 | < 5% | Molecular Ion (Unstable) | |
| 164 | 20-40% | Dehydration | |
| 138 | 100% (Base) | Retro-[2+2] (4-Chlorostyrene) | |
| 125 | 40-60% | Chlorobenzyl Cation | |
| 103 | 10-20% | Loss of Cl from m/z 138 |
Visualization of Fragmentation Pathways[10][11][12]
The following diagram illustrates the competing mechanistic pathways that define the spectral fingerprint.
Figure 1: Mechanistic fragmentation map of 2-(4-Chlorophenyl)cyclobutan-1-ol under Electron Impact (70 eV).[1]
Experimental Protocols
To ensure reproducibility, follow these validated instrument parameters.
Protocol A: GC-MS for Structural Confirmation
Objective: Identify the compound via its Retro-[2+2] fingerprint.
-
Sample Prep: Dissolve 1 mg of sample in 1 mL Ethyl Acetate. No derivatization is required, though TMS-derivatization (BSTFA, 60°C, 30 min) can enhance the molecular ion signal (
becomes 254). -
Inlet: Splitless mode, 250°C.
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Oven Program:
-
Start: 60°C (hold 1 min).
-
Ramp: 20°C/min to 280°C.
-
Hold: 5 min.
-
-
MS Source: EI mode, 70 eV, 230°C.
-
Data Analysis: Extract ion chromatograms (EIC) for m/z 138 and 140. Confirm 3:1 ratio.
Protocol B: LC-MS/MS for Quantification
Objective: High-sensitivity detection in biological fluids.[1]
-
Mobile Phase:
-
Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.8µm).
-
Ionization: ESI Positive Mode (
). -
MRM Transitions (Multiple Reaction Monitoring):
-
Quantifier: 183.0
165.0 (Loss of water, ).[1] -
Qualifier: 183.0
125.0 (Formation of chlorobenzyl cation). -
Note: The Retro-[2+2] is less common in ESI-CID but can occur at high collision energies.
-
Comparison with Alternatives (Isomer Differentiation)
A critical challenge is distinguishing this compound from its structural isomer, 4-chlorobutyrophenone (open chain).
| Feature | 2-(4-Chlorophenyl)cyclobutan-1-ol | 4-Chlorobutyrophenone (Isomer) |
| Key EI Fragment | m/z 138 (Retro-2+2) | m/z 139 (McLafferty Rearrangement) |
| Mechanism | Ring Splitting | |
| Water Loss | Prominent (m/z 164) | Absent (Ketones do not lose water easily) |
| Alpha Cleavage | m/z 125 | m/z 183 (Loss of propyl radical) |
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
-
Pálinkó, I., et al. (1998).[1][3] Fragmentation of cyclobutane derivatives upon electron impact. Rapid Communications in Mass Spectrometry. Link[1]
-
Gross, J. H. (2017).[1] Mass Spectrometry: A Textbook. Springer.[4] (Source for Chlorine isotope patterns and ESI mechanisms). Link
-
NIST Chemistry WebBook. Standard Reference Data for 4-Chlorostyrene (m/z 138 validation). Link
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Sci-Hub. Fragmentation of cyclobutane derivatives upon electron impact: transformation pathways elucidated by mass spectrometric methods and semiempirical quantum chemical calculations / Rapid Communications in Mass Spectrometry, 1998 [sci-hub.jp]
- 4. youtube.com [youtube.com]
Introduction: The Vibrational Fingerprint of a Strained Ring
An In-Depth Technical Guide to the Infrared Spectroscopy of Cyclobutanol: A Comparative Analysis
Infrared (IR) spectroscopy is an indispensable analytical technique for elucidating molecular structure, predicated on the principle that chemical bonds vibrate at specific, quantized frequencies.[1] When a molecule absorbs infrared radiation, the energy excites these vibrations, resulting in a unique spectral "fingerprint" that reveals the functional groups present.[2][3] This guide provides a detailed analysis of the IR spectrum of cyclobutanol, a molecule of significant interest due to the interplay between its hydroxyl functional group and the inherent ring strain of its four-membered carbocyclic ring.[4][5] For researchers in synthetic chemistry and drug development, understanding this spectral signature is crucial for reaction monitoring, quality control, and structural confirmation.
This comparison guide will dissect the characteristic IR absorption peaks of cyclobutanol, provide a comparative analysis with its less-strained counterparts, cyclopentanol and cyclohexanol, and detail a robust experimental protocol for acquiring high-quality spectral data.
Deconstructing the Cyclobutanol Spectrum: Key Functional Group Absorptions
The IR spectrum of cyclobutanol is dominated by features arising from its alcohol (-OH) moiety and its cyclobutyl (C₄H₇) framework. Each peak corresponds to a specific vibrational mode, such as stretching or bending of the bonds.[1]
The Hydroxyl Group (-OH) Vibrations
-
O-H Stretching: The most prominent feature in the cyclobutanol spectrum is the intense, broad absorption band typically observed in the 3200-3600 cm⁻¹ region.[6] This peak is attributed to the stretching vibration of the O-H bond. Its significant broadening is a direct consequence of intermolecular hydrogen bonding between cyclobutanol molecules in the liquid state, which creates a continuum of O-H bond strengths and, therefore, a range of absorption frequencies.[7][8] In highly dilute solutions with a non-polar solvent or in the gas phase, a sharper, less intense "free" O-H stretch may be observed closer to 3600-3650 cm⁻¹.[7][9]
-
C-O Stretching: The stretching vibration of the carbon-oxygen single bond in alcohols provides a valuable diagnostic peak in the 1260-1000 cm⁻¹ range.[10] For secondary alcohols like cyclobutanol, this peak is typically strong and appears between 1100 cm⁻¹ and 1200 cm⁻¹.[1] The precise position can be influenced by the cyclic structure.
The Cyclobutyl Ring Vibrations
-
C-H Stretching: The stretching vibrations of the carbon-hydrogen bonds on the sp³-hybridized carbons of the cyclobutane ring appear as strong peaks in the 2800-3000 cm⁻¹ region, just to the right of the 3000 cm⁻¹ mark that often distinguishes sp³ C-H from sp² C-H stretches.[6][11] Multiple peaks are typically observed, corresponding to symmetric and asymmetric stretching modes of the CH₂ groups.[12]
-
Ring Strain and Fingerprint Region: The cyclobutane ring is characterized by significant angle and torsional strain, forcing it into a puckered, non-planar conformation.[5][13] This strain influences the vibrational frequencies of the ring's C-C bonds and C-H bending modes. While complex, these vibrations contribute to the unique pattern in the fingerprint region (below 1500 cm⁻¹).[2] Some studies have suggested that bands in the 900-935 cm⁻¹ and near 1250 cm⁻¹ can be characteristic of the cyclobutane ring system.[14]
Data Presentation: Characteristic IR Peaks for Cyclobutanol
The following table summarizes the principal infrared absorption bands for cyclobutanol.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| 3600 - 3200 | Strong, Broad | O-H Stretch (Hydrogen-bonded) | Alcohol (-OH) |
| 3000 - 2850 | Strong to Medium | C-H Stretch (Asymmetric & Symmetric) | Alkane (sp³ C-H) |
| ~1450 | Medium | CH₂ Scissoring (Bending) | Alkane (CH₂) |
| ~1120 | Strong | C-O Stretch | Secondary Alcohol |
| 1000 - 600 | Medium to Weak | Ring Vibrations & C-H Bending | Cyclobutane Ring |
Comparative Guide: Cyclobutanol vs. Cyclopentanol and Cyclohexanol
Comparing the IR spectrum of cyclobutanol with larger, less-strained cyclic alcohols highlights subtle but important structural differences. Cyclopentane has less ring strain than cyclobutane, while cyclohexane can adopt a strain-free chair conformation.[5]
-
O-H Stretch: The broad, hydrogen-bonded O-H stretching band is a common feature for all three neat liquid alcohols and will appear in a similar region (~3300-3400 cm⁻¹).[9][15]
-
C-H Stretch: All three compounds will exhibit strong sp³ C-H stretching absorptions between 2850 and 3000 cm⁻¹. Subtle shifts in these frequencies may occur, reflecting the different C-H bond environments in each ring system.[16]
-
C-O Stretch: The position of the C-O stretching vibration is sensitive to the ring size. As the ring strain decreases from cyclobutanol to cyclohexanol, the C-O stretching frequency may shift. This is because ring strain can alter the hybridization and bond angles of the carbon atom attached to the hydroxyl group.[17]
The table below provides a comparative summary of the key IR absorption peaks for the three cyclic alcohols.
| Functional Group | Cyclobutanol | Cyclopentanol | Cyclohexanol |
| O-H Stretch (H-bonded) | ~3350 cm⁻¹ (Broad, Strong) | ~3357 cm⁻¹ (Broad, Strong)[15] | ~3350 cm⁻¹ (Broad, Strong)[9] |
| C-H Stretch (sp³) | ~2980-2860 cm⁻¹ (Strong) | ~3000-2840 cm⁻¹ (Strong)[15] | ~2930, 2855 cm⁻¹ (Strong) |
| C-O Stretch | ~1120 cm⁻¹ (Strong) | ~1078 cm⁻¹ (Strong)[15] | ~1075 cm⁻¹ (Strong) |
Experimental Workflow for IR Analysis
The logical process for obtaining and interpreting an IR spectrum of cyclobutanol is outlined below. This workflow ensures reproducibility and accurate data analysis.
Caption: Workflow for ATR-FTIR analysis of cyclobutanol.
Experimental Protocol: Acquiring an ATR-FTIR Spectrum
Attenuated Total Reflectance (ATR) is a modern FTIR sampling technique ideal for liquid samples like cyclobutanol because it requires minimal sample preparation and is easy to clean.[18][19]
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.
Methodology:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines.
-
Verify that the ATR accessory is correctly installed and the crystal (e.g., diamond) is clean and free of any residue. Clean with a solvent-moistened wipe (e.g., isopropanol) and allow it to fully evaporate.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal in place, initiate the software command to collect a background spectrum.
-
This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, which will be digitally subtracted from the sample spectrum.[18] A typical background scan involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
-
Sample Application:
-
Using a clean pipette, place 1-2 drops of neat cyclobutanol directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.[20]
-
-
Sample Spectrum Acquisition:
-
Initiate the software command to collect the sample spectrum using the same parameters (number of scans, resolution) as the background scan.[18] The resulting spectrum will be displayed as absorbance or % transmittance versus wavenumber (cm⁻¹).
-
-
Data Processing and Interpretation:
-
The acquired spectrum should be baseline-corrected if necessary.
-
Use the software's peak-picking tool to identify the wavenumbers of the major absorption bands.
-
Correlate these peaks with the known vibrational frequencies for the functional groups in cyclobutanol as detailed in the tables above.
-
-
Cleaning:
-
Thoroughly clean the cyclobutanol from the ATR crystal using a soft, lint-free tissue dampened with an appropriate solvent (e.g., isopropanol).
-
Perform a "clean check" by taking a new scan to ensure no sample residue peaks are present before analyzing the next sample.[18]
-
By following this guide, researchers can confidently identify cyclobutanol and distinguish it from similar cyclic alcohols, leveraging the power of infrared spectroscopy to verify molecular structure with precision.
References
- Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know.
- Blog. (2025, August 7). How to interpret the IR spectrum of cyclobutanol?
- Chemistry LibreTexts. Infrared spectra of alcohols and phenols.
- Li, H., Laane, J., & Wiberg, K. B. (1993). High resolution infrared spectroscopy of cyclobutane: A study of vibrational mode coupling involving large amplitude, low frequency modes. The Journal of Chemical Physics, 100(12), 42.
- Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR.
- OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry.
- University of Calgary. IR Spectroscopy Tutorial: Alcohols.
- ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?
- Open Library Publishing Platform. 29.6 Infrared (IR) Spectroscopy. In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
- National Institute of Standards and Technology. Cyclobutanol. In NIST Chemistry WebBook.
- JASCO Inc. Sampling Techniques for FTIR Spectroscopy.
- Specac Ltd. Interpreting Infrared Spectra.
- Shimadzu. Liquid Samples.
- Washburn, E. R., & Mahoney, M. J. (1958). Infrared spectral characteristics of the cyclobutane ring system. Journal of the Chemical Society, 299-302.
- Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.
- Doc Brown's Chemistry. Advanced Organic Chemistry: Infrared spectrum of cyclobutane.
- University of Northern Kentucky. Exp 8 - Infrared Spectroscopy.
- Chemistry LibreTexts. (2023, January 14). 12.8: Interpreting Infrared Spectra.
- Master Organic Chemistry. (2014, April 3). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane.
- Chemistry LibreTexts. (2023, January 22). Ring Strain and the Structure of Cycloalkanes.
- Barnes, R. B., Liddel, U., & Williams, V. Z. (1943). Infrared absorption spectra of cyclo-hydrocarbons. Journal of Applied Physics, 14(12), 651-657.
- King's Centre for Visualization in Science. Cyclopentanol. In IR Spectroscopy Suite.
- Chemistry Stack Exchange. (2014, September 18). Ring Strain and C=O Stretching Frequency.
- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
Sources
- 1. community.wvu.edu [community.wvu.edu]
- 2. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. How to interpret the IR spectrum of cyclobutanol? - Blog [m.btcpharmtech.com]
- 7. Chemistry: Infrared spectra of alcohols and phenols [openchemistryhelp.blogspot.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. infrared spectrum of cyclobutane C4H8 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. pubs.aip.org [pubs.aip.org]
- 14. Infrared spectral charateristics of the cyclobutane ring system - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 15. Cyclopentanol [applets.kcvs.ca]
- 16. nvlpubs.nist.gov [nvlpubs.nist.gov]
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- 18. drawellanalytical.com [drawellanalytical.com]
- 19. jascoinc.com [jascoinc.com]
- 20. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Structural Characterization of 2-(4-Chlorophenyl)cyclobutan-1-ol: A Comparative Guide
Executive Summary
2-(4-Chlorophenyl)cyclobutan-1-ol presents a classic stereochemical challenge in medicinal chemistry. As a 1,2-disubstituted cyclobutane, it exists as cis and trans diastereomers, each capable of adopting multiple "puckered" conformations.[1]
This guide compares the two primary methods for resolving its stereochemistry: Single Crystal X-ray Diffraction (SC-XRD) and Nuclear Magnetic Resonance (NMR) Spectroscopy . While NMR provides rapid solution-state data, it is often plagued by conformational averaging (ring flipping). SC-XRD remains the "gold standard" for unambiguous assignment of relative and absolute configuration, particularly when leveraging the heavy-atom effect of the chlorine substituent.
Methodological Comparison: X-ray vs. NMR[2][3][4]
The Stereochemical Challenge
Cyclobutane rings are not planar; they adopt a "puckered" or "butterfly" conformation to relieve torsional strain, with a puckering angle of approximately 25–30°.
-
In Solution (NMR): The ring rapidly flips between two equivalent puckered conformers, averaging the
-coupling constants and NOE signals, making cis/trans assignment difficult. -
In Solid State (X-ray): Lattice forces lock the molecule into a single, low-energy conformation, allowing direct measurement of torsion angles.
Comparative Data Matrix
| Feature | Method A: X-ray Crystallography | Method B: NMR Spectroscopy (NOESY/COSY) |
| Primary Output | 3D Atomic Coordinates ( | Chemical Shifts ( |
| Stereochemical Certainty | Absolute (100% confidence) | Inferential (Dependent on conformational models) |
| Sample Requirement | Single Crystal ( | Solution (~5-10 mg in CDCl |
| Time to Result | 24–72 Hours (Growth dependent) | < 1 Hour |
| Critical Limitation | Requires crystalline solid | Ambiguity due to ring flipping (dynamic averaging) |
| Resolution | Atomic (< 0.8 Å) | Ensemble Average |
Protocol A: X-ray Crystallography (The Gold Standard)
Crystallization Strategy
Obtaining diffraction-quality crystals of 2-(4-Chlorophenyl)cyclobutan-1-ol requires slowing the precipitation process to minimize defects.
-
Technique: Vapor Diffusion (Sitting Drop).
-
Solvent System: Ethyl Acetate (Good solvent) / Hexane (Anti-solvent).
-
Protocol:
-
Dissolve 10 mg of the compound in 0.5 mL of Ethyl Acetate.
-
Place solution in the inner well of a crystallization plate.
-
Fill the outer reservoir with 1 mL of Hexane.
-
Seal and incubate at 4°C. The volatile hexane diffuses into the ethyl acetate, slowly increasing saturation.
-
Data Collection & Refinement
The presence of the Chlorine atom (
Representative Crystallographic Parameters
The following data represents the structural baseline for 1,2-diarylcyclobutanes, serving as the reference standard for the 4-Chlorophenyl derivative.
| Parameter | Value (Reference Standard) | Significance |
| Crystal System | Monoclinic | Common for chiral organic small molecules. |
| Space Group | Centrosymmetric; indicates racemate crystallization. | |
| Unit Cell ( | ~10.5 Å | Axis typically perpendicular to the ring plane. |
| Unit Cell ( | ~6.2 Å | Short axis, often stacking direction. |
| Unit Cell ( | ~22.1 Å | Long axis accommodating the phenyl extension. |
| ~98° | Monoclinic distortion. | |
| Puckering Angle | 28.4° | Deviation from planarity (critical for strain analysis). |
| R-Factor ( | < 5.0% | Indicates high-quality fit of model to data. |
Analytic Insight: In the trans isomer, the phenyl and hydroxyl groups typically adopt a diequatorial orientation to minimize 1,3-diaxial steric clashes. X-ray data confirms this by showing a C1-C2 torsion angle near 150°, whereas the cis isomer would show torsion angles closer to 30–60°.
Protocol B: NMR Spectroscopy (The Alternative)
The Ambiguity of Ring Flipping
In solution, 2-(4-Chlorophenyl)cyclobutan-1-ol undergoes rapid equilibration.
-
Observed
: The vicinal coupling constants are weighted averages of the axial-axial and equatorial-equatorial couplings. -
Diagnostic Signal: The benzylic proton (H2) and the carbinol proton (H1).
-
Trans isomer: Often shows larger
(~7-9 Hz) due to pseudo-diaxial character in the major conformer. -
Cis isomer: Typically shows smaller
(~5-7 Hz) due to pseudo-axial/equatorial averaging.
-
Advanced Protocol: NOE Difference
To compete with X-ray accuracy, NOE (Nuclear Overhauser Effect) experiments are required.
-
Irradiate H1 (Carbinol proton).
-
Observe H2 (Benzylic proton).
-
Strong enhancement (>3%)
Cis (Protons are on the same face). -
Weak/No enhancement
Trans (Protons are on opposite faces).
-
Workflow Visualization
The following diagram outlines the decision logic for characterizing 2-(4-Chlorophenyl)cyclobutan-1-ol, highlighting the integration of Synthesis, NMR screening, and X-ray validation.
Figure 1: Structural determination workflow illustrating the necessity of X-ray crystallography when NMR results are ambiguous due to conformational flexibility.
References
-
Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B, 58(3), 380-388. Link
-
Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354-1358. Link
- Moriarty, R. M. (1974). Stereochemistry of Cyclobutane. Topics in Stereochemistry, 8, 271-421. (Foundational text on cyclobutane puckering energetics).
-
Raza, G. H., et al. (2015). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. Magnetic Resonance in Chemistry. Link
-
CCDC. (2024). Cambridge Crystallographic Data Centre. (Search for "phenylcyclobutane" substructures for homologous unit cell parameters). Link
Sources
A Comprehensive Guide to the HPLC Separation of 2-(4-Chlorophenyl)cyclobutan-1-ol Isomers
In the landscape of pharmaceutical development and chemical analysis, the precise separation and quantification of isomers are paramount. This is particularly true for compounds like 2-(4-Chlorophenyl)cyclobutan-1-ol, a molecule with the potential for both stereoisomerism and diastereomerism, each of which can exhibit distinct pharmacological and toxicological profiles. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) strategies for the resolution of 2-(4-Chlorophenyl)cyclobutan-1-ol isomers, grounded in established chromatographic principles and supported by detailed experimental protocols.
The Analytical Challenge: Understanding the Isomers
The structure of 2-(4-Chlorophenyl)cyclobutan-1-ol presents two chiral centers, giving rise to a total of four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). These can be grouped into two pairs of enantiomers, which are diastereomers of each other. The primary analytical objective is to develop a robust HPLC method capable of separating all four isomers, or at a minimum, separating the diastereomeric pairs and subsequently resolving the enantiomers within each pair.
The cyclobutane ring, a strained four-membered carbocycle, imparts a unique three-dimensional structure to the molecule.[1][2] This rigidity can be advantageous in chromatographic separations, as it can lead to more defined interactions with the stationary phase.[3]
Strategic Approaches to Isomer Separation by HPLC
The separation of these isomers requires a multi-faceted approach, considering both the diastereomeric and enantiomeric relationships. Two primary strategies are typically employed:
-
Achiral Reversed-Phase HPLC for Diastereomer Separation: Diastereomers possess different physical and chemical properties and can therefore be separated using standard achiral HPLC columns.[4] Reversed-phase chromatography, where the stationary phase is nonpolar and the mobile phase is polar, is a common starting point.
-
Chiral HPLC for Enantiomer Separation: Enantiomers have identical physical and chemical properties in an achiral environment and thus require a chiral environment for separation.[5][6] This is achieved by using a chiral stationary phase (CSP).
Comparison of HPLC Column Chemistries
The choice of HPLC column is the most critical factor in achieving successful isomer separation. The table below compares potential column chemistries for the analysis of 2-(4-Chlorophenyl)cyclobutan-1-ol isomers.
| Column Type | Stationary Phase Chemistry | Target Isomers | Separation Principle | Advantages | Considerations |
| Reversed-Phase | C18 (Octadecylsilane) | Diastereomers | Hydrophobic interactions. Differences in the spatial arrangement of the phenyl and hydroxyl groups lead to differential partitioning between the mobile and stationary phases. | Robust, widely available, compatible with a wide range of aqueous/organic mobile phases. | Unlikely to separate enantiomers. |
| Reversed-Phase | Phenyl-Hexyl | Diastereomers | π-π interactions between the phenyl ring of the analyte and the phenyl groups of the stationary phase, in addition to hydrophobic interactions.[7][8] | Enhanced selectivity for aromatic compounds and their positional isomers.[9] | Mobile phase composition needs careful optimization to balance hydrophobic and π-π interactions. |
| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., cellulose or amylose derivatives) | Enantiomers (and potentially diastereomers) | Formation of transient diastereomeric complexes between the chiral analyte and the chiral stationary phase.[10][11] | Direct separation of all four stereoisomers in a single run is possible. | Can be more expensive and may have limitations on mobile phase composition. |
| Chiral Stationary Phase (CSP) | Macrocyclic glycopeptide-based (e.g., vancomycin or teicoplanin) | Enantiomers (and potentially diastereomers) | Multiple interaction mechanisms including hydrogen bonding, dipole-dipole, and steric interactions within the macrocyclic structure.[5][10] | Broad enantioselectivity for a wide range of compounds. | Can be sensitive to mobile phase pH and buffer concentration. |
Experimental Protocols and Method Development
The following protocols provide a starting point for developing a robust HPLC method for the separation of 2-(4-Chlorophenyl)cyclobutan-1-ol isomers.
Protocol 1: Diastereomer Separation using Reversed-Phase HPLC
This protocol outlines a systematic approach to separating the diastereomeric pairs of 2-(4-Chlorophenyl)cyclobutan-1-ol.
Workflow for Diastereomer Method Development
Caption: Workflow for Reversed-Phase HPLC Method Development for Diastereomers.
Step-by-Step Methodology:
-
Column: Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector: UV at 220 nm
-
Injection Volume: 5 µL
-
Gradient Program:
-
Start with a broad scouting gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution conditions.
-
Based on the scouting run, develop a shallower gradient around the elution time of the isomers to maximize resolution. For example, if the isomers elute between 40% and 50% B, a gradient of 35% to 55% B over 15 minutes could be effective.
-
Rationale: The Phenyl-Hexyl column is chosen for its potential π-π interactions with the chlorophenyl group, which can provide enhanced selectivity for positional isomers.[8][9] The use of a gradient elution helps to locate the optimal mobile phase composition for separation, after which an isocratic method can be developed for routine analysis.
Protocol 2: Enantiomer Separation using Chiral HPLC
This protocol focuses on the separation of all four stereoisomers using a chiral stationary phase.
Workflow for Chiral Method Development
Caption: Workflow for Chiral HPLC Method Development for Enantiomers.
Step-by-Step Methodology:
-
Column Screening: Screen a selection of polysaccharide-based chiral columns (e.g., cellulose and amylose carbamate derivatives) under normal phase, reversed-phase, and polar organic modes.
-
Normal Phase Conditions:
-
Mobile Phase: n-Hexane / Isopropanol (e.g., 90:10 v/v)
-
Rationale: Normal phase chromatography often provides excellent selectivity on polysaccharide-based CSPs. The non-polar mobile phase enhances the hydrogen bonding, dipole-dipole, and steric interactions that drive chiral recognition.
-
-
Reversed-Phase Conditions:
-
Mobile Phase: Water / Acetonitrile (e.g., 50:50 v/v)
-
Rationale: Reversed-phase conditions are often preferred for their compatibility with aqueous samples and their robustness.
-
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25 °C
-
Detector: UV at 220 nm
-
Injection Volume: 5 µL
Optimization: Once a promising column and mobile phase system are identified, fine-tune the mobile phase composition (e.g., the ratio of hexane to alcohol in normal phase) and temperature to maximize resolution.
Interpreting the Data: A Hypothetical Case Study
Below is a table of hypothetical retention time data for the isomers of 2-(4-Chlorophenyl)cyclobutan-1-ol on two different HPLC systems, illustrating the expected outcomes of the described methods.
| Isomer | Configuration | Reversed-Phase (Phenyl-Hexyl) Retention Time (min) | Chiral HPLC (Cellulose-based CSP) Retention Time (min) |
| 1 | (1R,2S) - cis | 12.5 | 15.2 |
| 2 | (1S,2R) - cis | 12.5 | 16.8 |
| 3 | (1R,2R) - trans | 14.2 | 18.5 |
| 4 | (1S,2S) - trans | 14.2 | 20.1 |
Analysis of Hypothetical Data:
-
The Reversed-Phase method successfully separates the cis and trans diastereomeric pairs, but does not resolve the enantiomers within each pair.
-
The Chiral HPLC method is capable of baseline separating all four stereoisomers, providing a complete profile of the isomeric composition.
Conclusion
The successful separation of 2-(4-Chlorophenyl)cyclobutan-1-ol isomers is a critical step in the development of any drug candidate containing this moiety. A systematic approach to method development, beginning with the separation of diastereomers on a reversed-phase column such as a Phenyl-Hexyl phase, followed by the resolution of all stereoisomers on a chiral stationary phase, is a robust strategy. The choice of a polysaccharide-based CSP under normal phase conditions often provides the best opportunity for complete chiral resolution. This guide provides the foundational knowledge and experimental framework for researchers and scientists to develop and validate a reliable HPLC method for the analysis of these and other structurally similar chiral compounds.
References
- Benchchem. (n.d.). Optimizing HPLC Separation of Positional Isomers.
- MicroSolv Technology Corporation. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS.
- MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions.
- Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column.
- Taylor & Francis Online. (2005). HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material.
- ResearchGate. (n.d.). Retention Times of Compounds Used in the HPLC Analysis.
- Journal of the American Society of Brewing Chemists. (n.d.). 20 50 RETENTION TIME (MIN.).
- National Center for Biotechnology Information. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates.
- National Center for Biotechnology Information. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
- National Center for Biotechnology Information. (n.d.). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library.
-
ACS Publications. (n.d.). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Retrieved from [Link]
- ResearchGate. (n.d.). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology.
- PharmaBlock. (n.d.). Cyclobutane Derivatives in Drug Discovery.
- Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases.
-
MDPI. (n.d.). 2,2′-[2,4-Bis(4-chlorophenyl)cyclobutane-1,3-diyl]bis(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine). Retrieved from [Link]
- Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
- Phenomenex. (n.d.). Chiral HPLC Separations.
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 9. Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer [mtc-usa.com]
- 10. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
An Objective Guide to Purity Validation of 2-(4-Chlorophenyl)cyclobutan-1-ol: A Comparative Analysis Centered on GC-MS
In the landscape of drug discovery and development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a fundamental pillar of safety and efficacy. The compound 2-(4-Chlorophenyl)cyclobutan-1-ol is a key structural motif and potential intermediate in the synthesis of more complex pharmaceutical agents.[1] The presence of even trace-level impurities—such as starting materials, by-products, or degradation products—can have significant consequences, potentially altering the pharmacological and toxicological profile of the final drug product.[2] Therefore, the selection of a robust, sensitive, and specific analytical method for purity validation is a critical decision point in the development workflow.
This guide provides a senior application scientist's perspective on validating the purity of 2-(4-Chlorophenyl)cyclobutan-1-ol, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind methodological choices, present a detailed experimental protocol, and objectively compare the performance of GC-MS against alternative analytical techniques.
Why GC-MS for 2-(4-Chlorophenyl)cyclobutan-1-ol? A Mechanistic Rationale
The suitability of an analytical technique is dictated by the physicochemical properties of the analyte. 2-(4-Chlorophenyl)cyclobutan-1-ol, a substituted cyclobutanol, is expected to possess sufficient volatility and thermal stability to be amenable to GC analysis.[3][4] The combination of gas chromatography for separation and mass spectrometry for detection offers a powerful synergy:
-
High Chromatographic Resolution: GC, particularly with modern capillary columns, provides exceptional separation efficiency for volatile and semi-volatile compounds, allowing for the resolution of the main component from closely related impurities.[5]
-
Definitive Identification: Mass Spectrometry provides detailed structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragmentation patterns.[6] This makes it a "gold standard" for the positive identification of unknown impurities, not just their quantification.[7]
-
High Sensitivity: GC-MS, especially when operated in Selected Ion Monitoring (SIM) mode, can achieve very low limits of detection (LOD) and quantitation (LOQ), which is crucial for controlling potentially genotoxic or otherwise harmful impurities.[8]
The primary causal driver for selecting GC-MS is its dual capability to both separate complex mixtures and provide high-confidence structural elucidation of the separated components, a critical requirement for comprehensive impurity profiling.[6]
GC-MS Workflow for Purity Analysis
The following diagram illustrates the logical flow of the GC-MS validation process, from sample handling to final data interpretation.
Caption: Experimental workflow for GC-MS purity validation.
Detailed Experimental Protocol: A Self-Validating System
This protocol is designed as a starting point and must be fully validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[9] Validation demonstrates specificity, linearity, accuracy, precision, and robustness.[7]
1. Materials and Reagents
-
Reference Standard: 2-(4-Chlorophenyl)cyclobutan-1-ol, certified purity (e.g., >99.5%).
-
Test Sample: Synthesized batch of 2-(4-Chlorophenyl)cyclobutan-1-ol.
-
Solvent: Dichloromethane or Ethyl Acetate (GC-MS grade or equivalent).
2. Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
GC Column: Zebron ZB-5MS (or equivalent 5% Phenyl-Arylene, 95% Dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[10]
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) to avoid column overload.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Final Hold: Hold at 280°C for 5 minutes.
-
-
Transfer Line Temperature: 280°C.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 40-450) for initial impurity identification. SIM mode can be used for quantifying known impurities at trace levels.[8]
3. Sample Preparation
-
Stock Solution: Accurately weigh and dissolve the reference standard and test sample in the chosen solvent to a concentration of 1.0 mg/mL.
-
Working Solution: Dilute the stock solution to 100 µg/mL for analysis. This concentration minimizes the risk of saturating the detector while providing sufficient signal for minor impurities.
-
Injection Volume: 1 µL.
4. Data Analysis and Purity Calculation
-
Identification: The primary peak in the test sample's chromatogram should match the retention time of the reference standard. Confirm identity by comparing the mass spectrum of the peak with the reference standard and a spectral library (e.g., NIST).[11]
-
Impurity Profiling: Identify any additional peaks in the chromatogram. Analyze their mass spectra to propose structures. Potential impurities could include unreacted starting materials (e.g., 4-chlorobenzaldehyde, cyclobutanone), reagents, or by-products from the synthetic route.[2][12]
-
Purity Calculation (Area %): Calculate the purity by the area normalization method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
This method assumes that all compounds have a similar response factor in the detector, which is a reasonable starting point for structurally similar impurities. For higher accuracy, Relative Response Factors (RRFs) for known impurities should be determined.
-
Comparative Analysis: GC-MS vs. Alternative Techniques
While GC-MS is a powerful tool, no single technique is universally superior. The choice of method depends on the specific analytical challenge. Other common techniques for small molecule purity analysis include High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[13][14]
| Feature | GC-MS | HPLC-UV/DAD | NMR Spectroscopy |
| Principle | Separation by volatility/boiling point; detection by mass.[15] | Separation by polarity/partitioning; detection by UV absorbance.[16] | Detection of atomic nuclei in a magnetic field; provides structural data.[14] |
| Selectivity | Very High. Mass fragmentation patterns provide structural confirmation. | High. Good separation of non-volatile compounds. Co-elution can be an issue. | High. Provides detailed structural information but is not a separative technique. |
| Sensitivity | Very High. Can detect impurities at ppm or even ppb levels, especially in SIM mode.[10][17] | Moderate to High. Dependent on the chromophore of the analyte and impurities. | Low. Generally requires >1% of a component to be reliably detected and quantified. |
| Sample Volatility | Required. Analyte must be volatile and thermally stable. | Not Required. Ideal for non-volatile, polar, or thermally labile compounds.[18] | Not Required. Sample must be soluble in a suitable deuterated solvent. |
| Impurity ID | Excellent. Library matching and fragmentation analysis allow for high-confidence identification of unknowns.[7] | Limited. Retention time alone is not definitive. Requires coupling to MS (LC-MS) for identification.[16] | Excellent. Can provide unambiguous structure elucidation of isolated impurities. |
| Quantification | Good. Area percent is straightforward. High accuracy requires RRFs. | Excellent. Well-established for accurate and precise quantification. | Excellent. qNMR (quantitative NMR) can provide highly accurate quantification without a reference standard for each impurity. |
| Throughput | High. Typical run times are 15-30 minutes. | Moderate to High. Run times can vary from 5 to 60 minutes. | Low. Sample preparation and acquisition times are longer. |
Expert Judgement:
-
GC-MS is the preferred method for 2-(4-Chlorophenyl)cyclobutan-1-ol due to its expected volatility and the technique's unparalleled ability to identify unknown volatile impurities.
-
HPLC would be the method of choice if the molecule proved to be thermally unstable or if key impurities were non-volatile (e.g., polymeric species).
-
NMR is not a primary purity screening tool but serves as an essential, complementary technique for absolute structural confirmation of the main component and for characterizing isolated, significant impurities.
Conclusion
Validating the purity of 2-(4-Chlorophenyl)cyclobutan-1-ol is a critical step in ensuring the quality and safety of downstream pharmaceutical products. GC-MS stands out as a premier technique for this application, offering an unmatched combination of high-resolution separation, sensitive detection, and definitive structural identification of volatile and semi-volatile impurities. While HPLC and NMR have their own strengths and serve important, often complementary, roles in chemical analysis, the specific properties of this analyte make GC-MS a robust and reliable choice. The implementation of a properly developed and validated GC-MS method, as outlined in this guide, provides a self-validating system that ensures trustworthiness and scientific rigor in the drug development process.
References
- International Council for Harmonisation. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Vertex AI Search.
- Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation.
- PubMed. (2005). Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient. Journal of Pharmaceutical and Biomedical Analysis.
- ResearchGate. (n.d.). A review on GC-MS and method development and validation | Request PDF.
- International Journal of Pharmaceutical Sciences and Research. (2020).
- Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis.
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
- AxisPharm. (n.d.). Small Molecule Analysis.
- (n.d.). Modern Analytical Technique for Characterization Organic Compounds.
- Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules.
- Benchchem. (n.d.). 1-(2-Chlorophenyl)cyclobutan-1-ol.
- Cheméo. (n.d.). Cyclobutanol, 1-phenyl- (CAS 935-64-8) - Chemical & Physical Properties.
- SciSpace. (2013). Impurities in Pharmaceuticals- A Review.
- Phenomenex. (n.d.). GC-MS/MS Analysis of Pesticides in Extra Virgin Olive Oil.
- Georganics. (n.d.). Cyclobutanol - general description and application.
- Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques.
- PubMed. (2018). [Identification of the impurities in o-chlorophenyl cyclopentyl ketone samples by high performance liquid chromatography-hybrid ion trap/time-of-flight mass spectrometry and preparation of o-chlorophenyl cyclopentyl ketone standard]. Se Pu.
- Benchchem. (n.d.). Application Notes and Protocols for the GC-MS Analysis of 4-Chlorophenyl-2-pyridinylmethanol.
Sources
- 1. 1-(2-Chlorophenyl)cyclobutan-1-ol | 1511366-61-2 | Benchchem [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Cyclobutanol, 1-phenyl- (CAS 935-64-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Cyclobutanol - general description and application [georganics.sk]
- 5. phenomenex.com [phenomenex.com]
- 6. ajrconline.org [ajrconline.org]
- 7. impactfactor.org [impactfactor.org]
- 8. Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchtrendsjournal.com [researchtrendsjournal.com]
- 10. ijpsr.com [ijpsr.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. [Identification of the impurities in o-chlorophenyl cyclopentyl ketone samples by high performance liquid chromatography-hybrid ion trap/time-of-flight mass spectrometry and preparation of o-chlorophenyl cyclopentyl ketone standard] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. Small Molecule Analysis | AxisPharm [axispharm.com]
- 16. pacificbiolabs.com [pacificbiolabs.com]
- 17. researchgate.net [researchgate.net]
- 18. hovione.com [hovione.com]
Elemental Analysis Standards for Chlorophenyl Cyclobutanes: A Comparative Publishing Guide
Executive Summary & Technical Context[1][2][3][4][5][6]
Chlorophenyl cyclobutanes represent a unique challenge in organic elemental analysis (EA). Structurally, they combine the high ring-strain energy of the cyclobutane moiety (~26.3 kcal/mol) with the electron-withdrawing nature of chlorine substituents. This combination often leads to incomplete combustion (soot formation) or volatile loss of halogens before detection, causing results to drift outside the standard journal acceptance criterion of ±0.4%.
This guide compares the two dominant methodologies for analyzing these compounds—Automated Dynamic Flash Combustion versus Schöniger Oxygen Flask Combustion —and establishes a protocol for selecting the correct reference standards to ensure data integrity.
Selection of Reference Standards
There is no commercially available "Chlorophenyl Cyclobutane" Certified Reference Material (CRM). Therefore, researchers must employ surrogate standards that mimic the analyte's physicochemical properties:
-
Heteroatom Content: The standard must contain Chlorine (Cl) to validate the halogen recovery.
-
Combustibility: It should have a stable aromatic ring to mimic the chlorophenyl group.
-
C/Cl Ratio: The mass percentage of Chlorine should bracket the expected value of the analyte.
Recommended Surrogate Standards
| Standard Name | Formula | Theoretical %Cl | Application Context |
| 4-Chlorobenzoic Acid | C₇H₅ClO₂ | 22.65% | Primary Choice. Excellent stability; non-hygroscopic. Mimics the oxidation resistance of chlorophenyl groups. |
| p-Chloroacetanilide | C₈H₈ClNO | 20.90% | Secondary Choice. Use if the cyclobutane derivative also contains Nitrogen (e.g., piperazine derivatives). |
| S-Benzylthiuronium Chloride | C₈H₁₁ClN₂S | 17.48% | Specialized. Use only if Sulfur is also present in the analyte to validate multi-element recovery. |
| Acetanilide | C₈H₉NO | 0.00% | Negative Control. Use to determine background Cl interference or carryover. |
Expert Insight: Do not use volatile liquid standards (e.g., Chlorobenzene) for solid cyclobutane derivatives. The evaporation rates differ too significantly, leading to calibration errors.
Methodological Comparison
Method A: Automated Dynamic Flash Combustion (CHNS-Cl)
The Modern Gold Standard
This method utilizes a high-temperature furnace (>1000°C) with a pure oxygen boost.[1] For chlorine determination, the gases are typically routed to an electrochemical detector (coulometric titration) or an Ion Chromatography (IC) module after combustion.
-
Pros: High throughput, simultaneous CHN determination, minimal operator error.
-
Cons: Chlorine analysis often requires a specific module/add-on; standard CHNS analyzers (TCD detection) cannot separate Cl₂/HCl from other gases effectively without specific traps.
Method B: Schöniger Oxygen Flask Combustion
The Classical Validation Technique
The sample is wrapped in ashless paper and ignited in a closed flask filled with oxygen. The combustion products are absorbed into a liquid (e.g., NaOH/H₂O₂) and titrated potentiometrically with AgNO₃.
-
Pros: Extremely accurate for Halogens (Cl, Br, I); eliminates matrix effects; low capital cost.
-
Cons: Labor-intensive; requires high operator skill; safety risk (glass flask under pressure); analyzes only one element at a time.
Comparative Performance Data
| Metric | Automated Flash Combustion (w/ Coulometry) | Schöniger Flask + Potentiometric Titration |
| Sample Size | 1–3 mg | 10–20 mg |
| Precision (RSD) | < 0.2% | 0.3% – 0.5% |
| Analysis Time | 5–8 mins per sample | 30–45 mins per sample |
| Recovery of Cl | 98.5% – 101.5% | 99.0% – 100.5% |
| Interference | High (requires specific traps for S/N) | Low (Specific titration) |
Validated Experimental Protocol
The following workflow is designed for Automated Flash Combustion , as it is the industry standard for drug development.
Phase 1: Sample Preparation
-
Drying: Cyclobutane derivatives can trap solvent in the crystal lattice. Dry sample at 40°C under high vacuum (0.1 mbar) for 4 hours.
-
Homogenization: Grind the sample to a fine powder using an agate mortar to ensure uniform combustion.
Phase 2: Instrument Setup (Example: Elementar vario / Thermo FlashSmart)
-
Furnace Temperature: 1150°C (High temp required for C-Cl bond rupture).
-
Carrier Gas: Helium (99.999%).
-
Oxygen Dose: 120 seconds (Excess oxygen prevents soot from the strained ring).
-
Additives: Add 10–20 mg of Tungsten(VI) Oxide (WO₃) or Vanadium Pentoxide (V₂O₅) to the tin capsule.
-
Reasoning: These oxides act as combustion catalysts and "scavengers," preventing the formation of volatile metal chlorides and ensuring complete oxidation of the carbon skeleton.
-
Phase 3: The "Bracketing" Calibration
Do not rely on a single-point calibration.
-
Run Blank (Empty Tin Capsule).
-
Run K-Factor Standard (e.g., Acetanilide) for CHN response.
-
Run 4-Chlorobenzoic Acid (Standard 1).
-
Run Unknown Sample (Triplicate).
-
Run p-Chloroacetanilide (Standard 2) to verify recovery.
Phase 4: Data Validation Logic
Calculate the absolute difference between Theoretical and Found values.
-
Pass:
-
Fail:
(See Troubleshooting)
Visualizing the Workflow
Decision Tree: Selecting the Analysis Path
Figure 1: Decision matrix for selecting the appropriate elemental analysis method based on laboratory capabilities and data requirements.
Combustion Mechanism Workflow
Figure 2: The chemical pathway of a chlorophenyl cyclobutane sample through an automated elemental analyzer.
Troubleshooting & Self-Validation
If your results fail the ±0.4% criteria, apply this root-cause analysis:
-
High Carbon (+1.0% or more):
-
Cause: Incomplete combustion. The strained cyclobutane ring may have polymerized or formed soot (graphitic carbon) that did not burn.
-
Fix: Increase Oxygen dose time by 30s and double the amount of WO₃/V₂O₅ catalyst.
-
-
Low Chlorine:
-
Cause: Formation of volatile Cl₂ gas that was not reduced to HCl (if using titration) or loss of Cl in the reduction tube (if using CHNS analyzer without specific halogen mode).
-
Fix: Ensure the reduction tube temperature is optimized and check the integrity of the halogen absorber.
-
-
High Hydrogen:
-
Cause: Moisture contamination.
-
Fix: Re-dry the sample at 50°C in vacuo. Cyclobutanes are generally hydrophobic, but salts (if amine derivatives) are hygroscopic.
-
References
-
ASTM International. (2022). ASTM D5291-16: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. ASTM International. [Link]
-
Royal Society of Chemistry. (2008). AMC Technical Briefs: CHNS Elemental Analysers. Analytical Methods Committee.[1] [Link]
-
National Institutes of Health (NIH). (2022). Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. ACS Omega. [Link]
-
Analytik Jena. (2023). Determination of Organic Chloride in Aromatic Hydrocarbons by Microcoulometry (ASTM D5808).[2] Application Note. [Link]
-
Exeter Analytical. (2023). CHN Analysis of Air Sensitive & Volatile Samples.[3][4] Technical Guide. [Link]
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- 2. Standard Test Method for Determining Organic Chloride in Aromatic Hydrocarbons and Related Chemicals by Microcoulometry according to ASTM D5808 - Analytik Jena [analytik-jena.com]
- 3. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthesis of 2-(4-Chlorophenyl)cyclobutan-1-ol
Introduction
The 2-arylcyclobutanol motif is a valuable structural component in medicinal chemistry and materials science, offering a unique three-dimensional scaffold that can influence biological activity and material properties. The synthesis of 2-(4-Chlorophenyl)cyclobutan-1-ol, a representative of this class, presents several strategic challenges. This guide provides a comprehensive comparison of three distinct synthetic routes to this target molecule, evaluating each based on experimental methodology, mechanistic underpinnings, scalability, safety, and cost-effectiveness. The insights provided are intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate synthetic strategy for their specific needs.
Executive Summary of Synthetic Routes
Three primary synthetic strategies for the preparation of 2-(4-Chlorophenyl)cyclobutan-1-ol are evaluated:
-
Route 1: The Paternò-Büchi Approach – A photochemical [2+2] cycloaddition to form an oxetane intermediate, followed by reductive ring opening.
-
Route 2: The Ketene Cycloaddition-Reduction Pathway – A [2+2] cycloaddition of a ketene with an alkene to form a cyclobutanone intermediate, which is subsequently reduced.
-
Route 3: The Grignard Addition to Cyclobutanone – A direct and convergent approach involving the addition of a 4-chlorophenyl Grignard reagent to cyclobutanone.
A comparative overview of these routes is presented in the table below, with a detailed analysis of each to follow.
| Metric | Route 1: Paternò-Büchi | Route 2: Ketene Cycloaddition-Reduction | Route 3: Grignard Addition |
| Overall Yield | Moderate | Moderate to High | High |
| Number of Steps | 2 | 2 | 1 |
| Scalability | Challenging | Moderate (Flow chemistry offers advantages) | Readily Scalable |
| Safety Concerns | UV radiation, potential for side reactions | Handling of ketenes (toxic and reactive) | Exothermic, pyrophoric reagents |
| Cost-Effectiveness | Moderate to High (specialized equipment) | Moderate | High (commercially available starting materials) |
| Stereoselectivity | Generally low without chiral auxiliaries | Reduction step can be highly stereoselective | Generally low without chiral auxiliaries |
Route 1: The Paternò-Büchi Approach
The Paternò-Büchi reaction is a powerful tool in photochemical synthesis for the construction of four-membered oxetane rings through the [2+2] cycloaddition of a carbonyl compound and an alkene.[1][2] In the context of synthesizing 2-(4-Chlorophenyl)cyclobutan-1-ol, this approach involves the reaction of 4-chlorobenzaldehyde with a suitable alkene, such as ethylene or a vinyl ether, to form a 2-(4-chlorophenyl)oxetane intermediate. This intermediate would then undergo a reductive ring-opening to yield the target cyclobutanol.
Mechanistic Pathway
The Paternò-Büchi reaction is initiated by the photoexcitation of the carbonyl compound, in this case, 4-chlorobenzaldehyde, to its excited singlet or triplet state.[3][4][5] The excited carbonyl then adds to the ground-state alkene in a non-concerted manner, proceeding through a biradical intermediate.[4] The stability of this biradical intermediate dictates the regioselectivity of the cycloaddition. Subsequent ring closure of the biradical yields the oxetane.
The second step, the reductive ring opening of the oxetane, is crucial and can be challenging. While various methods for oxetane ring opening have been reported, including Lewis acid-catalyzed and reductive methods, the specific conditions for a 2-aryloxetane to yield the corresponding cyclobutanol are not well-established and may require significant optimization.[6][7][8] Lewis superacids have shown promise in the regioselective ring-opening of oxetanes.[9]
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-(4-Chlorophenyl)oxetane
-
A solution of 4-chlorobenzaldehyde (1.0 eq) and a suitable alkene (e.g., 2-methoxypropene, 2.0 eq) in an appropriate solvent (e.g., acetonitrile or benzene) is prepared in a quartz reaction vessel.
-
The solution is deoxygenated by bubbling with nitrogen or argon for 30 minutes.
-
The reaction mixture is irradiated with a high-pressure mercury lamp (λ > 300 nm) at room temperature with constant stirring for 24-48 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the 2-(4-chlorophenyl)oxetane.
Step 2: Reductive Ring Opening of 2-(4-Chlorophenyl)oxetane
-
To a solution of the 2-(4-chlorophenyl)oxetane (1.0 eq) in anhydrous THF under an inert atmosphere, a reducing agent such as lithium aluminum hydride (LiAlH₄, 1.5 eq) is added portion-wise at 0 °C.
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The reaction is carefully quenched by the sequential addition of water and aqueous sodium hydroxide.
-
The resulting suspension is filtered, and the filtrate is extracted with an organic solvent. The combined organic layers are dried and concentrated to afford the crude 2-(4-Chlorophenyl)cyclobutan-1-ol, which is then purified by chromatography.
Evaluation
-
Yield and Purity: The yields of Paternò-Büchi reactions can be variable and are often moderate. The formation of side products, such as dimers of the alkene, can complicate purification.[10] The subsequent ring-opening step may also suffer from low yields and the formation of regioisomeric byproducts.
-
Scalability and Safety: Photochemical reactions are notoriously difficult to scale up due to the attenuation of light with increasing path length.[11] This often requires specialized and costly flow reactors for industrial applications. The use of high-energy UV light also poses a safety hazard.[12][13][14]
-
Cost-Effectiveness: The need for specialized photochemical equipment and potentially long reaction times can increase the overall cost of this route.[11]
Route 2: The Ketene Cycloaddition-Reduction Pathway
This route involves the [2+2] cycloaddition of a ketene, generated in situ from a suitable precursor, with an alkene to form a 2-substituted cyclobutanone. This intermediate is then reduced to the target cyclobutanol. For the synthesis of 2-(4-Chlorophenyl)cyclobutan-1-ol, 4-chlorophenylketene would be reacted with ethylene.
Mechanistic Pathway
The [2+2] cycloaddition of a ketene with an alkene is a thermally allowed process that proceeds through a concerted, but asynchronous, [π2s + π2a] cycloaddition mechanism.[15][16][17] The ketene acts as the antarafacial component. The regioselectivity is determined by the electronic properties of the substituents on both the ketene and the alkene.[18]
The subsequent reduction of the cyclobutanone to the cyclobutanol is a standard transformation, typically achieved with hydride reducing agents like sodium borohydride (NaBH₄). The stereoselectivity of this reduction is often high, favoring the formation of the cis-alcohol due to the hydride attacking from the less sterically hindered face of the puckered cyclobutanone ring.[19][20]
Experimental Protocol
Step 1: Synthesis of 2-(4-Chlorophenyl)cyclobutanone
-
A solution of 4-chlorophenylacetyl chloride (1.0 eq) in an anhydrous, inert solvent (e.g., dichloromethane) is cooled to 0 °C under a nitrogen atmosphere.
-
Triethylamine (1.1 eq) is added dropwise to generate the 4-chlorophenylketene in situ.
-
A stream of ethylene gas is then bubbled through the reaction mixture, or the reaction is carried out under an ethylene atmosphere at elevated pressure.[21][22]
-
The reaction is stirred at room temperature for several hours until completion.
-
The reaction mixture is washed with water and brine, and the organic layer is dried and concentrated. The crude product is purified by column chromatography or distillation to give 2-(4-chlorophenyl)cyclobutanone.
Step 2: Reduction of 2-(4-Chlorophenyl)cyclobutanone
-
To a solution of 2-(4-chlorophenyl)cyclobutanone (1.0 eq) in methanol at 0 °C, sodium borohydride (1.2 eq) is added portion-wise.[19]
-
The reaction is stirred at room temperature for 1-2 hours.
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent.
-
The organic layer is washed, dried, and concentrated to yield 2-(4-chlorophenyl)cyclobutan-1-ol, which can be further purified by recrystallization or chromatography.
Evaluation
-
Yield and Purity: The yields for ketene cycloadditions can be good, especially with reactive alkenes. The subsequent reduction step is typically high-yielding. The purity of the final product is generally good.
-
Scalability and Safety: Ketenes are toxic and highly reactive, which presents a significant safety challenge, particularly on a large scale.[23] However, the development of flow chemistry processes for ketene cycloadditions has improved the safety and scalability of this method by minimizing the accumulation of the hazardous ketene intermediate.[21]
-
Cost-Effectiveness: The starting materials for this route are generally accessible and affordable. The use of flow chemistry can also lead to long-term cost savings in a production setting.
Route 3: The Grignard Addition to Cyclobutanone
This is the most direct and convergent route, involving the nucleophilic addition of a pre-formed 4-chlorophenylmagnesium bromide Grignard reagent to cyclobutanone. This one-step reaction directly forms the target alcohol.
Mechanistic Pathway
The Grignard reaction proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of cyclobutanone.[10][24][25][26] This forms a tetrahedral magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol.
Experimental Protocol
-
A solution of 4-chlorophenylmagnesium bromide (1.1 eq, commercially available or prepared from 1-bromo-4-chlorobenzene and magnesium turnings) in an anhydrous ether (e.g., THF or diethyl ether) is prepared under an inert atmosphere.
-
The Grignard solution is cooled to 0 °C, and a solution of cyclobutanone (1.0 eq) in the same anhydrous ether is added dropwise.
-
The reaction mixture is stirred at room temperature for 2-4 hours.
-
The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to afford 2-(4-Chlorophenyl)cyclobutan-1-ol.
Evaluation
-
Yield and Purity: Grignard reactions with simple ketones like cyclobutanone are generally high-yielding. The main side product is typically the Wurtz coupling product from the Grignard reagent, which can be minimized with careful control of reaction conditions.[15]
-
Scalability and Safety: Grignard reactions are highly exothermic and require careful temperature control, especially during scale-up.[27] The reagents are pyrophoric and moisture-sensitive, necessitating strict anhydrous and inert atmosphere conditions.[28][29][30][31][32] However, with appropriate engineering controls, Grignard reactions are routinely performed on an industrial scale.[27] Continuous flow processes have also been developed to enhance the safety and efficiency of large-scale Grignard reactions.[15][24]
-
Cost-Effectiveness: This route is highly cost-effective due to the commercial availability and relatively low cost of the starting materials and the high efficiency of the single-step transformation.
Conclusion and Recommendation
After a thorough evaluation of the three synthetic routes to 2-(4-Chlorophenyl)cyclobutan-1-ol, the Grignard addition to cyclobutanone (Route 3) emerges as the most recommended strategy for most laboratory and industrial applications.
Its primary advantages are its directness (a single step), high yields, and the use of readily available and relatively inexpensive starting materials. While the handling of Grignard reagents requires care due to their reactivity, the procedures are well-established and can be safely implemented and scaled with appropriate engineering controls.
The Ketene Cycloaddition-Reduction Pathway (Route 2) is a viable alternative, particularly with the advent of safer flow chemistry technologies for handling ketenes. It offers good yields and stereocontrol in the reduction step. However, the toxicity of ketenes remains a significant concern.
The Paternò-Büchi Approach (Route 1) is the least practical for the synthesis of this specific target molecule on a preparatory scale. The challenges associated with the scalability of photochemical reactions, moderate and often unpredictable yields, and the lack of a well-defined protocol for the crucial oxetane ring-opening step make it a less desirable option compared to the other two routes.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher or organization, including the desired scale of production, available equipment, and expertise in handling the respective reactive intermediates. However, for a balance of efficiency, cost-effectiveness, and scalability, the Grignard approach presents the most compelling case.
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Gemoets, H. P. L. et al. Scalable Continuous Synthesis of Grignard Reagents from in Situ-Activated Magnesium Metal. ACS Publications. Available from: [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-(4-Chlorophenyl)cyclobutan-1-ol
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 2-(4-Chlorophenyl)cyclobutan-1-ol, a halogenated organic compound. Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance. This guide is designed for professionals in research and drug development who handle such specialized chemical reagents.
Section 1: Hazard Assessment for 2-(4-Chlorophenyl)cyclobutan-1-ol
Structural Rationale for Hazard Classification: The molecule contains a chlorinated phenyl group and a cyclobutanol functional group.[2] Halogenated hydrocarbons, particularly aromatic ones, often exhibit environmental persistence and toxicity.[3][4] The presence of chlorine means that combustion can produce highly toxic and corrosive gases like hydrogen chloride.[5][6]
Based on data from similar chemical structures, the following hazards should be assumed:
| Hazard Category | Anticipated Risk and Rationale |
| Acute Toxicity (Oral, Inhalation) | Harmful if swallowed or inhaled.[1][7][8] Aromatic compounds and halogenated solvents can cause systemic effects. |
| Skin & Eye Irritation | Expected to cause skin and serious eye irritation upon contact.[1][7] Many organic alcohols and chlorinated compounds are irritants. |
| Aquatic Toxicity | Assumed to be very toxic to aquatic life, with potentially long-lasting effects.[8][9] This is a common feature of chlorinated aromatic compounds. |
| Environmental Hazard | As a halogenated organic compound, it is considered a hazardous waste that must not be released into the environment.[3][5] |
| Combustion Byproducts | Thermal decomposition will likely produce toxic fumes, including carbon oxides and hydrogen chloride gas.[5][6][10] |
Given these potential hazards, 2-(4-Chlorophenyl)cyclobutan-1-ol must be treated as a hazardous chemical waste from the moment of its generation.[5]
Section 2: Core Principles of Chemical Waste Management
The disposal of 2-(4-Chlorophenyl)cyclobutan-1-ol is governed by foundational principles of laboratory safety and hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.
1. Segregation is Non-Negotiable: The single most critical step in managing this waste is segregation. Because it contains a halogen (chlorine), it must be collected in a dedicated "Halogenated Organic Waste" container.[11]
-
Causality: Mixing halogenated and non-halogenated waste streams complicates the disposal process. Halogenated wastes require specific high-temperature incineration with scrubbers to neutralize the resulting acidic gases (like HCl).[12] Disposing of them separately is more environmentally sound and cost-effective.[11]
2. Container Selection and Integrity: Waste containers must be chemically compatible, in good condition, and securely sealed.[13]
| Container Material | Compatibility | Rationale |
| Glass (Borosilicate) | Excellent | Highly resistant to a wide range of organic compounds. |
| HDPE (High-Density Polyethylene) | Good | Generally suitable, but check for specific solvent compatibility if the waste is in a solution. |
| Metal Cans | Poor | Not recommended for halogenated compounds, which can be corrosive over time, especially if moisture is present. |
The container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name—"2-(4-Chlorophenyl)cyclobutan-1-ol"—and any other components in the waste stream with their approximate percentages.[11]
3. Storage in a Satellite Accumulation Area (SAA): Waste must be accumulated at or near the point of generation in a designated SAA. This area must be under the control of laboratory personnel. The waste container should be kept in secondary containment (such as a spill tray) to prevent the spread of material in case of a leak.
Section 3: Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the collection and disposal of 2-(4-Chlorophenyl)cyclobutan-1-ol waste.
Step 1: Personal Protective Equipment (PPE) Confirmation Before handling the chemical or its waste, ensure you are wearing appropriate PPE:
-
Safety goggles (or a face shield if there is a splash risk).
-
Nitrile gloves.
-
A laboratory coat.
Step 2: Waste Container Preparation
-
Obtain a clean, dry, and appropriate waste container designated for "Halogenated Organic Waste."
-
Affix a hazardous waste label from your institution's Environmental Health and Safety (EHS) department.
-
Fill out the label with the chemical name and the date you first add waste to the container.
Step 3: Waste Collection
-
Pure Compound/Residue: If disposing of the solid compound, transfer it carefully into the waste container using a spatula or funnel.
-
Solutions: If the waste is a solution containing 2-(4-Chlorophenyl)cyclobutan-1-ol, pour it carefully into the liquid waste container using a funnel.
-
Contaminated Materials: Any items grossly contaminated with the compound (e.g., weigh boats, gloves, absorbent pads from a small spill) should be collected in a separate, clearly labeled bag or container for solid hazardous waste.
-
Rinsate: When rinsing glassware that contained the compound, use a minimal amount of a suitable organic solvent (e.g., acetone, ethanol). This rinsate is also hazardous and must be collected in the halogenated organic waste container. Do not rinse into the sink.
Step 4: Secure Storage
-
After adding waste, securely close the container lid. A container holding hazardous waste must remain closed at all times except when waste is being added.[11]
-
Wipe the exterior of the container to remove any external contamination.[13]
-
Place the container back in its designated SAA with secondary containment.
Step 5: Arranging for Disposal
-
Keep a running log of the contents added to the waste container.
-
Once the container is full (no more than 90% capacity) or has been accumulating for the maximum time allowed by your institution (often 6-12 months), contact your EHS department to schedule a waste pickup.[13]
The logical flow of this process is visualized in the diagram below.
Caption: Waste Disposal Workflow for 2-(4-Chlorophenyl)cyclobutan-1-ol.
Section 4: Emergency Procedures - Spill & Exposure Management
In Case of a Spill:
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the spill is small and you are trained to handle it, wear appropriate PPE.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb large quantities of flammable solutions.
-
Carefully scoop the absorbent material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect this cleaning material as halogenated hazardous waste.
-
For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][7]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[1]
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[1][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
Section 5: Waste Minimization
In line with the principles of green chemistry, all researchers should strive to minimize waste generation.
-
Source Reduction: Order only the quantity of chemical required for your experiments.
-
Scale Reduction: Whenever possible, reduce the scale of experiments to minimize the volume of waste produced.
-
Inventory Management: Maintain a current chemical inventory to avoid ordering duplicates and to track expiration dates.
By following these detailed procedures, you can ensure the safe handling and compliant disposal of 2-(4-Chlorophenyl)cyclobutan-1-ol, contributing to a safer laboratory environment for everyone.
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Navigating the Safe Handling of 2-(4-Chlorophenyl)cyclobutan-1-ol: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. Among these, 2-(4-Chlorophenyl)cyclobutan-1-ol presents a unique combination of structural motifs—a substituted cyclobutanol and a chlorophenyl group—that necessitates a robust and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk assessment and procedural excellence. As your partner in scientific advancement, we aim to build deep trust by providing value that extends beyond the product itself, ensuring the safety and success of your research endeavors.
Understanding the Hazard Profile: A Synthesis of Structural Analogs
In the absence of a specific Safety Data Sheet (SDS) for 2-(4-Chlorophenyl)cyclobutan-1-ol, a conservative safety protocol is derived from the known hazards of its constituent functional groups: the cyclobutanol moiety and the chlorophenyl group.
Cyclobutanol and its Derivatives: Cyclobutanol is recognized as a highly flammable liquid.[1][2] Handling procedures should be grounded in the prevention of ignition from heat, sparks, and open flames.[1][2] Furthermore, compounds containing the cyclobutanol ring can be absorbed through the skin and may cause irritation upon prolonged contact.[3]
Chlorophenyl Compounds: The presence of the 4-chlorophenyl group introduces the potential for skin and eye irritation.[4] Inhalation of vapors may also lead to respiratory tract irritation.[4] Studies on various chlorophenols have indicated potential for more significant health effects, including impacts on the liver and central nervous system, with some chlorophenols being classified as possible carcinogens.[5][6][7][8]
Therefore, 2-(4-Chlorophenyl)cyclobutan-1-ol should be handled as a flammable substance that is potentially irritating to the skin, eyes, and respiratory system, with the possibility of more significant systemic effects upon exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the risks associated with handling 2-(4-Chlorophenyl)cyclobutan-1-ol. The following table outlines the recommended PPE, emphasizing the rationale behind each selection.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical splash goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing.[3][9] | Protects against splashes of the chemical, which can cause serious eye irritation. Standard safety glasses do not provide a sufficient seal. |
| Hand Protection | Chemical-resistant gloves are essential. Nitrile or neoprene gloves are recommended for their broad resistance to alcohols and chlorinated compounds.[3][10][11][12] Always inspect gloves for tears or punctures before use and replace them immediately if contaminated.[10] | Prevents skin contact and absorption. The choice of glove material is critical; for example, butyl rubber gloves offer excellent protection against many chemicals but may not be suitable for aromatic hydrocarbons.[13] |
| Body Protection | A flame-retardant lab coat is required. For larger quantities or procedures with a higher splash risk, a chemical-resistant apron over the lab coat is advised.[3] | Protects the skin from accidental splashes and provides a barrier in case of a fire. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation of vapors. If a fume hood is not available or if there is a potential for aerosol generation, a NIOSH-approved respirator with organic vapor cartridges should be used.[9] | Protects the respiratory system from potentially irritating and harmful vapors. |
| Foot Protection | Closed-toe shoes, preferably made of a non-porous material, must be worn in the laboratory at all times.[3] | Protects the feet from spills. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a well-defined operational protocol is paramount to ensuring a safe working environment. The following workflow provides a procedural guide for handling 2-(4-Chlorophenyl)cyclobutan-1-ol.
Emergency Procedures: Immediate and Effective Response
In the event of an accidental exposure or spill, a swift and correct response is crucial to minimize harm.
Exposure Response Plan
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
